Secoisolariciresinol diglucoside
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-PGCJWIIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432760 | |
| Record name | Secoisolariciresinol diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-33-3 | |
| Record name | Secoisolariciresinol diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secoisolariciresinol diglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secoisolariciresinol diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Secoisolariciresinol Diglucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent phytoestrogen, belonging to the lignan class of polyphenols. It has garnered significant scientific interest due to its potent antioxidant properties and its role as a precursor to the mammalian lignans, enterodiol and enterolactone, which are produced by the gut microbiota upon ingestion of SDG.[1][2] These metabolites are implicated in a range of health benefits, including protective effects against certain cancers, cardiovascular diseases, and diabetes.[1][3] This technical guide provides an in-depth overview of the natural sources of SDG, its distribution within those sources, and detailed methodologies for its extraction and quantification.
Natural Sources and Distribution of this compound
SDG is found in a variety of plant-based foods, but its concentration varies significantly among different sources.
Primary Natural Sources
Flaxseed (Linum usitatissimum) is unequivocally the most abundant natural source of SDG.[4][5] It contains significantly higher concentrations of lignans, with SDG being the principal one, than any other known food source, estimated to be 75 to 800 times greater than in other oil seeds, cereals, legumes, fruits, and vegetables.[5][6]
Other notable, albeit less concentrated, sources of SDG include:
-
Sunflower seeds
-
Sesame seeds[7]
-
Pumpkin seeds[7]
-
Legumes[8]
-
Whole grains[8]
-
Certain fruits and vegetables[8]
-
Coffee and tea[8]
Distribution within the Source
In its primary source, flaxseed, SDG is not uniformly distributed. The majority of the SDG content is concentrated in the seed coat, also known as the hull.[4][9] The flaxseed kernel, which is rich in oil, contains very little SDG.[9] This localization is a critical consideration for efficient extraction and for the formulation of SDG-rich products. In flaxseed, SDG exists predominantly in a complexed form, esterified with 3-hydroxy-3-methylglutaric acid (HMGA) and other phenolic compounds, forming a lignan macromolecule.[10][11]
Quantitative Analysis of this compound
The concentration of SDG can vary depending on the plant cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for SDG content in various sources.
| Source | Plant Part | SDG Content (mg/g dry weight) | Reference(s) |
| Flaxseed (Linum usitatissimum) | Whole Seed | 6.0 - 13.3 | [12][13] |
| Flaxseed (Linum usitatissimum) | Hull | 16.4 - 33.9 | [12] |
| Sesame Seed (White) | Whole Seed | 7.36 | [12] |
| Sesame Seed (Black) | Whole Seed | 3.10 | [12] |
| Rye | - | 0.067 | [12] |
| Pomegranate | Twigs | 0.0458 | [12] |
| Carob | Seed Flour | 0.0016 - 0.017 | [12] |
Table 1: this compound Content in Various Plant Sources
| Product | SDG Content (µM/g of Dry Weight) | Reference(s) |
| Breads with Flax | 0.06 - 1.98 | [14] |
| Flax Cookies | 0.26 - 2.93 | [14] |
| Flax Bagels | 0.26 - 2.93 | [14] |
| Flax Muffins | 0.26 - 2.93 | [14] |
Table 2: this compound Content in Commercial Baked Goods
Experimental Protocols
The extraction and quantification of SDG from plant materials, particularly flaxseed, require specific methodologies to liberate the compound from its complexed form and to accurately measure its concentration.
Protocol 1: Extraction and Hydrolysis of SDG from Flaxseed
This protocol is a common method for the extraction and subsequent hydrolysis of the SDG complex to yield free SDG.
1. Defatting of Flaxseed:
- Flaxseed is first ground to a fine powder.
- The ground flaxseed is then defatted using a Soxhlet extractor with n-hexane for approximately 2 hours at 70°C.[12] This step is crucial to remove the oil, which can interfere with subsequent extraction steps.
2. Extraction of the Lignan Complex:
- The defatted flaxseed meal is extracted with a mixture of aqueous alcohol, typically 70-100% ethanol or methanol.[15] A common solvent system is a 1:1 (v/v) mixture of 1,4-dioxane and ethanol.[13]
- The extraction can be performed at room temperature with agitation or at elevated temperatures to improve efficiency.[11]
3. Alkaline Hydrolysis:
- To liberate SDG from its esterified form within the lignan macromolecule, alkaline hydrolysis is performed.[4]
- The crude extract is treated with an aqueous solution of a base, such as sodium hydroxide (e.g., 1 M NaOH) or sodium methoxide (e.g., 0.1 mmol/L).[5][12]
- The hydrolysis is typically carried out at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 1-24 hours) with agitation.[5][12]
4. Neutralization and Purification:
- Following hydrolysis, the solution is neutralized with an acid, such as hydrochloric acid.[12]
- The neutralized solution can then be further purified using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography on Sephadex LH-20 to enrich the SDG fraction.[4][16]
Protocol 2: Quantification of SDG by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique for the quantification of SDG.[17][18]
1. Chromatographic System:
- A standard HPLC system equipped with a UV or photodiode array (PDA) detector is used.
2. Column:
- A reversed-phase C18 column is typically employed for the separation of SDG.[17]
3. Mobile Phase:
- A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape.[5][9] A typical isocratic mobile phase is acetonitrile:1% aqueous acetic acid (15:85, v/v).[5]
4. Detection:
- SDG is detected by its UV absorbance, typically at a wavelength of 280 nm.[5]
5. Quantification:
- Quantification is performed by comparing the peak area of SDG in the sample to a calibration curve generated from a pure SDG standard.[9]
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of SDG in plants begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of SDG.
Caption: Biosynthetic pathway of this compound (SDG).
General Experimental Workflow for SDG Analysis
The following diagram outlines the typical workflow for the extraction and quantification of SDG from a plant matrix.
Caption: General experimental workflow for SDG analysis.
References
- 1. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]
- 4. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of the lignan this compound in baked goods containing flax seed or flax meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of this compound with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Biosynthesis of Secoisolariciresinol Diglucoside (SDG) in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoisolariciresinol diglucoside (SDG) is a prominent lignan found in high concentrations in flaxseed (Linum usitatissimum), recognized for its significant potential in human health and as a precursor for the synthesis of valuable bioactive compounds. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms. This technical guide provides an in-depth overview of the SDG biosynthesis pathway, presenting key enzymatic steps, quantitative data on enzyme kinetics, and detailed experimental protocols for the characterization of this pathway. Visualizations of the pathway and experimental workflows are provided to facilitate a comprehensive understanding.
The Core Biosynthetic Pathway of this compound
The biosynthesis of SDG originates from the general phenylpropanoid pathway, which provides the monolignol precursor, coniferyl alcohol. The pathway to SDG then proceeds through a series of enzymatic reactions, primarily involving stereospecific coupling and subsequent reductions and glycosylations.
The key steps are:
-
Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form pinoresinol. This reaction is catalyzed by a dirigent protein (DP) and a laccase. The stereochemistry of the resulting pinoresinol is crucial for the subsequent steps.
-
Reduction of Pinoresinol to Lariciresinol: Pinoresinol is then reduced to lariciresinol. This reaction is the first of two reductive steps catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.
-
Reduction of Lariciresinol to Secoisolariciresinol (SECO): Lariciresinol is further reduced to secoisolariciresinol (SECO), the aglycone of SDG. This second reduction is also catalyzed by pinoresinol-lariciresinol reductase (PLR) .
-
Glycosylation of Secoisolariciresinol: The final step in SDG biosynthesis is the sequential glycosylation of SECO. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer glucose moieties from UDP-glucose to the hydroxyl groups of SECO. In flax, the key enzyme responsible for this two-step glycosylation is UGT74S1 . It first converts SECO to secoisolariciresinol monoglucoside (SMG) and then SMG to this compound (SDG).
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data on Key Enzymes
The efficiency and regulation of the SDG biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Below are tables summarizing the available quantitative data for the key enzymes, pinoresinol-lariciresinol reductase (PLR) and UDP-glycosyltransferase UGT74S1.
Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR) from Linum Species
| Substrate | Enzyme Source | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (+)-Pinoresinol | Linum perenne | 1.8 ± 0.3 | 12.8 ± 0.5 | - | - | [1] |
| (-)-Pinoresinol | Linum perenne | 3.5 ± 0.5 | 9.8 ± 0.4 | - | - | [1] |
| (+)-Lariciresinol | Linum perenne | 2.5 ± 0.4 | 10.5 ± 0.6 | - | - | [1] |
| (-)-Lariciresinol | Linum perenne | 1.2 ± 0.2 | 15.2 ± 0.8 | - | - | [1] |
| (-)-Pinoresinol | Linum album | 4.6 ± 0.6 | 13.5 ± 0.7 | - | - | [1] |
| (+)-Lariciresinol | Linum album | 3.2 ± 0.5 | 11.2 ± 0.5 | - | - | [1] |
Table 2: Kinetic Parameters and Optimal Conditions for UGT74S1 from Linum usitatissimum
| Parameter | Value | Reference |
| Substrate | Secoisolariciresinol (SECO) | [2] |
| Km (SECO) | 79 ± 12 µM | [2] |
| Vmax | 1.12 ± 0.05 nkat/mg protein | [2] |
| kcat | 0.063 s-1 | [2] |
| kcat/Km | 800 M-1s-1 | [2] |
| Optimal pH | 8.0 | [2] |
| Optimal Temperature | 30 °C | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the SDG biosynthesis pathway.
Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)
This protocol is adapted from studies on PLR from various plant sources.
Objective: To determine the enzymatic activity of PLR by monitoring the consumption of NADPH in the presence of pinoresinol or lariciresinol.
Materials:
-
Recombinant or purified PLR enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH solution (10 mM in buffer)
-
Pinoresinol or Lariciresinol stock solution (10 mM in DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
100 µL of 10 mM NADPH solution
-
Sufficient amount of purified PLR enzyme
-
-
Incubate the mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of the 10 mM substrate stock solution (pinoresinol or lariciresinol).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
UDP-Glo™ Glycosyltransferase Assay for UGT74S1
This protocol is based on the method used for the kinetic characterization of UGT74S1 from Linum usitatissimum.[2]
Objective: To measure the activity of UGT74S1 by quantifying the amount of UDP produced during the glycosylation reaction.
Materials:
-
Purified recombinant UGT74S1 enzyme
-
Phosphate buffer (50 mM, pH 8.0)
-
UDP-Glucose solution (10 mM in water)
-
Secoisolariciresinol (SECO) stock solution (variable concentrations in DMSO)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare the enzyme reaction mixture in a microcentrifuge tube:
-
5 µg of purified UGT74S1 protein
-
10 µL of 1 mM UDP-Glucose
-
Variable concentrations of SECO (e.g., 0-500 µM)
-
50 mM phosphate buffer (pH 8.0) to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the UDP-Glo™ Detection Reagent.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Transfer the mixture to a white, opaque 96-well plate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known concentrations of UDP to quantify the amount of UDP produced in the enzymatic reaction.
Extraction and HPLC Quantification of this compound (SDG)
This protocol outlines a general workflow for the extraction and quantification of SDG from flaxseed.
Objective: To extract SDG from flaxseed and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
References
Secoisolariciresinol Diglucoside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth analysis of the chemical architecture of SDG, including its stereochemical configuration. It details experimental methodologies for its extraction, purification, and structural characterization, and presents key quantitative data in a clear, tabular format. Furthermore, this guide illustrates the metabolic and signaling pathways associated with SDG's biological activity using Graphviz diagrams.
Chemical Structure and Stereochemistry
This compound (IUPAC name: (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis-β-D-glucopyranoside) is a glycosylated lignan with the chemical formula C₃₂H₄₆O₁₆ and a molecular weight of 686.7 g/mol .[1] The core of the molecule is the aglycone, secoisolariciresinol (SECO), which consists of a dibenzylbutane skeleton. Specifically, it is a symmetrical dimer where two 3-(4-hydroxy-3-methoxyphenyl)propyl units are linked at the C8 and C8' positions.[2]
The stereochemistry of the chiral centers at C8 and C8' is of critical importance. The naturally predominant and biologically active form of SDG possesses the (8R,8'R) or (2R,3R) configuration.[3] Two glucose moieties are attached to the hydroxyl groups at the C9 and C9' positions via β-glycosidic linkages.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis-β-D-glucopyranoside | [4] |
| CAS Number | 158932-33-3 | [4] |
| Chemical Formula | C₃₂H₄₆O₁₆ | [1] |
| Molecular Weight | 686.7 g/mol | [1] |
| Stereochemistry | (8R,8'R) or (2R,3R) | [3] |
Quantitative Spectroscopic Data
The structural elucidation of SDG has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The complete assignment of the ¹H and ¹³C NMR spectra provides a detailed fingerprint of the molecule's structure.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
Data extracted from Chimichi et al., Magnetic Resonance in Chemistry, 1999.[2]
| Atom No. | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone Moiety | |||
| 7, 7' | 2.58 (dd) | 13.5, 5.5 | 39.4 |
| 2.50 (dd) | 13.5, 8.0 | ||
| 8, 8' | 1.82 (m) | 46.2 | |
| 9, 9' | 3.68 (dd) | 9.5, 5.5 | 74.8 |
| 3.38 (dd) | 9.5, 7.0 | ||
| 1, 1' | - | - | 133.2 |
| 2, 2' | 6.79 (d) | 8.0 | 113.3 |
| 3, 3' | - | - | 148.1 |
| 4, 4' | - | - | 145.4 |
| 5, 5' | 6.66 (d) | 8.0 | 115.9 |
| 6, 6' | 6.65 (s) | 122.3 | |
| OCH₃ | 3.81 (s) | 56.4 | |
| Glucoside Moiety | |||
| 1'' | 4.28 (d) | 7.5 | 104.3 |
| 2'' | 3.10 (t) | 8.0 | 75.2 |
| 3'' | 3.28 (t) | 9.0 | 78.0 |
| 4'' | 3.19 (t) | 9.0 | 71.7 |
| 5'' | 3.25 (m) | 77.9 | |
| 6'' | 3.80 (dd) | 12.0, 2.0 | 62.8 |
| 3.62 (dd) | 12.0, 5.5 |
Experimental Protocols
Extraction and Isolation of this compound from Flaxseed
The following protocol is a synthesized methodology based on established procedures for the extraction and purification of SDG from flaxseed.[5][6][7]
References
- 1. Emerging Roles of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Immunological Disorders and Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of this compound isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization | MDPI [mdpi.com]
The Intestinal Crucible: A Technical Guide to the Metabolism of Secoisolariciresinol Diglucoside by Human Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, is a biologically inert precursor to the mammalian enterolignans, enterodiol (ED) and enterolactone (EL). The conversion of SDG into these bioactive metabolites is exclusively mediated by the enzymatic machinery of the human gut microbiota. This transformation is a critical determinant of the physiological effects associated with dietary lignan consumption, which include potential roles in hormone-dependent cancer prevention, cardiovascular health, and antioxidant and anti-inflammatory responses. Understanding the intricate metabolic pathway, the microbial consortia involved, and the downstream cellular signaling events is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the microbial metabolism of SDG, detailing the key enzymatic steps, the identified bacterial species, pharmacokinetic data of the resulting metabolites, and the experimental protocols to study these processes.
The Metabolic Pathway of this compound
The conversion of SDG to the bioactive enterolignans, enterodiol and enterolactone, is a multi-step process carried out by a diverse consortium of anaerobic bacteria residing in the human colon.[1] This metabolic cascade involves four primary enzymatic reactions: deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1][2]
The initial and obligatory step is the deglycosylation of SDG, where the two glucose moieties are cleaved off to yield secoisolariciresinol (SECO).[2] This is followed by sequential demethylation of the methoxy groups on the SECO molecule.[2] Subsequently, dehydroxylation occurs, leading to the formation of enterodiol (ED).[2] Finally, enterodiol can be oxidized via dehydrogenation to form enterolactone (EL).[2] It is important to note that inter-individual variations in the gut microbiota composition can lead to significant differences in the production of these enterolignans.[3]
Visualization of the Metabolic Pathway
Caption: Metabolic conversion of SDG to enterolignans.
The Microbial Players: Key Bacterial Species in SDG Metabolism
A variety of bacterial species, primarily from the Firmicutes and Bacteroidetes phyla, have been identified as key players in the metabolism of SDG. The specific enzymatic capabilities for each metabolic step are distributed across different members of the gut microbial community.
| Metabolic Step | Involved Bacterial Species/Strains | Reference |
| Deglycosylation | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium sp. SDG-Mt85-3Db | [2] |
| Demethylation | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Peptostreptococcus sp. SDG-1 | [1][2] |
| Dehydroxylation | Clostridium scindens, Eggerthella lenta, Eubacterium sp. SDG-2 | [1][2] |
| Dehydrogenation | ED-Mt61/PYG-s6 | [2] |
Pharmacokinetics of SDG Metabolites
Following the microbial conversion of SDG in the colon, the resulting enterolignans, SECO, ED, and EL, are absorbed into the bloodstream. Their pharmacokinetic profiles have been characterized in human studies, revealing a time-dependent appearance of these metabolites in circulation.
| Metabolite | Time to Maximum Concentration (Tmax) | Elimination Half-life (t1/2) | Reference | | :--- | :--- | :--- | | Secoisolariciresinol (SECO) | 5-7 hours | 4.8 hours |[4] | | Enterodiol (ED) | 12-24 hours | 4.4 - 9.4 hours |[4][5] | | Enterolactone (EL) | 19.7 - 36 hours | 12.6 - 13.2 hours |[4][5] |
Downstream Signaling Pathways
The biological activities of enterodiol and enterolactone are attributed to their ability to modulate various cellular signaling pathways. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors, while their phenolic nature confers antioxidant properties.
Estrogenic Signaling Pathway
Enterolignans are classified as phytoestrogens due to their ability to bind to estrogen receptors (ERα and ERβ) and elicit estrogenic or anti-estrogenic effects. This interaction can influence the expression of estrogen-responsive genes, potentially impacting hormone-dependent processes.
Caption: Estrogenic signaling pathway of enterolignans.
Antioxidant Signaling Pathway (Nrf2-ARE)
Enterolignans can exert antioxidant effects by scavenging reactive oxygen species (ROS) and by upregulating the expression of antioxidant enzymes through the Nrf2-ARE signaling pathway.
Caption: Antioxidant signaling pathway of enterolignans.
Anti-inflammatory Signaling Pathway (NF-κB)
Enterolignans have been shown to possess anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.
Caption: Anti-inflammatory signaling of enterolignans.
Experimental Protocols
In Vitro Anaerobic Fermentation of SDG with Human Fecal Microbiota
This protocol describes a general procedure for the in vitro fermentation of SDG using human fecal samples to simulate the colonic environment.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
This compound (SDG)
-
Anaerobic chamber or jars with gas packs (e.g., 80% N₂, 10% CO₂, 10% H₂)
-
Sterile, anaerobic culture tubes or vials
-
Incubator shaker
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (e.g., 1:5 w/v) in anaerobic phosphate buffer inside an anaerobic chamber.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter. This filtrate serves as the fecal inoculum.
-
-
Fermentation Setup:
-
Prepare the basal fermentation medium and dispense it into sterile, anaerobic culture tubes inside the anaerobic chamber.
-
Add SDG to the desired final concentration (e.g., 100 µM).
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes tightly.
-
-
Incubation:
-
Incubate the tubes at 37°C with gentle shaking for a specified time course (e.g., 0, 12, 24, 48 hours).
-
-
Sample Collection:
-
At each time point, remove an aliquot of the fermentation broth.
-
Centrifuge to pellet the bacterial cells.
-
Collect the supernatant for metabolite analysis. Store at -80°C until analysis.
-
Analysis of SDG Metabolites by HPLC-MS/MS
This protocol provides a general framework for the quantification of SDG and its metabolites from in vitro fermentation samples or biological fluids.
Materials:
-
Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade)
-
Formic acid or acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Analytical standards for SDG, SECO, ED, and EL
Procedure:
-
Sample Preparation (Supernatant):
-
Thaw the fermentation supernatant.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with MeOH and then water. Load the sample, wash with water, and elute the metabolites with MeOH or ACN.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% MeOH).
-
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte using analytical standards.
-
-
Quantification:
-
Generate a standard curve using the analytical standards.
-
Quantify the metabolites in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Visualization
Caption: General experimental workflow for SDG metabolism.
Conclusion
The metabolism of this compound by the human gut microbiota is a complex and highly individualized process that is fundamental to the bioactivation of dietary lignans. A thorough understanding of the microbial species involved, the enzymatic transformations, the pharmacokinetics of the resulting enterolignans, and their downstream cellular effects is crucial for harnessing their therapeutic potential. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers and professionals in the fields of nutrition, microbiology, and drug development to further investigate the intricate interplay between diet, the gut microbiome, and human health. Future research should focus on elucidating the complete enzymatic pathways within specific bacterial strains and exploring the impact of various host and environmental factors on SDG metabolism.
References
- 1. Human intestinal bacteria capable of transforming this compound to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phylogeny of human intestinal bacteria that activate the dietary lignan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Secoisolariciresinol Diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found in high concentrations in flaxseed. Following oral ingestion, SDG undergoes extensive metabolism by the gut microbiota, leading to the formation of the biologically active mammalian lignans, enterodiol (ED) and enterolactone (EL). These metabolites are credited with a range of health-promoting effects, including antioxidant, anti-inflammatory, and phytoestrogenic activities, which have been linked to a reduced risk of several chronic diseases. A thorough understanding of the pharmacokinetics and bioavailability of SDG is paramount for its development as a nutraceutical or therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of SDG and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic profile of SDG is characterized by the sequential appearance of its metabolites in systemic circulation. Following oral administration, SDG is hydrolyzed to its aglycone, secoisolariciresinol (SECO), which is then converted by intestinal bacteria to enterodiol and subsequently to enterolactone.[1][2] These metabolites are then absorbed and can be measured in the bloodstream.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for SECO, enterodiol, and enterolactone after oral administration of SDG in humans. The data are compiled from studies involving healthy postmenopausal women and other healthy volunteers, demonstrating a clear dose-dependent relationship for some parameters.[1][3][4]
Table 1: Serum Pharmacokinetics of Secoisolariciresinol (SECO) in Healthy Postmenopausal Women After a Single Oral Dose of SDG [1][3]
| Dose of SDG (mg) | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | AUCinf (ng·h/mL) |
| 50 | 18.9 ± 10.1 | 6.4 ± 1.1 | 4.8 ± 1.0 | 211 ± 107 |
| 86 | 38.5 ± 14.9 | 6.8 ± 1.3 | 4.8 ± 0.9 | 405 ± 158 |
| 172 | 82.1 ± 39.5 | 6.4 ± 1.1 | 4.9 ± 0.8 | 864 ± 419 |
Data are presented as mean ± SD. Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; AUCinf: Area under the concentration-time curve from time zero to infinity.
Table 2: Serum Pharmacokinetics of Enterodiol (ED) in Healthy Adults After a Single Oral Dose of SDG [1][3][4]
| Study Population | Dose of SDG | Cmax (nmol/L) | Tmax (h) | Elimination Half-life (h) | AUC (nmol·h/L) |
| Postmenopausal Women | 50 mg | 49.3 ± 29.8 | 16.8 ± 4.2 | 9.4 ± 2.1 | 826 ± 499 |
| Postmenopausal Women | 86 mg | 88.1 ± 42.1 | 16.5 ± 4.0 | 9.5 ± 2.2 | 1478 ± 706 |
| Postmenopausal Women | 172 mg | 178 ± 85 | 16.2 ± 3.8 | 9.6 ± 2.3 | 2992 ± 1429 |
| Healthy Volunteers | 1.31 µmol/kg | 85.9 ± 56.4 | 14.8 ± 5.1 | 4.4 ± 1.3 | 966 ± 639 |
Data are presented as mean ± SD. Note that units and study populations differ between sources.
Table 3: Serum Pharmacokinetics of Enterolactone (EL) in Healthy Adults After a Single Oral Dose of SDG [1][3][4]
| Study Population | Dose of SDG | Cmax (nmol/L) | Tmax (h) | Elimination Half-life (h) | AUC (nmol·h/L) |
| Postmenopausal Women | 50 mg | 62.4 ± 35.1 | 28.8 ± 6.2 | 13.2 ± 3.1 | 1489 ± 837 |
| Postmenopausal Women | 86 mg | 112 ± 63 | 28.4 ± 6.0 | 13.3 ± 3.2 | 2673 ± 1508 |
| Postmenopausal Women | 172 mg | 227 ± 127 | 28.0 ± 5.8 | 13.4 ± 3.3 | 5406 ± 3051 |
| Healthy Volunteers | 1.31 µmol/kg | 93.1 ± 59.9 | 19.7 ± 6.2 | 12.6 ± 5.6 | 1762 ± 1117 |
Data are presented as mean ± SD. Note that units and study populations differ between sources.
Experimental Protocols
Quantification of SDG Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of SECO, ED, and EL in human plasma, based on methodologies described in the literature.[1]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Addition: Thaw plasma samples on ice. To 500 µL of plasma, add an appropriate internal standard (e.g., deuterated analogs of the analytes).
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia to each sample. Incubate at 37°C for 18 hours.
-
Protein Precipitation: Precipitate proteins by adding 500 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for SECO, ED, EL, and their internal standards.
-
In Vivo Pharmacokinetic Study Design (Human)
The following outlines a typical design for a clinical study to evaluate the pharmacokinetics of SDG, based on published research.[1][2]
-
Subject Recruitment: Recruit healthy volunteers (e.g., postmenopausal women to minimize hormonal fluctuations). Exclude individuals with a history of gastrointestinal diseases, recent antibiotic use, or those on medications known to interfere with drug metabolism.
-
Dietary Control: Instruct subjects to follow a low-lignan diet for at least one week prior to and during the study to minimize baseline levels of enterolignans.
-
Dosing: Administer a single oral dose of SDG in capsule form after an overnight fast. Multiple dosing groups can be included to assess dose-proportionality.
-
Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours) post-dose.
-
Urine Collection: Collect urine over specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) to determine the extent of urinary excretion of the metabolites.
-
Sample Processing and Analysis: Process blood samples to obtain plasma and analyze plasma and urine samples for SECO, ED, and EL concentrations using a validated LC-MS/MS method as described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, elimination half-life, AUC) using non-compartmental analysis software.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of SDG by gut microbiota.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow for a human pharmacokinetic study of SDG.
Simplified Signaling Pathway: Inhibition of NF-κB by SDG Metabolites
Caption: Inhibition of the NF-κB signaling pathway by SDG metabolites.[5]
Conclusion
The pharmacokinetics of this compound are primarily dictated by the metabolic activity of the gut microbiota, which transform it into the systemically available and biologically active enterolignans, enterodiol and enterolactone. The absorption of these metabolites is efficient, with detectable serum concentrations for up to 72 hours post-ingestion. The provided pharmacokinetic data and experimental protocols offer a robust foundation for researchers and drug development professionals working with SDG. The visualization of the metabolic and signaling pathways further elucidates the mechanisms underlying the physiological effects of this promising natural compound. Further research should continue to explore the factors influencing the inter-individual variability in SDG metabolism and the full spectrum of its molecular targets.
References
- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Secoisolariciresinol Diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed. This document details the experimental methodologies used to evaluate its antioxidant capacity, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Direct Radical Scavenging Activity
SDG exhibits significant direct antioxidant activity by scavenging various free radicals. This has been demonstrated through several well-established in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds. The stable DPPH radical has a deep violet color which turns to a pale yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of 0.1 mM DPPH is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: SDG is dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the SDG solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100
The IC50 value, the concentration of SDG required to scavenge 50% of the DPPH radicals, is then determined. Synthetic SDG has been shown to scavenge DPPH with an IC50 value of 78.9 μg/ml.[1] SDG and its aglycone, secoisolariciresinol (SECO), were found to be effective antioxidants against DPPH at concentrations of 25-200μM.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.
Experimental Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The solution is then diluted to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: SDG is prepared in a range of concentrations.
-
Reaction: A small volume of the SDG solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is a highly reactive oxygen species. This assay determines the ability of SDG to scavenge these radicals, often generated by the Fenton reaction or photolysis of hydrogen peroxide.
Experimental Protocol (using HPLC):
-
Generation of Hydroxyl Radicals: Hydroxyl radicals are generated by the photolysis of hydrogen peroxide (H2O2) with ultraviolet (UV) light.
-
Radical Trapping: Salicylic acid is used to trap the generated hydroxyl radicals, which results in the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA).
-
Reaction with SDG: SDG at various concentrations (e.g., 25 to 2000 µg/mL) is added to the reaction mixture before UV irradiation.
-
Quantification by HPLC: The amounts of 2,3-DHBA and 2,5-DHBA are quantified using high-performance liquid chromatography (HPLC).
-
Calculation: The scavenging activity is determined by the concentration-dependent decrease in the formation of 2,3-DHBA and 2,5-DHBA. Studies have shown that SDG produces a concentration-dependent decrease in the formation of these adducts, with inhibitions of 82% and 74% for 2,3-DHBA and 2,5-DHBA respectively, at a concentration of 2000 µg/mL.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The ability of SDG to inhibit this process is a crucial aspect of its antioxidant potential.
Malondialdehyde (MDA) Assay
Malondialdehyde (MDA) is a major product of lipid peroxidation and is commonly used as a biomarker for oxidative stress. The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
Experimental Protocol:
-
Induction of Lipid Peroxidation: Lipid peroxidation can be induced in a biological sample (e.g., liver homogenate) using an oxidizing agent.
-
Sample Preparation: The homogenate is incubated with and without SDG at various concentrations.
-
Reaction with TBA: Thiobarbituric acid (TBA) is added to the samples, followed by heating (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.
-
Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the SDG-treated samples to the control. SDG has been shown to prevent the lipid peroxidation of liver homogenate in a concentration-dependent manner in the concentration range from 319.3-2554.4 microM.
Modulation of Cellular Antioxidant Defense Systems
Beyond direct radical scavenging, SDG can also exert its antioxidant effects by modulating endogenous antioxidant defense mechanisms, including antioxidant enzymes and signaling pathways.
Effect on Antioxidant Enzyme Activity
SDG has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Experimental Protocol (General for Cell Culture):
-
Cell Culture and Treatment: A suitable cell line is cultured and then treated with various concentrations of SDG for a specific duration.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release intracellular components.
-
Enzyme Activity Assays:
-
SOD Activity: Can be measured using a variety of methods, including those based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.
-
GPx Activity: Often assayed by a coupled reaction in which glutathione reductase (GR) reduces the oxidized glutathione (GSSG) produced by GPx, and the consumption of NADPH is monitored at 340 nm.
-
-
Protein Quantification: The total protein content of the cell lysates is determined (e.g., using the Bradford assay) to normalize the enzyme activities.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). SDG has been found to activate this protective pathway.
Experimental Protocol (using Western Blot and Reporter Assays):
-
Cell Culture and Treatment: A relevant cell line (e.g., osteoarthritis chondrocytes) is treated with SDG at various concentrations and for different time points.
-
Western Blot Analysis:
-
Whole-cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against Nrf2 and downstream target proteins like Heme Oxygenase-1 (HO-1).
-
The levels of these proteins are quantified to assess pathway activation.
-
-
Luciferase Reporter Assay:
-
Cells are transfected with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.
-
After treatment with SDG, cell lysates are prepared, and luciferase activity is measured. An increase in luciferase activity indicates the activation of the Nrf2-ARE pathway.
-
A study on osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β) demonstrated that SDG treatment activates the Nrf2/HO-1 pathway.[3]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. SDG and its metabolites have been shown to inhibit this pro-inflammatory pathway.
Experimental Protocol (using Western Blot and Reporter Assays):
-
Cell Culture and Treatment: Cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) or breast cancer cell lines) are treated with SDG or its metabolite enterolactone (ENL) in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or TNF-α).
-
Western Blot Analysis:
-
Cell lysates are analyzed by Western blotting using antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.
-
Inhibition of the pathway is indicated by a decrease in the phosphorylation of IκBα and p65. One study showed that SDG inhibited the LPS-induced phosphorylation of IκB-α and NF-κB p65 in HUVECs.[4]
-
-
Luciferase Reporter Assay:
-
Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Following treatment with SDG/ENL and an inflammatory stimulus, luciferase activity is measured. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity. The metabolite of SDG, enterolactone, has been shown to inhibit NF-κB activity in various breast cancer cell lines.[5][6]
-
Data Presentation
Table 1: Summary of In Vitro Antioxidant Activity of this compound (SDG)
| Assay | Model System | Key Findings | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 = 78.9 μg/ml | [1] |
| Chemical Assay | Effective at 25-200μM | [2] | |
| Hydroxyl Radical Scavenging | Chemical Assay (HPLC) | 82% inhibition of 2,3-DHBA and 74% inhibition of 2,5-DHBA at 2000 µg/mL | |
| Lipid Peroxidation Inhibition | Rat Liver Homogenate | Concentration-dependent inhibition (319.3-2554.4 microM) | |
| Antioxidant Enzyme Activity | Osteoarthritis Chondrocytes | Activation of Nrf2/HO-1 pathway | [3] |
| NF-κB Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of LPS-induced phosphorylation of IκBα and p65 | [4] |
| Breast Cancer Cell Lines (by metabolite ENL) | Inhibition of NF-κB activity | [5][6] |
Visualizations
References
- 1. Investigation of in vitro and in vivo antioxidant potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activities of the flaxseed lignan this compound, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phytoestrogenic Activity of Secoisolariciresinol Diglucoside and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, has garnered significant attention for its potential health benefits, largely attributed to its phytoestrogenic activity. Upon ingestion, SDG is metabolized by the gut microbiota into the enterolignans, enterodiol (END) and enterolactone (ENL), which are structurally similar to endogenous estrogens and can interact with estrogen receptors (ERs). This technical guide provides a comprehensive overview of the phytoestrogenic activity of SDG and its metabolites, focusing on their mechanism of action, effects on cell signaling, and experimental evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds.
Introduction
Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects by binding to estrogen receptors. Lignans represent a major class of phytoestrogens, and this compound (SDG) is one of the most abundant dietary lignans. Found in high concentrations in flaxseed, SDG is a prodrug that requires metabolic activation by the intestinal microflora to exert its biological effects. The resulting metabolites, enterodiol (END) and enterolactone (ENL), are the primary bioactive forms that interact with the endocrine system. Understanding the intricate mechanisms of their action is crucial for evaluating their potential as therapeutic agents in hormone-dependent conditions.
Metabolism of this compound
The conversion of SDG to its active metabolites is a multi-step process mediated by various bacterial species in the colon.
Diagram: Metabolic Conversion of SDG
Caption: Metabolic pathway of SDG to its active metabolites, enterodiol and enterolactone, by gut microbiota.
Mechanism of Phytoestrogenic Action
The phytoestrogenic activity of SDG metabolites is primarily mediated through their interaction with estrogen receptors, ERα and ERβ.
Estrogen Receptor Binding
While specific quantitative binding affinities (IC50, Ki, or RBA values) for SDG, END, and ENL are not consistently reported in the literature, studies indicate that the metabolites, particularly enterolactone, exhibit a weak binding affinity for both ERα and ERβ, with a generally higher affinity for ERβ.[1] Their affinity is considerably lower than that of 17β-estradiol. This differential binding affinity may contribute to their tissue-specific and selective estrogenic/anti-estrogenic effects.
Estrogenic and Anti-estrogenic Effects
The estrogenic or anti-estrogenic activity of END and ENL is context-dependent, relying on the ambient concentration of endogenous estrogens and the specific ER subtype present in the target tissue.
-
Estrogenic Effects: In low-estrogen environments (e.g., post-menopause), enterolignans can act as weak ER agonists, initiating the transcription of estrogen-responsive genes. This can lead to beneficial effects such as the maintenance of bone density.[2]
-
Anti-estrogenic Effects: In high-estrogen environments (e.g., pre-menopause), enterolignans can compete with the more potent 17β-estradiol for ER binding. By occupying the receptor without fully activating it, they can antagonize the effects of endogenous estrogens, a mechanism that may contribute to a reduced risk of hormone-dependent cancers.[2]
Quantitative Data on Phytoestrogenic Activity
The following tables summarize the available quantitative data on the effects of SDG and its metabolites on cell proliferation and estrogen receptor activation.
Table 1: Effects of SDG and its Metabolites on Cell Proliferation
| Compound | Cell Line | Concentration | Effect | IC50 Value | Citation |
| This compound (SDG) | MCF-7 | Not Specified | No cytotoxic effects | Not Applicable | [3] |
| This compound (SDG) | MCF-7 | Not Specified | 25.9% decrease in cell proliferation | Not Determined | [4] |
| Secoisolariciresinol | MCF-7 | Not Specified | Inhibition of cell growth | 25 µM | [3] |
| Secoisolariciresinol-4', 4''-diacetate | MCF-7 | Not Specified | Inhibition of cell growth | 11 µM | [3] |
| Enterolactone (ENL) | MCF-7 | 100 µM | Reduced cell viability to 75% | Not Determined | |
| Enterodiol (END) | MCF-7 | 100 µM | Reduced cell viability to 58% | Not Determined |
Table 2: Effects of SDG Metabolites on Estrogen Receptor Transcriptional Activity
| Compound | Cell Line | Reporter System | Concentration | Fold Induction vs. Control | Citation |
| Enterodiol (ED) | MCF-7 | ERE-luciferase | 10 µM | ~3.5 | |
| Enterolactone (EL) | MCF-7 | ERE-luciferase | 10 µM | ~2.5 | |
| Enterolactone (EL) | HC11-ERE | 3xERE-Luc | 1 µM | Activation observed | |
| Enterolactone (EL) | HC11-ERE | 3xERE-Luc | 10 µM | Activation observed |
Signaling Pathways Modulated by SDG and its Metabolites
The interaction of SDG metabolites with estrogen receptors triggers a cascade of intracellular signaling events.
Diagram: Estrogen Receptor Signaling Pathway
Caption: Simplified overview of the estrogen receptor signaling pathway activated by SDG metabolites.
Beyond the classical ER pathway, SDG and its metabolites have been shown to modulate other signaling cascades, including the NF-κB and AMPK pathways, which are involved in inflammation and metabolism, respectively.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of phytoestrogenic activity.
Estrogen Receptor Competitive Binding Assay
Diagram: ER Competitive Binding Assay Workflow
Caption: Workflow for the estrogen receptor competitive binding assay.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol). The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol containing ERs) is collected.
-
Competitive Binding Incubation: A constant amount of radiolabeled 17β-estradiol (e.g., [³H]-E2) and increasing concentrations of the unlabeled test compound (SDG or its metabolites) are incubated with the uterine cytosol at 4°C.
-
Separation of Bound and Free Ligand: The ER-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes. The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.
-
Quantification of Bound Radioactivity: The radioactivity in the HAP pellet is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Cell Proliferation Assay (MTT Assay)
Protocol:
-
Cell Seeding: Estrogen-responsive cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (SDG or its metabolites) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
Diagram: ERE Luciferase Reporter Assay Principle
Caption: Principle of the ERE-luciferase reporter gene assay for measuring estrogenic activity.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., MCF-7 or HEK293) is transiently or stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Cell Seeding and Treatment: The transfected cells are seeded in a multi-well plate and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated to allow for ligand-ER binding, nuclear translocation, and activation of the luciferase reporter gene.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate.
-
Luminescence Measurement: The light produced from the enzymatic reaction is measured using a luminometer. The intensity of the light is proportional to the transcriptional activity of the estrogen receptor.
Conclusion
This compound and its metabolites, enterodiol and enterolactone, exhibit complex phytoestrogenic activities that are dependent on the hormonal milieu and the estrogen receptor subtype expression in target tissues. While they are weak binders to estrogen receptors compared to endogenous estrogens, their ability to modulate ER signaling pathways underscores their potential as therapeutic agents for hormone-related conditions. The conflicting data on the direct antiproliferative effects of SDG highlight the need for further research to elucidate its precise mechanisms of action. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of the phytoestrogenic properties of these and other compounds. Future research should focus on obtaining precise quantitative data for ER binding affinities and further exploring the dose-dependent effects of SDG and its metabolites in various in vitro and in vivo models to fully understand their therapeutic potential.
References
- 1. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum enterolactone concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of this compound-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Secoisolariciresinol Diglucoside in Cancer Prevention: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Secoisolariciresinol diglucoside (SDG), a lignan precursor predominantly found in flaxseed, has garnered significant attention in oncological research for its potential cancer-preventive properties. Upon ingestion, SDG is metabolized by the gut microbiota into the bioactive mammalian lignans, enterodiol (END) and enterolactone (ENL). These metabolites exhibit a range of biological activities, including modulation of hormonal signaling, induction of apoptosis, and inhibition of angiogenesis and inflammation, which are critical processes in carcinogenesis. This technical guide provides an in-depth review of the current state of research on SDG in cancer prevention, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from key in vitro and in vivo studies are summarized, and detailed protocols for essential experimental procedures are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex biological processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of phytochemicals for cancer prevention.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel preventive strategies. Dietary phytochemicals have emerged as promising candidates for cancer prevention due to their potential to modulate various cellular processes involved in tumor initiation, promotion, and progression. This compound (SDG) is a polyphenolic compound belonging to the lignan family, with flaxseed being its most abundant dietary source.[1] Following consumption, SDG undergoes deglycosylation to secoisolariciresinol (SECO) and is further converted by intestinal bacteria to the enterolignans, enterodiol (END) and enterolactone (ENL).[2] These metabolites are structurally similar to endogenous estrogens, allowing them to interact with estrogen receptors and modulate hormone-dependent signaling pathways, a key mechanism in hormone-related cancers such as breast and prostate cancer.[3] Beyond its hormonal effects, SDG and its metabolites have been shown to possess antioxidant, anti-inflammatory, anti-angiogenic, and pro-apoptotic properties, suggesting a multi-targeted approach to cancer prevention.[4][5] This guide will delve into the technical details of SDG's role in cancer prevention research, providing the necessary information for researchers to design and execute further investigations in this promising field.
Metabolism of this compound
The biotransformation of SDG is a critical step in its bioactivity. The initial deglycosylation of SDG to SECO occurs in the small intestine. Subsequently, the gut microbiota in the colon metabolizes SECO to enterodiol (END) and then to enterolactone (ENL).[2] These enterolignans are absorbed into the bloodstream and circulate throughout the body, where they can exert their biological effects.
Quantitative Data on the Anti-Cancer Effects of SDG and its Metabolites
The anti-cancer potential of SDG and its metabolites has been quantified in numerous in vitro and in vivo studies. This section summarizes key quantitative findings to provide a comparative overview of their efficacy.
In Vitro Cytotoxicity and Anti-Proliferative Effects
The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound against cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| SDG | DLD-1 | Colorectal Carcinoma | 37.45 µM | 48 or 72 hours | [6] |
| SDG | SW480 | Colon Carcinoma | Dose-dependent inhibition | 24, 48, 72 hours | [7] |
| SECO | MCF-7 | Breast Cancer | 25 µM | - | [8] |
| SECO Derivative | MCF-7 | Breast Cancer | 11 µM | - | [8] |
| SDG | A-375 | Skin Cancer | 93.7 µg/mL | - | [9] |
Note: Further studies are required to establish a comprehensive IC50 profile of SDG and its metabolites across a wider range of cancer cell lines.
Additional in vitro studies have demonstrated the anti-proliferative effects of SDG. For instance, SDG was shown to decrease MCF-7 cell proliferation by 25.9% (P = 0.007).[10]
Induction of Apoptosis
SDG treatment has been shown to significantly increase the percentage of apoptotic cells in cancer cell lines.
| Cell Line | Treatment | Apoptotic Cell Percentage (Control) | Apoptotic Cell Percentage (Treated) | Incubation Time | Reference |
| SW480 | SDG | 27.00% | 59.00% | 24 hours | [7] |
| SW480 | SDG | 29.00% | 61.00% | 48 hours | [7] |
| SW480 | SDG | 28.00% | 62.00% | 72 hours | [7] |
In Vivo Tumor Growth Inhibition
Animal studies provide crucial evidence for the anti-cancer efficacy of SDG and its metabolites in a physiological context.
| Compound | Animal Model | Cancer Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| SDG | C57BL/6 Mice | E0771 Mammary Tumor (TNBC) | 100 mg/kg diet | 3 weeks | Significant reduction in tumor volume (P < 0.05) | [2] |
| SDG | Athymic Mice | MCF-7 Human Breast Tumor | 1 g/kg diet | 8 weeks | Significantly decreased palpable tumor size | [5] |
| END | Nude Mice | Ovarian Cancer Xenograft | 1 mg/kg | - | Significant suppression of tumor weight and volume | [11] |
| ENL | Nude Mice | Ovarian Cancer Xenograft | 0.1 mg/kg and 1 mg/kg | - | Significant suppression of tumor weight and volume | [11] |
Mechanisms of Action and Signaling Pathways
SDG and its metabolites exert their anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, survival, apoptosis, angiogenesis, and inflammation.
Induction of Apoptosis
SDG has been shown to induce apoptosis through both caspase-dependent and -independent pathways. In colorectal cancer cells, SDG treatment leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, a form of programmed cell death.[1] This process is dependent on the activation of caspase-1. Furthermore, SDG induces the accumulation of reactive oxygen species (ROS), which in turn activates the BAX-mitochondrial apoptotic pathway.[1] In colon carcinoma cells, SDG upregulates the expression of Caspase-3, a critical executioner caspase in the apoptotic cascade.[7]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. SDG and its metabolite ENL have been shown to inhibit the NF-κB pathway.[2] In a mouse model of triple-negative breast cancer, SDG supplementation led to a significant reduction in the expression of phosphorylated p65, the active subunit of NF-κB.[2] This inhibition of NF-κB activity is a likely mechanism for the observed reduction in tumor growth.[2]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. SDG has demonstrated potent anti-angiogenic properties. In vitro studies have shown that SDG treatment of human coronary arteriolar endothelial cells (HCAEC) leads to an increased expression of vascular endothelial growth factor (VEGF) and its receptor, kinase insert domain-containing receptor (KDR/VEGFR2).[7] While this may seem counterintuitive, the overall effect in vivo appears to be a normalization of the vasculature and inhibition of pathological angiogenesis. Dietary SDG has been shown to reduce the expression of the metastasis marker and vascular endothelial growth factor in a human breast cancer cell line.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in SDG research.
SDG Extraction and Purification from Flaxseed
A common method for extracting SDG from flaxseed involves the following steps:
-
Defatting: Defat whole or ground flaxseed with a non-polar solvent (e.g., hexane) to remove the oil.
-
Extraction: Extract the defatted flax meal with a mixture of aliphatic alcohols (e.g., ethanol, methanol) and water.[1]
-
Alkaline Hydrolysis: Treat the extract with an alkaline solution (e.g., NaOH) to liberate SDG from its complexed form.[1]
-
Enrichment: Enrich the SDG content through liquid-liquid partitioning or by using anion exchange or C18 resins.[1]
-
Purification and Quantification: Further purify the SDG using techniques like High-Performance Liquid Chromatography (HPLC) and confirm its identity and purity using Mass Spectrometry (MS).[1]
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[13][14]
-
Treatment: Treat the cells with various concentrations of SDG or its metabolites and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green or TaqMan master mix, forward and reverse primers for the target genes (e.g., BAX, CASP3, VEGF) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
HPLC-MS/MS Analysis of SDG and Metabolites in Biological Samples
This method is used for the quantification of SDG and its metabolites in plasma or tissue.
-
Sample Preparation:
-
Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in either positive or negative ion mode. Monitor specific precursor-to-product ion transitions for SDG, SECO, END, and ENL for accurate quantification.[17]
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the biological samples.
Conclusion and Future Directions
The research to date strongly suggests that this compound and its metabolites, enterodiol and enterolactone, hold significant promise as cancer-preventive agents. Their multi-faceted mechanisms of action, including the induction of apoptosis, and inhibition of key signaling pathways like NF-κB and angiogenesis, make them attractive candidates for further investigation. The data presented in this guide highlight the consistent anti-cancer effects observed in both in vitro and in vivo models.
Future research should focus on several key areas. Firstly, there is a need for more comprehensive quantitative data, including IC50 values for a broader range of cancer cell lines and detailed dose-response studies in various animal models. Secondly, a deeper understanding of the specific molecular targets of SDG and its metabolites within the complex signaling networks of cancer cells is required. Elucidating the direct interactions with proteins in pathways such as the VEGF signaling cascade will be crucial. Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into effective cancer prevention strategies for human populations. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate and standardize future research in this important field, ultimately paving the way for the potential use of SDG in evidence-based cancer prevention.
References
- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumorigenic Effects of Flaxseed and Its Lignan, Secoisolariciresinol Diglycoside (SDG) [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Flaxseed and pure this compound, but not flaxseed hull, reduce human breast tumor growth (MCF-7) in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Effects of flaxseed lignan this compound on preneoplastic biomarkers of cancer progression in a model of simultaneous breast and ovarian cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives | Semantic Scholar [semanticscholar.org]
- 14. Investigation of in vitro and in vivo antioxidant potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Foundational Studies in the Discovery and Characterization of Secoisolariciresinol Diglucoside (SDG)
Executive Summary
Secoisolariciresinol diglucoside (SDG) is a pivotal phytoestrogen and antioxidant lignan, predominantly found in flaxseed (Linum usitatissimum). Its discovery and the subsequent elucidation of its structure laid the groundwork for decades of research into its biological activities, including potential anti-cancer, antioxidant, and cardioprotective effects. This technical guide provides an in-depth review of the seminal, early-stage research that led to the isolation and characterization of SDG. It details the foundational experimental protocols, presents key quantitative data from these pioneering studies, and visualizes the complex workflows and biosynthetic pathways involved.
The Seminal Discovery of SDG
The first documented isolation of this compound was reported in 1956 by Bakke and Klosterman.[1][2][3] Their work, a landmark in phytochemistry, successfully isolated a novel diglucoside from a fat-free extract of linseed meal, which they identified as SDG.[2] This initial study established that SDG was highly soluble in water and alcohol.[2] Early investigations also correctly identified that SDG exists in flaxseed not as a free molecule, but as part of a larger, more complex polymer or oligomer, ester-linked to other compounds.[2][3] The characteristic UV absorption maximum for lignans at 280 nm was also noted in these foundational studies.[2]
Early Experimental Protocols for Isolation and Characterization
The methodologies developed in the early-to-mid 20th century were crucial for obtaining purified SDG for structural analysis. The general workflow involved defatting the source material, extracting the lignan complex, liberating SDG via hydrolysis, and subsequent purification through chromatographic techniques.
Detailed Methodology
Step 1: Preparation of Starting Material (Defatting) The primary source material for early isolation was flaxseed meal. To remove lipids that would interfere with subsequent steps, the meal was first defatted. This was typically achieved through solvent extraction, with hexane being a commonly used solvent.[4] The resulting fat-free meal was the starting point for lignan extraction.
Step 2: Extraction of the Lignan Polymer Early researchers recognized that SDG was part of a macromolecular complex.[5] The initial protocol by Bakke and Klosterman utilized a solvent mixture of 95% ethanol and 1,4-dioxane (1:1, v/v) to extract this precursor complex from the defatted meal.[6] Subsequent refinements of this process often employed aqueous solutions of aliphatic alcohols like methanol or ethanol.[1][7][8]
Step 3: Alkaline Hydrolysis A critical step in liberating the SDG molecule from its native polymeric form was alkaline hydrolysis.[4][7] This process breaks the ester bonds linking SDG to 3-hydroxy-3-methylglutaric acid (HMGA) and other phenolic compounds within the macromolecule.[2][5] This base-catalyzed cleavage was essential to yield free SDG for purification.
Step 4: Chromatographic Purification Following hydrolysis, the crude extract containing SDG was subjected to purification. Early methods relied on column chromatography.[1] Researchers employed various stationary phases, including silica gel and ion-exchange sorbents like Diaion HP-20, followed by reversed-phase silica gel chromatography to achieve separation and purification of SDG.[1][9]
Step 5: Structural Identification and Characterization The identity and purity of the isolated compound were confirmed using the analytical techniques of the era. These methods included:
-
UV Spectroscopy: To confirm the presence of the characteristic lignan phenolic structure, with an absorption maximum noted at 280 nm.[2]
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Used to determine functional groups and the molecular weight of the isolated compound.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique was instrumental in the definitive structural elucidation of SDG, confirming the connectivity of the atoms within the molecule.[9][10]
Quantitative Data from Foundational and Early-Phase Studies
The following table summarizes key quantitative data reported in or derived from the foundational research on SDG.
| Parameter | Reported Value / Range | Source Material | Notes |
| Initial Yield | ~3% | Fat-free linseed meal | Reported by Bakke and Klosterman (1956).[2] |
| UV Absorption Max (λmax) | 280 nm | Purified SDG | Characteristic for lignans.[2] |
| SDG Content (Whole Seed) | 6.1 - 13.3 mg/g | Whole Flaxseeds | Based on later analyses building on early methods.[11] |
| SDG Content (Defatted Meal) | 11.7 - 24.1 mg/g | Defatted Flaxseed Flour | Concentration is higher in defatted products.[11] |
Visualized Workflows and Pathways
Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental and biological processes related to SDG.
Caption: A flowchart detailing the key stages of SDG isolation from flaxseed as described in early scientific literature.
Caption: The biosynthetic route from coniferyl alcohol to this compound (SDG) in plants.
Conclusion
The pioneering work of Bakke and Klosterman, along with subsequent early-phase research, was fundamental to the field of natural product chemistry. The development of robust extraction, hydrolysis, and purification protocols enabled the definitive characterization of this compound. These foundational studies provided the pure compound necessary for initial biological screening and paved the way for modern investigations into the therapeutic potential of flaxseed lignans, which continue to be a subject of intense scientific interest for their roles in human health and disease prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 3. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101570556B - Method for extracting this compound from flax seeds or husks, extract obtained and use thereof - Google Patents [patents.google.com]
- 7. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Isolation of the lignan this compound from flaxseed (Linum usitatissimum L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for analysis of this compound in flaxseeds [pubmed.ncbi.nlm.nih.gov]
The Role of Secoisolariciresinol Diglucoside (SDG) in Cardiovascular Health: A Technical Guide for Researchers
An in-depth examination of the preclinical and clinical evidence, experimental methodologies, and molecular signaling pathways associated with the cardioprotective effects of the flaxseed lignan, Secoisolariciresinol Diglucoside.
Introduction
This compound (SDG) is a principal lignan phytoestrogen found in high concentrations in flaxseed. Following ingestion, SDG is metabolized by the gut microbiota into the mammalian lignans enterodiol (ED) and enterolactone (EL), which are believed to be the primary bioactive compounds. A growing body of scientific evidence from preclinical and clinical studies suggests that SDG and its metabolites may exert significant protective effects on the cardiovascular system. These benefits are attributed to a multifactorial mechanism of action, including potent antioxidant, anti-inflammatory, lipid-lowering, and antihypertensive properties. This technical guide provides a comprehensive overview of the current state of research on SDG's role in cardiovascular health, with a focus on quantitative data from key studies, detailed experimental protocols, and the molecular signaling pathways involved.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the effects of SDG on various markers of cardiovascular health.
Table 1: Effects of SDG on Lipid Profiles in Preclinical Models
| Animal Model | SDG Dosage | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Triglycerides (TG) | Reference |
| Hypercholesterolemic Rabbits | 15 mg/kg/day | 8 weeks | ↓ 33% | ↓ 35% | ↑ >140% | No significant change | [1][2][3] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | ↓ 54.8% | ↓ 77.8% | ↑ 2-fold | ↓ 48.2% | [4] |
Table 2: Effects of SDG on Blood Pressure in Preclinical Models
| Animal Model | SDG Dosage | Time Point | Systolic Blood Pressure | Diastolic Blood Pressure | Mean Arterial Pressure | Reference |
| Anesthetized Rats | 10 mg/kg (IV) | 15 minutes | ↓ 37% | ↓ 47% | ↓ 43% | [5][6][7] |
| Anesthetized Rats | 10 mg/kg (IV) | 60 minutes | ↓ 18.8% | ↓ 21.2% | ↓ 20.3% | [5][6][7] |
Table 3: Effects of SDG on Atherosclerosis in Preclinical Models
| Animal Model | SDG Dosage | Duration | Outcome | Reference |
| Hypercholesterolemic Rabbits | 15 mg/kg/day | 8 weeks | ↓ 73% reduction in atherosclerotic lesions | [1][2][3] |
| Hypercholesterolemic Rabbits | Not specified | Not specified | Regression of existing atherosclerotic plaques | [8] |
Table 4: Effects of SDG on Oxidative Stress and Inflammatory Markers in Preclinical Models
| Animal Model | SDG Dosage | Duration | Oxidative Stress/Inflammatory Markers | Outcome | Reference |
| Hypercholesterolemic Rabbits | 15 mg/kg/day | 8 weeks | Aortic Malondialdehyde (MDA) | ↓ | [1] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | Serum MDA | ↓ 81.6% | [4] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | Serum Glutathione (GSH) | ↑ 2.1-fold | [4] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | Serum IL-6 | ↓ 76.5% | [4] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | Serum TNF-α | ↓ 55.5% | [4] |
| Cafeteria Diet-fed Rats | 20 mg/kg/day | 12 weeks | Serum C-Reactive Protein (CRP) | ↓ 76.4% | [4] |
Table 5: Effects of SDG on Lipid Profiles in Human Clinical Trials
| Study Population | SDG Dosage | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | Reference |
| Men with borderline LDL-C | 60 mg/day | 12 weeks | Significant ↓ | Significant ↓ | [8] |
| Hypercholesterolemic subjects | 600 mg/day | 8 weeks | Significant ↓ | Significant ↓ | [9] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies to investigate the cardiovascular effects of SDG.
Preclinical Studies
1. Hypercholesterolemic Rabbit Model of Atherosclerosis
-
Animal Model: Male New Zealand White rabbits.
-
Diet-Induced Hypercholesterolemia: Rabbits are fed a diet supplemented with 1% cholesterol for a period of 8 weeks to induce atherosclerosis.[1][2][3]
-
SDG Administration: A solution of SDG is administered daily via oral gavage at a dose of 15 mg/kg body weight.[1][2][3]
-
Blood Sample Collection and Analysis: Blood samples are collected at baseline and at specified intervals (e.g., 4 and 8 weeks). Serum is separated for the analysis of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic colorimetric methods.
-
Atherosclerotic Lesion Quantification: At the end of the study period, the aortas are excised, stained with Sudan IV, and the percentage of the intimal surface area covered by atherosclerotic plaques is quantified using image analysis software.[1]
-
Oxidative Stress Marker Analysis: Aortic tissue is homogenized and analyzed for malondialdehyde (MDA) content as an indicator of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay. The antioxidant reserve can be assessed by measuring the activity of enzymes such as superoxide dismutase (SOD) and catalase.[1]
2. In Vitro Anti-Inflammatory Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Induction of Inflammation: HUVECs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
SDG Treatment: Cells are pre-treated with varying concentrations of SDG prior to LPS stimulation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Signaling Pathway Analysis: Cellular proteins are extracted and subjected to Western blot analysis to determine the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and Akt.
Clinical Studies
1. Randomized, Double-Blind, Placebo-Controlled Trial in Subjects with Borderline Hypercholesterolemia
-
Study Population: Healthy adults with borderline high LDL-C levels (e.g., 120–139 mg/dL).[8]
-
Intervention: Participants are randomized to receive either SDG (e.g., 60 mg/day) or a placebo for a specified duration (e.g., 12 weeks).[8]
-
Blood Lipid Analysis: Fasting blood samples are collected at baseline and at regular intervals throughout the study. Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using automated enzymatic assays.[8]
-
Blood Pressure Measurement: In studies assessing antihypertensive effects, blood pressure is typically measured at each study visit using a standardized protocol with a calibrated sphygmomanometer. For more detailed analysis, 24-hour ambulatory blood pressure monitoring (ABPM) may be employed.[6][10][11]
-
Endothelial Function Assessment: Endothelial function can be assessed non-invasively using techniques such as flow-mediated dilation (FMD) of the brachial artery, which measures the artery's diameter response to an increase in blood flow.
Signaling Pathways and Molecular Mechanisms
The cardioprotective effects of SDG and its metabolites, enterodiol and enterolactone, are mediated through the modulation of several key signaling pathways.
1. Inhibition of the Akt/IκB/NF-κB Inflammatory Pathway
Enterodiol and enterolactone have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[1][12] They prevent the degradation of the inhibitory protein IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This inhibition is partly dependent on the disruption of Akt activation.
Caption: SDG metabolites inhibit the LPS-induced inflammatory cascade.
2. Modulation of the Apelin/AMPK/FOXO3a Pathway
Recent studies suggest that the cardioprotective effects of flaxseed lignan extract, rich in SDG, are mediated through the apelin/AMPK/FOXO3a signaling pathway.[5][8] Apelin is a peptide that plays a role in cardiovascular homeostasis. Its receptor, APJ, is a G-protein coupled receptor. Activation of this pathway leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. While the direct interaction of SDG's metabolites with the apelin receptor is still under investigation, enterolactone has been shown to activate AMPK.[1] Downstream targets of this pathway, such as the transcription factor FOXO3a, are involved in regulating cellular processes like apoptosis and stress resistance.
Caption: SDG metabolites promote cardioprotection via the Apelin/AMPK/FOXO3a pathway.
3. Experimental Workflow for Preclinical Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for investigating the effects of SDG in a rabbit model of atherosclerosis.
Caption: Workflow of a preclinical study on SDG and atherosclerosis.
Conclusion
The available preclinical and clinical evidence strongly supports a role for this compound in promoting cardiovascular health. Its multifaceted mechanism of action, encompassing lipid-lowering, antihypertensive, anti-inflammatory, and antioxidant effects, makes it a promising nutraceutical for the prevention and potential management of cardiovascular diseases. The modulation of key signaling pathways, such as NF-κB and AMPK, by its bioactive metabolites, enterodiol and enterolactone, provides a molecular basis for its observed cardioprotective benefits. Further large-scale, long-term clinical trials are warranted to fully elucidate its therapeutic potential and establish definitive recommendations for its use in cardiovascular disease prevention. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this potent natural compound.
References
- 1. Antidiabetic effect of enterolactone in cultured muscle cells and in type 2 diabetic model db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role and regulation of FOXO3a: new insights into breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardioprotective effects of this compound (flaxseed lignan) against cafeteria diet-induced cardiac fibrosis and vascular injury in rats: an insight into apelin/AMPK/FOXO3a signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOXO3a from the Nucleus to the Mitochondria: A Round Trip in Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The cardioprotective effects of this compound (flaxseed lignan) against cafeteria diet-induced cardiac fibrosis and vascular injury in rats: an insight into apelin/AMPK/FOXO3a signaling pathways [frontiersin.org]
- 8. Apelin/APJ-Manipulated CaMKK/AMPK/GSK3 β Signaling Works as an Endogenous Counterinjury Mechanism in Promoting the Vitality of Random-Pattern Skin Flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcerp.org [bcerp.org]
- 10. researchgate.net [researchgate.net]
- 11. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Secoisolariciresinol Diglucoside: A Comprehensive Technical Review of its Health Benefits
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found in high concentrations in flaxseed. Upon ingestion, SDG is metabolized by the gut microbiota into the bioactive mammalian lignans, enterodiol and enterolactone, which are structurally similar to endogenous estrogens and are believed to be responsible for many of SDG's health-promoting effects.[1] A growing body of scientific evidence from preclinical and clinical studies suggests that SDG possesses a wide range of health benefits, including potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. This technical guide provides a comprehensive review of the current scientific literature on the health benefits of SDG, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Metabolism of this compound
The journey of SDG from dietary intake to bioactive compound involves a multi-step metabolic process orchestrated by the intestinal microflora. Initially, the glycosidic linkages of SDG are hydrolyzed by bacterial β-glucosidases to release secoisolariciresinol (SECO). Subsequently, SECO undergoes further transformation by gut bacteria to form enterodiol, which can then be oxidized to enterolactone. These enterolignans are absorbed into the bloodstream and circulate throughout the body, where they can exert their biological effects.
Cardiovascular Health Benefits
A significant body of research points to the cardioprotective effects of SDG, primarily attributed to its ability to improve lipid profiles, reduce atherosclerosis, and exert antioxidant and anti-inflammatory actions within the cardiovascular system.
Quantitative Data from Clinical and Preclinical Studies
| Study Type | Subject | Dosage | Duration | Key Outcomes | Reference |
| Clinical Trial | Hypercholesterolemic Subjects | 600 mg/day SDG | 8 weeks | - Total Cholesterol: ↓ 22.0-24.38%- LDL-C: ↓ 22.0-24.38%- Fasting Glucose: ↓ 24.96-25.56% (in subjects with baseline >5.83 mmol/l) | [2] |
| Clinical Trial | Men with Borderline LDL-C | 60 mg/day SDG | 12 weeks | - LDL-C: Significant reduction (p=0.049)- Total Cholesterol: Significant reduction (p=0.020) | [3][4] |
| Animal Study | Rabbits on high-cholesterol diet | 15 mg/kg body weight/day SDG | 8 weeks | - Serum Total Cholesterol: ↓ 33%- LDL-C: ↓ 35%- Atherosclerotic Plaques: ↓ 73% | [5][6][7] |
| Animal Study | Rabbits with established atherosclerosis | 20 mg/kg body weight/day SDG | 2-4 months | - Atherosclerotic Lesions: ↓ 24% (2 months), ↓ 45% (4 months) vs. regular diet post-cholesterol | [8] |
| Animal Study | Hypercholesterolemic Rats | SDG or SDG polymer | 23 days | - Serum Triacylglycerol: ↓ 15-19%- HDL-C: ↑ 15-24% | [9][10] |
Experimental Protocols
A widely used model to investigate the anti-atherosclerotic effects of SDG involves feeding rabbits a high-cholesterol diet.[5][6][7][8]
-
Animal Model: Male New Zealand white rabbits.
-
Diet Groups:
-
Control: Regular rabbit chow.
-
High-Cholesterol: Regular chow supplemented with 1% cholesterol.
-
SDG Treatment: High-cholesterol diet supplemented with SDG (e.g., 15 mg/kg body weight/day).
-
-
Duration: 8 weeks.
-
Outcome Measures:
-
Serum Lipid Profile: Blood samples are collected at baseline and regular intervals to measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic kits.
-
Atherosclerotic Plaque Assessment: At the end of the study, the aortas are excised, stained (e.g., with Sudan IV), and the percentage of the aortic surface area covered by atherosclerotic plaques is quantified using image analysis software.
-
Anticancer Properties
SDG and its metabolites, enterodiol and enterolactone, have demonstrated promising anticancer activity in various cancer models. Their mechanisms of action are multifaceted and include modulation of estrogen receptor signaling, inhibition of cell proliferation, and induction of apoptosis.
Quantitative Data from In Vitro Studies
| Cell Line | Treatment | Concentration | Duration | Key Outcomes | Reference |
| MCF-7 (Breast Cancer) | This compound | Not specified | Not specified | - Cell Proliferation: ↓ 25.9% (p=0.007) | [11] |
Signaling Pathways in Cancer
One of the key mechanisms underlying the anticancer effects of SDG in hormone-dependent cancers is its interaction with estrogen receptors. The metabolite enterolactone can bind to ERβ, which is often associated with anti-proliferative effects in breast tissue.[12]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous chronic diseases. SDG exhibits potent anti-inflammatory and antioxidant properties, contributing significantly to its overall health benefits.
Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. SDG and its metabolites have been shown to inhibit the activation of the NF-κB pathway.[13][14][15] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14]
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. While direct evidence for SDG activating the Nrf2 pathway is still emerging, many phenolic compounds are known to be activators. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxifying genes, upregulating their expression.
Experimental Protocols
This is a common and straightforward method to assess the in vitro antioxidant capacity of SDG.[16][17][18][19]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
SDG dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Positive control (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
In a 96-well plate, add various concentrations of SDG, the positive control, and a solvent blank.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of SDG required to scavenge 50% of the DPPH radicals) can then be determined.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[20][21][22][23][24]
-
Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of SDG for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Procedure:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: The concentration of nitrite (a stable product of NO) is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
This technique is used to quantify the amount of the active p65 subunit of NF-κB that has translocated to the nucleus.[25][26][27][28]
-
Cell Treatment and Fractionation:
-
Treat cells (e.g., macrophages or cancer cells) with SDG and an inflammatory stimulus as described above.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear protein extracts.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins in the nuclear extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity corresponding to p65 and normalize it to a nuclear loading control (e.g., Lamin B1 or Histone H3) to determine the relative amount of nuclear p65.
-
Conclusion
The collective evidence from a multitude of in vitro, in vivo, and clinical studies strongly supports the significant health benefits of this compound. Its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties, mediated through various molecular pathways, position SDG as a promising nutraceutical for the prevention and potential adjunctive treatment of chronic diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to further explore the therapeutic potential of this remarkable plant-derived compound. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the clinical efficacy and optimal dosages of SDG for various health applications.
References
- 1. Health effects with consumption of the flax lignan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary flaxseed lignan extract lowers plasma cholesterol and glucose concentrations in hypercholesterolaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Availability of dietary this compound on borderline blood cholesterol level in men: a randomized, parallel, controlled, double-blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Availability of dietary this compound on borderline blood cholesterol level in men: a randomized, parallel, controlled, double-blinded clinical trial | Semantic Scholar [semanticscholar.org]
- 5. EXTRACTION, PURIFICATION AND ANIMAL MODEL TESTING OF AN ANTI-ATHEROSCLEROTIC LIGNAN this compound FROM FLAXSEED (LINUM USITATISSIMUM) | International Society for Horticultural Science [ishs.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Reduction of serum cholesterol and hypercholesterolemic atherosclerosis in rabbits by this compound isolated from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regression of hypercholesterolemic atherosclerosis in rabbits by this compound isolated from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of flaxseed lignan this compound on preneoplastic biomarkers of cancer progression in a model of simultaneous breast and ovarian cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized Phase IIB Trial of the Lignan this compound in Pre-menopausal Women at Increased Risk for Development of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. | Semantic Scholar [semanticscholar.org]
- 18. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol Griess Test [protocols.io]
- 24. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Secoisolariciresinol Diglucoside Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, is a precursor to the bioactive mammalian lignans enterodiol and enterolactone. While the physiological effects of SDG and its metabolites are widely studied, the direct molecular targets and receptor binding interactions of SDG are less understood. This technical guide provides an in-depth overview of the in silico methodologies used to investigate the binding of SDG to potential protein targets, with a focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This document outlines the computational workflow, from molecular docking to molecular dynamics simulations and binding free energy calculations, and details the experimental protocols for the validation of in silico findings. All quantitative data are summarized for clarity, and key processes are visualized using diagrams to facilitate comprehension.
Introduction
This compound (SDG) is a phytoestrogen that, upon ingestion, is metabolized by gut microbiota into enterodiol and enterolactone, compounds known for their potential health benefits, including roles in mitigating hormone-related conditions.[1][2] Recent research has expanded the focus to the direct interactions of SDG with cellular components, revealing its potential to modulate key signaling pathways. In silico modeling has emerged as a powerful tool to predict and analyze these interactions at a molecular level, offering insights into potential therapeutic applications.
A significant finding from recent computational studies is the identification of SDG as a potential binder to key proteins in the PI3K/Akt signaling pathway, namely PI3Kγ and Akt1.[2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The ability of SDG to interact with components of this pathway suggests a mechanism for its observed physiological effects.
This guide provides a detailed walkthrough of the in silico techniques employed to model the binding of SDG to PI3Kγ and Akt1, alongside the experimental procedures for validating these computational predictions.
In Silico Modeling Workflow
The in silico analysis of SDG's interaction with its putative receptors follows a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.
Quantitative Data Summary
The binding affinities of this compound with PI3Kγ and Akt1 were quantified using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations following molecular dynamics simulations. The results indicate a strong binding affinity of SDG to both proteins.
| Ligand | Receptor | Binding Free Energy (ΔG_bind) (kcal/mol) |
| This compound (SDG) | PI3Kγ | -68.78[2] |
| This compound (SDG) | Akt1 | -58.73[2] |
Detailed Methodologies
In Silico Experimental Protocols
-
Objective: To predict the optimal binding pose of SDG within the binding sites of PI3Kγ and Akt1.
-
Software: AutoDock Vina[2]
-
Protocol:
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem). The structure is then prepared by adding polar hydrogens and assigning Gasteiger charges. The prepared ligand is saved in the PDBQT file format.
-
Receptor Preparation: The crystal structures of PI3Kγ and Akt1 are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogens are added, and Gasteiger charges are computed for the receptor atoms. The prepared receptor is saved in the PDBQT format.
-
Grid Box Generation: A grid box is defined to encompass the putative binding site of the receptor. The dimensions and center of the grid box are set to cover the active site residues.
-
Docking Simulation: The prepared SDG ligand is docked into the defined grid box of the receptor using AutoDock Vina. The program performs a conformational search to identify the lowest energy binding pose.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the most favorable binding affinity. The interactions between SDG and the receptor, including hydrogen bonds and hydrophobic contacts, are visualized and examined.[2]
-
-
Objective: To evaluate the stability of the SDG-receptor complex and to generate an ensemble of conformations for binding free energy calculations.
-
Software: GROMACS[2]
-
Protocol:
-
System Preparation: The docked SDG-receptor complex is placed in a simulation box. The box is solvated with a suitable water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The solvated system undergoes energy minimization to remove any steric clashes.
-
Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). This allows the solvent to relax around the protein-ligand complex and brings the system to the desired temperature and pressure.
-
Production MD: A production molecular dynamics simulation is run for a specified duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion over time.[2]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
-
Objective: To calculate the binding free energy of the SDG-receptor complex.
-
Method: Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).
-
Protocol:
-
Snapshot Extraction: Snapshots of the SDG-receptor complex are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the receptor and ligand from the free energy of the complex.
-
Experimental Validation Protocols
-
Cell Line: Human granulosa-like tumor cell line (KGN).[3]
-
Protocol:
-
Objective: To determine the effect of SDG on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.
-
Protocol:
-
Protein Extraction: After treatment, total protein is extracted from the KGN cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and other downstream targets.
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative changes in protein expression and phosphorylation.[3][4][5][6]
-
Signaling Pathway Visualization
The in silico and experimental data suggest that this compound modulates the PI3K/Akt signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets, regulating key cellular processes.
Conclusion
The integration of in silico modeling and experimental validation provides a robust framework for elucidating the molecular mechanisms of action for natural compounds like this compound. The computational evidence strongly suggests that SDG can directly interact with and modulate the activity of key proteins in the PI3K/Akt signaling pathway. These findings, supported by in vitro cell-based assays, pave the way for further investigation into the therapeutic potential of SDG in diseases characterized by aberrant PI3K/Akt signaling. This technical guide offers a comprehensive overview of the methodologies required for such investigations, serving as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology.
References
- 1. Network pharmacology uncovers that this compound ameliorate premature ovarian insufficiency via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology uncovers that this compound ameliorate premature ovarian insufficiency via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correction: Network pharmacology uncovers that this compound ameliorate premature ovarian insufficiency via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Secoisolariciresinol Diglucoside (SDG) in Flaxseed using High-Performance Liquid Chromatography (HPLC)
Introduction
Secoisolariciresinol diglucoside (SDG) is the primary lignan precursor found in flaxseed (Linum usitatissimum L.).[1][2] As a phytoestrogen, SDG and its mammalian metabolites, enterodiol and enterolactone, have garnered significant interest from researchers, scientists, and drug development professionals for their potential health benefits, including roles in mitigating hormone-dependent cancers.[3] Accurate and reliable quantification of SDG is crucial for quality control of flaxseed-derived products and for research into its biological activities. This application note provides a detailed protocol for the quantification of SDG using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
The presented methodology involves a multi-step sample preparation process including defatting, extraction, and alkaline hydrolysis to release SDG from its polymeric form, followed by solid-phase extraction (SPE) for sample cleanup.[3][4][5][6] The final quantification is achieved by HPLC analysis.
Experimental Protocols
1. Sample Preparation
The sample preparation procedure is a critical step to ensure accurate quantification of SDG. The following protocol is a synthesis of established methods.[1][3][5]
a. Defatting of Flaxseed:
-
Grind whole flaxseeds into a fine powder.
-
Accurately weigh a portion of the ground flaxseed (e.g., 5 g).[1]
-
Defat the flaxseed powder using a Soxhlet apparatus with n-hexane for a minimum of 2 hours at 70°C.[1]
-
Alternatively, defatting can be performed by repeated extractions with hexane and dichloromethane.[6]
-
Air-dry the defatted flaxseed flour (DFF) to remove residual solvent.
b. Extraction and Alkaline Hydrolysis:
-
To the DFF, add a solution of 1,4-dioxane and ethanol (1:1, v/v).[2][6]
-
Alternatively, a mixture of 0.1 mmol L⁻¹ sodium methoxide in methanol can be used for a combined extraction and hydrolysis step.[1]
-
For alkaline hydrolysis, the mixture is typically incubated at an elevated temperature (e.g., 50-60°C) for a set period (e.g., 12-24 hours) with agitation.[1][2][7] Alkaline hydrolysis is employed to break the ester bonds linking SDG to other molecules in the lignan polymer.[1][2]
-
After incubation, filter the mixture to remove solid residues.
-
Neutralize the filtrate with an appropriate acid, such as hydrochloric acid.[1]
c. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 6 mL/1 g) by washing with methanol followed by water.[3][5]
-
Load a specific volume of the neutralized and filtered extract (e.g., 5 mL) onto the conditioned SPE cartridge.[3][5]
-
Wash the cartridge with water to remove salts and other polar impurities.[3][5]
-
Elute the SDG-rich fraction with 50% aqueous methanol.[3][5]
-
Adjust the final volume of the eluate to a known volume (e.g., 10 mL) in a volumetric flask.[3][5] The recovery of SDG from the SPE column has been reported to be greater than 99.5%.[3][5]
2. HPLC Analysis
The following HPLC conditions are based on validated methods for SDG quantification.[1][3][5][8]
-
HPLC System: An HPLC system equipped with a UV/DAD detector is recommended.[3][5][8]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][5][8] A C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can also be utilized.[1]
-
Mobile Phase:
-
Method 1 (Gradient): A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B) can be employed.[8] A typical gradient could be: 0-5 min, 30:70 (A:B); 20-30 min, 70:30 (A:B); 50-65 min, 100:0 (A:B).[8]
-
Method 2 (Gradient): Another gradient option consists of 5% acetonitrile in 0.01 M phosphate buffer, pH 2.8 (solvent A) and acetonitrile (solvent B).[5] A possible gradient is: 0 min (100:0 A/B), 30 min (70:30 A/B), and 32 min (30:70 A/B).[5]
-
Method 3 (Isocratic): An isocratic mobile phase of 1% aqueous acetic acid/acetonitrile (85:15 v/v) can also be used.[1]
-
-
Quantification: SDG is identified and quantified by comparing the retention time and peak area to that of a certified SDG reference standard.[3][5] A linear calibration curve should be constructed using a series of standard solutions.[5]
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines.[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.[11][12]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The following table summarizes the SDG content found in various flaxseed cultivars from different studies, providing a reference for expected concentrations.
| Flaxseed Cultivar/Type | SDG Content (mg/g in defatted flour) | SDG Content (mg/g in whole flaxseed) | Reference |
| Swedish Cultivars (14 types) | 11.7 - 24.1 | 6.1 - 13.3 | [3][4] |
| Danish Cultivars (15 types) | Not Reported | Not Reported | [3][4] |
| Gold Flax, Raluca, Solnechny | Highest among 12 cultivars tested | Not Reported | [8] |
| Canadian and Chilean Varieties | Significantly different contents | Not Reported | [1] |
| Gansu Province, China | Not Reported | 5.7 - 13 | [1] |
| General Range | 6 - 29 | Not Reported | [1] |
| Flaxseed Hulls | 16.4 - 33.9 | Not Reported | [1] |
Visualizations
Caption: Experimental workflow for SDG quantification.
Caption: Logic of a validated analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC method for analysis of this compound in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Secoisolariciresinol Diglucoside and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan found in flaxseed, which has garnered significant interest for its potential health benefits, including antioxidant and phytoestrogenic properties. Upon ingestion, SDG is metabolized by the gut microbiota into the mammalian lignans enterodiol (END) and enterolactone (ENL), which are considered the biologically active forms. Accurate and robust analytical methods are crucial for understanding the pharmacokinetics and physiological effects of SDG and its metabolites. This document provides detailed application notes and protocols for the analysis of SDG, END, and ENL using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolic conversion of SDG is a multi-step process initiated by intestinal bacteria. SDG is first hydrolyzed to its aglycone, secoisolariciresinol (SECO). Subsequently, SECO is converted to enterodiol, which can then be oxidized to enterolactone.[1] This biotransformation is essential for the systemic absorption and bioactivity of these compounds.
Metabolic conversion of SDG to its metabolites.
Quantitative Data Summary
The following tables summarize the concentrations of SDG in various flaxseed cultivars and the levels of its metabolites, enterodiol and enterolactone, in human plasma and serum following flaxseed consumption.
Table 1: this compound (SDG) Content in Flaxseed Cultivars
| Flaxseed Cultivar | SDG Content (mg/g in whole flaxseed) | Reference |
| Various Swedish and Danish Cultivars | 6.1 - 13.3 | [2] |
| Canadian and Chilean Varieties | 6.0 - 10.9 | [3] |
| Commercially available flax breads | 0.06 - 1.98 µM/g | [4] |
Table 2: Plasma/Serum Concentrations of Enterodiol (END) and Enterolactone (ENL) in Humans After Flaxseed Supplementation
| Analyte | Concentration Range (nmol/L) | Sample Matrix | Study Details | Reference |
| Enterodiol | Peak at 73 | Plasma | Single dose of SDG (0.9 mg/kg) | [5] |
| Enterolactone | Peak at 56 | Plasma | Single dose of SDG (0.9 mg/kg) | [5] |
| Enterodiol | 77.7 - 1828.8 | Serum | 25g/day flaxseed for 8 days | [6] |
| Enterolactone | 116.6 - 1645.1 ((+)EL) | Serum | 25g/day flaxseed for 8 days | [6] |
| Enterolactone | 22.3 - 205.4 ((-)EL) | Serum | 25g/day flaxseed for 8 days | [6] |
Experimental Protocols
Sample Preparation
1.1. Extraction of SDG from Flaxseed [2][7]
-
Defatting (Optional but Recommended): Mill whole flaxseeds into a fine powder. Extract the powder with n-hexane (1:5 w/v) at room temperature with stirring for 1-2 hours to remove lipids. Centrifuge and discard the hexane layer. Air dry the defatted flaxseed meal.
-
Extraction: Suspend the defatted flaxseed meal in a mixture of 1,4-dioxane and ethanol (1:1, v/v) at a ratio of 1:10 (w/v). Stir the suspension at room temperature for 4 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Hydrolysis: Add 1 M NaOH to the filtrate to achieve a final concentration of 0.5 M. Heat the mixture at 60°C for 2 hours to hydrolyze the SDG oligomers.
-
Neutralization and Purification: Cool the solution and neutralize to pH 7.0 with 1 M HCl. The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge. Condition the cartridge with methanol followed by water. Load the neutralized extract, wash with water to remove polar impurities, and elute the lignans with methanol.
-
Final Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
1.2. Extraction of Enterodiol and Enterolactone from Human Plasma/Serum [5]
-
Enzymatic Hydrolysis: To 200 µL of plasma or serum, add 20 µL of an internal standard solution (e.g., ¹³C₃-labeled enterodiol and enterolactone). Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia in 0.1 M acetate buffer (pH 5.0). Incubate at 37°C for at least 4 hours or overnight to deconjugate the metabolites.
-
Liquid-Liquid Extraction: After incubation, add 1 mL of diethyl ether and vortex for 1 minute. Centrifuge at 3000 x g for 10 minutes.
-
Collection and Evaporation: Transfer the upper ether layer to a clean tube. Repeat the extraction step twice more. Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., BDS HYPERSIL C18, 250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-70% B (linear gradient)
-
20-30 min: 70% B
-
30-35 min: 70-30% B (linear gradient)
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass ZQ 2000)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.0 kV[1]
-
Cone Voltage: 40 V[1]
-
Extractor Voltage: 5 V[1]
-
Source Temperature: 130°C[1]
-
Desolvation Temperature: 350°C[1]
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| SDG | 685.3 [M-H]⁻ | 523.2 | 200 | 45 | 20 |
| 361.2 | 200 | 45 | 35 | ||
| Enterodiol | 301.1 [M-H]⁻ | 133.1 | 200 | 35 | 25 |
| 107.1 | 200 | 35 | 30 | ||
| Enterolactone | 297.1 [M-H]⁻ | 133.1 | 200 | 40 | 25 |
| 107.1 | 200 | 40 | 30 |
Visualizations
Experimental Workflow
General workflow for the analysis of SDG and its metabolites.
MS/MS Fragmentation Patterns
The fragmentation patterns of SDG and its metabolites in negative ion mode provide structural information for their identification and quantification.
This compound (SDG) Fragmentation
In the negative ion mode, SDG ([M-H]⁻ at m/z 685.3) readily loses one of its glucose moieties to form the monoglucoside ([M-H-162]⁻ at m/z 523.2). A subsequent loss of the second glucose unit results in the secoisolariciresinol aglycone ([M-H-324]⁻ at m/z 361.2).
Proposed fragmentation of SDG in negative ESI mode.
Enterodiol (END) and Enterolactone (ENL) Fragmentation
Enterodiol ([M-H]⁻ at m/z 301.1) and enterolactone ([M-H]⁻ at m/z 297.1) share common fragmentation pathways, often involving cleavage of the benzyl groups, leading to characteristic product ions at m/z 133.1 and 107.1.
Proposed fragmentation of END and ENL in negative ESI mode.
References
- 1. researchgate.net [researchgate.net]
- 2. forensicrti.org [forensicrti.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitation of the lignan this compound in baked goods containing flax seed or flax meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. cambridge.org [cambridge.org]
Application Notes and Protocols for the Structural Elucidation of Secoisolariciresinol Diglucoside (SDG) using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found in flaxseed and other plant sources.[1][2] As a precursor to the mammalian lignans enterodiol and enterolactone, SDG has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[2][3] Accurate structural elucidation is paramount for its characterization, quality control, and further investigation in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like SDG.[4][5] This document provides detailed application notes and experimental protocols for the structural elucidation of SDG using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
1. Experimental Workflow
The structural elucidation of SDG using NMR spectroscopy follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of NMR experiments to determine its chemical structure and stereochemistry.
Caption: Workflow for SDG structural elucidation.
2. Data Presentation: NMR Spectral Data for SDG
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. These values are crucial for the identification and confirmation of the SDG structure.
Table 1: ¹H NMR Chemical Shift Data of this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2, 3 | 1.75 - 1.85 | m | |
| 7a, 7'a | 2.45 | dd | 13.5, 7.5 |
| 7b, 7'b | 2.55 | dd | 13.5, 6.0 |
| 9a, 9'a | 3.55 | dd | 9.5, 6.0 |
| 9b, 9'b | 3.25 | dd | 9.5, 7.0 |
| OCH₃, OCH₃' | 3.70 | s | |
| Ar-H 2', 6' | 6.50 - 6.70 | m | |
| Ar-H 5' | 6.65 | d | 8.0 |
| Glc-1'' | 4.18 | d | 7.5 |
| Glc-2'' | 2.95 | t | 8.0 |
| Glc-3'' | 3.08 | t | 8.5 |
| Glc-4'' | 3.00 | t | 8.5 |
| Glc-5'' | 3.15 | m | |
| Glc-6''a | 3.65 | dd | 11.5, 5.0 |
| Glc-6''b | 3.45 | dd | 11.5, 6.0 |
Table 2: ¹³C NMR Chemical Shift Data of this compound (in DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) |
| 2, 3 | 42.5 |
| 7, 7' | 34.0 |
| 9, 9' | 72.0 |
| Ar-C 1' | 132.5 |
| Ar-C 2' | 112.5 |
| Ar-C 3' | 147.5 |
| Ar-C 4' | 145.0 |
| Ar-C 5' | 115.5 |
| Ar-C 6' | 121.0 |
| OCH₃, OCH₃' | 55.8 |
| Glc-C 1'' | 102.8 |
| Glc-C 2'' | 73.8 |
| Glc-C 3'' | 76.8 |
| Glc-C 4'' | 70.2 |
| Glc-C 5'' | 77.0 |
| Glc-C 6'' | 61.2 |
3. Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
3.1. Sample Preparation
-
Isolation: SDG is typically extracted from defatted flaxseed meal using aqueous ethanol or methanol.[6]
-
Hydrolysis: Alkaline hydrolysis is often employed to release SDG from its complex with other phenolic compounds.[7]
-
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain pure SDG.[8]
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified SDG.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is commonly used due to its ability to dissolve SDG and avoid exchangeable proton signal overlap with water.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[9]
-
3.2. 1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
-
Objective: To obtain a proton spectrum which provides information on the chemical environment, multiplicity, and integration of all protons in the molecule.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Temperature: 298 K
-
3.2.2. ¹³C NMR Spectroscopy
-
Objective: To obtain a carbon spectrum which provides information on the number and chemical environment of all carbon atoms.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Temperature: 298 K
-
3.3. 2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity between atoms within the SDG molecule.[10][11]
3.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[10]
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (F2 and F1): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1-2 seconds
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).[12]
-
Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 16-32 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is key for connecting different molecular fragments.[12]
-
Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Typical Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 32-64 per increment
-
Relaxation Delay (D1): 2 seconds
-
Long-range coupling delay optimized for 4-8 Hz.
-
4. Mandatory Visualization
4.1. Chemical Structure of this compound with Atom Numbering
Caption: Numbering scheme for SDG.
4.2. HMBC Correlation Diagram for Key Structural Linkages in SDG
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. measurlabs.com [measurlabs.com]
- 12. 2D NMR [chem.ch.huji.ac.il]
Application Note: Purification Techniques for High-Purity Secoisolariciresinol Diglucoside (SDG)
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found abundantly in flaxseed (Linum usitatissimum).[1][2] Recognized for its significant antioxidant and potential anticancer properties, SDG is a compound of high interest for researchers, scientists, and drug development professionals.[1] In its natural state within flaxseed, SDG exists as part of a complex polymer, ester-linked with 3-hydroxy-3-methylglutaric acid (HMGA) and other phenolic compounds.[3][4][5] Therefore, obtaining high-purity SDG necessitates an initial hydrolysis step to release the monomeric form, followed by multi-step purification protocols.
This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of high-purity SDG from flaxseed, tailored for a scientific audience.
Overall Purification Workflow
The general strategy for isolating high-purity SDG involves a sequential process beginning with the liberation of SDG from its polymeric matrix, followed by successive chromatographic steps to remove impurities. The final purity is typically assessed using High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the purification of SDG from defatted flaxseed.
Experimental Protocols
Protocol 1: Extraction and Alkaline Hydrolysis
This protocol describes the initial extraction of the lignan complex from defatted flaxseed and the subsequent hydrolysis to yield free SDG.
-
Defatting: If starting with whole flaxseed, defat the ground seeds using a Soxhlet apparatus with n-hexane for 2-4 hours to produce defatted flaxseed flour (DFF).[6]
-
Extraction:
-
Mix 100 g of DFF with 1 L of 70% (v/v) aqueous ethanol.
-
Stir the mixture at room temperature for 4 hours on a magnetic stirrer.[2]
-
Filter the mixture through Whatman No. 1 paper to separate the liquid extract from the solid residue.
-
-
Alkaline Hydrolysis:
-
Neutralization and Concentration:
-
After incubation, cool the solution to room temperature.
-
Neutralize the mixture to pH 7.0 by adding 2 M hydrochloric acid (HCl).[6]
-
Concentrate the neutralized extract under vacuum using a rotary evaporator at 40-45°C to remove the ethanol. The final volume should be reduced to approximately 200-250 mL of aqueous solution.[2][7]
-
-
Clarification:
-
Centrifuge the concentrated aqueous extract at 4200 x g for 15 minutes to pellet any precipitated solids.[6]
-
Filter the supernatant through a 0.45 µm filter to obtain a clear crude SDG extract for purification.
-
Protocol 2: Purification by Sephadex LH-20 Column Chromatography
This method is effective for large-scale purification and yields SDG with high purity while avoiding toxic solvents.[7] It is an excellent primary purification step.
Caption: Workflow for SDG purification using Sephadex LH-20 chromatography.
-
Column Preparation:
-
Suspend 100 g of Sephadex LH-20 gel in 600 mL of 50% aqueous ethanol. Allow it to swell for at least 24 hours at 30°C.[8]
-
Carefully pack the slurry into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Equilibrate the packed column by washing with 3-4 column volumes of deionized water.
-
-
Sample Loading:
-
Carefully load the filtered crude SDG extract from Protocol 1 onto the top of the equilibrated column.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions (e.g., 10 mL each) and monitor the absorbance of the eluate at 280 nm using a UV detector.[7]
-
SDG will elute as a distinct peak.
-
-
Pooling and Concentration:
-
Analyze fractions corresponding to the SDG peak using analytical HPLC (see Protocol 4) to confirm the presence and purity of SDG.
-
Pool the fractions containing high-purity SDG.
-
Concentrate the pooled fractions under vacuum and subsequently lyophilize to obtain a purified SDG powder. This method can achieve a purity of approximately 94.5%.[7][8]
-
For even higher purity, the concentrated fraction can be subjected to a second identical chromatographic run.[7]
-
Protocol 3: High-Purity SDG by Preparative HPLC
For obtaining SDG with purity levels of ~97% or higher, preparative reverse-phase HPLC is recommended, often as a second step after initial clean-up (e.g., via Sephadex LH-20 or SPE).[6]
-
Sample Preparation:
-
Dissolve the partially purified SDG powder (from Protocol 2) in the HPLC mobile phase at a concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 or C8 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase: A gradient of 1% aqueous acetic acid (Solvent A) and acetonitrile (Solvent B). For example, an isocratic elution with 85:15 (v/v) A:B.[6]
-
Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min).
-
Detection: 280 nm.
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the major SDG peak.
-
-
Post-Purification:
-
Combine the collected fractions from multiple runs if necessary.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to yield highly pure SDG as a white powder.
-
Protocol 4: Analytical HPLC for Purity Assessment
This protocol is used to determine the purity of the final SDG product.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the purified SDG sample in methanol at 1 mg/mL.
-
If available, prepare a series of standard solutions of a commercial SDG reference for calibration.
-
-
Chromatographic Conditions:
-
System: Analytical HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 or C8 analytical column (e.g., Luna C8, 250 x 4.6 mm, 5 µm particle size).[6][9]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent. A common system is 1% aqueous acetic acid (A) and acetonitrile (B) at a ratio of 85:15 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 20-25°C.
-
Injection Volume: 20 µL.[6]
-
Detection: 280 nm.[9]
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of SDG is calculated based on the relative peak area of SDG compared to the total area of all peaks in the chromatogram (excluding the solvent peak).[10]
-
Purity (%) = (Area of SDG Peak / Total Area of All Peaks) x 100
-
Confirm the identity of the SDG peak by comparing its retention time with a reference standard or by using LC-MS for mass confirmation.[7][11]
-
Data Summary of Purification Techniques
The following table summarizes the performance of various purification techniques reported in the literature for obtaining high-purity SDG.
| Purification Method | Purity Achieved (%) | Yield / Recovery | Key Advantages | Key Disadvantages |
| Sephadex LH-20 Column Chromatography | >90% - 94.5%[2][7] | Not specified, but suitable for large scale[7] | Avoids toxic organic solvents, efficient for large scale, simple.[7] | May require a second pass for >95% purity. |
| Preparative HPLC (C18/C8) | ~97%[6] | Lower throughput, suitable for smaller scale. | Very high purity achievable, excellent resolution. | Higher cost, uses organic solvents, not ideal for initial large scale. |
| High-Speed Counter-Current Chromatography (HSCCC) | High Purity | 280 mg SDG from 800 mg crude extract[3] | Efficient, good yield.[3] | Requires specialized equipment. |
| Flash Chromatography (C18) | High Purity | Not specified | Fast, efficient, and scalable to industrial levels.[12] | Requires specialized automated systems. |
| Solid-Phase Extraction (SPE) - C18 | >99.5% Recovery | N/A (used for clean-up, not final purity) | Excellent for sample clean-up before HPLC analysis.[13] | Not a standalone high-purity technique. |
Conclusion
The purification of high-purity this compound from flaxseed is a multi-step process that begins with an efficient extraction and hydrolysis protocol. For achieving purities suitable for most research applications (>90%), Sephadex LH-20 column chromatography offers a robust, scalable, and safe method.[7] For applications requiring the highest purity levels (>97%), a subsequent purification step using preparative reverse-phase HPLC is highly effective.[6] The choice of method will depend on the desired purity, scale of operation, and available equipment. In all cases, analytical HPLC is the standard method for verifying the final purity of the isolated SDG.
References
- 1. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Purification of this compound with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. US20040030108A1 - Process for isolating and purifying secoisolariciresinol diglcoside (sdg) from flaxseed - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Secoisolariciresinol Diglucoside (SDG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of Secoisolariciresinol diglucoside (SDG), a lignan found in flaxseed with significant therapeutic potential. The protocols detailed below are designed to guide researchers in investigating SDG's efficacy in preclinical models of cancer, diabetes, obesity, and oxidative stress.
Therapeutic Area: Cancer (Triple-Negative Breast Cancer)
Application Note:
This compound (SDG) has demonstrated promising anti-cancer properties, particularly in hormone-negative breast cancers. Upon oral administration, SDG is metabolized by intestinal bacteria into the bioactive enterolignans, enterolactone (ENL) and enterodiol (END).[1] These metabolites are believed to be responsible for the observed therapeutic effects. In vivo studies using mouse models of triple-negative breast cancer (TNBC) have shown that SDG supplementation can reduce tumor growth.[1] The primary mechanism of action appears to be the modulation of inflammatory signaling pathways, specifically through the suppression of NF-κB activity.[1]
Quantitative Data Summary:
| Animal Model | SDG Dosage/Administration | Treatment Duration | Key Findings | Reference |
| E0771 mouse mammary tumor cells (orthotopically injected) | Supplemented in diet | Not specified | Significantly smaller final tumor volume compared to control. Lower tumor mRNA levels of Adgre1. | [1] |
Experimental Protocol: Inhibition of Mammary Tumor Growth
Objective: To evaluate the effect of dietary SDG supplementation on the growth of orthotopically implanted E0771 mouse mammary tumors.
Materials:
-
Female C57BL/6 mice
-
E0771 mouse mammary tumor cells
-
Control diet
-
SDG-supplemented diet
-
Calipers for tumor measurement
-
Surgical instruments for orthotopic injection
-
Anesthesia (e.g., isoflurane)
-
RNA extraction and qPCR reagents
Procedure:
-
Cell Culture: Culture E0771 cells according to standard protocols.
-
Animal Acclimation: Acclimate female C57BL/6 mice to the animal facility for at least one week before the experiment.
-
Dietary Intervention: Randomly assign mice to either the control diet or the SDG-supplemented diet. Provide the respective diets for two weeks prior to tumor cell injection and throughout the study.
-
Orthotopic Tumor Cell Injection:
-
Anesthetize the mice.
-
Surgically expose the mammary fat pad.
-
Inject E0771 cells into the mammary fat pad.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Sample Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Collect tumor tissue for further analysis (e.g., RNA extraction for gene expression analysis).
-
-
Gene Expression Analysis:
-
Extract total RNA from tumor samples.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to analyze the expression of relevant genes, such as Adgre1, and NF-κB target genes.
-
Signaling Pathway and Workflow Diagrams:
Caption: SDG's Anti-Cancer Mechanism via NF-κB Inhibition.
Caption: Experimental Workflow for Mammary Tumor Study.
Therapeutic Area: Diabetes (Type 1)
Application Note:
SDG has shown potential anti-diabetic effects in chemically-induced models of type 1 diabetes.[2] Studies in streptozotocin (STZ)-induced diabetic rats have demonstrated that SDG administration can lead to a significant reduction in blood glucose levels.[2] The proposed mechanism involves the antioxidant properties of SDG, which may protect pancreatic β-cells from oxidative damage, and potentially contribute to their regeneration, as suggested by improvements in insulin and C-peptide levels.[2]
Quantitative Data Summary:
| Animal Model | SDG Dosage/Administration | Treatment Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 20 mg/kg b.w. (single dose, oral) | 48 hours | 64.62% reduction in glucose levels. | [2] |
| Streptozotocin (STZ)-induced diabetic rats | 5 and 10 mg/kg b.w. (multi-dose, oral) | 14 days | Moderate reduction in glucose levels, improved lipid profile, restoration of antioxidant enzymes, and increased insulin and C-peptide levels. | [2] |
Experimental Protocol: Evaluation of Anti-diabetic Effects
Objective: To assess the anti-hyperglycemic and antioxidant effects of SDG in an STZ-induced model of type 1 diabetes in rats.
Materials:
-
Male Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound (SDG)
-
Vehicle for SDG administration (e.g., saline)
-
Glucometer and test strips
-
Blood collection supplies
-
Kits for measuring insulin, C-peptide, and antioxidant enzymes (CAT, SOD, GSH)
-
Spectrophotometer
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats for at least one week.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ.
-
Confirm diabetes development by measuring blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose above a predetermined level (e.g., 250 mg/dL) are considered diabetic.
-
-
Experimental Groups:
-
Group 1: Normal control (non-diabetic, vehicle treatment)
-
Group 2: Diabetic control (diabetic, vehicle treatment)
-
Group 3: Diabetic + SDG treatment (e.g., 10 mg/kg b.w.)
-
Group 4: Diabetic + Standard drug (e.g., Tolbutamide)
-
-
SDG Administration:
-
Prepare a suspension or solution of SDG in the chosen vehicle.
-
Administer SDG or vehicle orally via gavage daily for the duration of the study (e.g., 14 days).
-
-
Monitoring:
-
Monitor body weight and blood glucose levels regularly.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples for the analysis of serum glucose, insulin, C-peptide, and lipid profile.
-
Euthanize the animals and collect liver and pancreas for antioxidant enzyme assays and histological examination.
-
-
Antioxidant Enzyme Assays:
-
Prepare tissue homogenates from the liver and pancreas.
-
Measure the activities of Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) levels using commercially available kits or standard protocols.
-
Therapeutic Area: Obesity and Metabolic Health
Application Note:
SDG is being investigated for its potential role in combating obesity and related metabolic disorders. In vivo studies in high-fat diet-fed obese mice and genetically obese db/db mice have shown that SDG can induce the browning of white adipose tissue (WAT).[3] This process is associated with increased thermogenesis and energy expenditure. The underlying mechanism involves the activation of the AMP-activated protein kinase α (AMPKα) signaling pathway, which leads to an increase in thermogenic factors like UCP1.[3]
Quantitative Data Summary:
| Animal Model | SDG Dosage/Administration | Treatment Duration | Key Findings | Reference |
| High-fat diet-fed obese mice | Not specified | Not specified | Increased thermogenic factors (UCP1, PGC1α, PRDM16) in inguinal WAT and brown adipose tissue. | [3] |
| db/db mice | Not specified | Not specified | Increased thermogenic factors in iWAT and BAT. | [3] |
Experimental Protocol: Induction of White Adipose Tissue Browning
Objective: To investigate the effect of SDG on the browning of white adipose tissue and the activation of the AMPK signaling pathway in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
Control diet (low-fat)
-
High-fat diet (HFD)
-
This compound (SDG)
-
Oral gavage needles
-
Metabolic cages for energy expenditure measurement
-
Reagents for Western blotting (antibodies against p-AMPK, AMPK, UCP1)
-
Reagents for qPCR (primers for UCP1, PGC1α, PRDM16)
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a low-fat diet.
-
-
Experimental Groups:
-
Group 1: Low-fat diet + Vehicle
-
Group 2: High-fat diet + Vehicle
-
Group 3: High-fat diet + SDG
-
-
SDG Administration:
-
Administer SDG or vehicle daily via oral gavage for the desired treatment period.
-
-
Metabolic Phenotyping:
-
Towards the end of the treatment period, place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure.
-
-
Sample Collection:
-
At the end of the study, euthanize the mice and collect inguinal white adipose tissue (iWAT) and brown adipose tissue (BAT).
-
-
Western Blot Analysis:
-
Prepare protein lysates from iWAT.
-
Perform Western blotting to determine the protein levels of phosphorylated AMPK (p-AMPK), total AMPK, and UCP1.
-
-
Gene Expression Analysis:
-
Extract RNA from iWAT and BAT.
-
Perform qPCR to measure the mRNA expression of thermogenic genes (UCP1, PGC1α, PRDM16).
-
Signaling Pathway Diagram:
Caption: SDG-Induced WAT Browning via AMPK Signaling.
Therapeutic Area: Oxidative Stress and Hepatotoxicity
Application Note:
SDG exhibits potent antioxidant properties in vivo.[4][5] A common model to study hepatoprotective and antioxidant effects is the carbon tetrachloride (CCl4)-induced liver injury model in rats. CCl4 induces oxidative stress and lipid peroxidation, leading to liver damage. Oral administration of SDG has been shown to protect against CCl4-induced hepatotoxicity by increasing the levels of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and peroxidase (POX), while decreasing lipid peroxidation (LPO).[4][5]
Quantitative Data Summary:
| Animal Model | SDG Dosage/Administration | Treatment Duration | Key Findings | Reference |
| Wistar albino rats (CCl4-induced liver damage) | 12.5 and 25 mg/kg b.w. (oral) | 14 days | Dose-dependent increase in CAT, SOD, and POX activities. Significant decrease in LPO. | [4][5] |
Experimental Protocol: Assessment of In Vivo Antioxidant Potential
Objective: To evaluate the protective effect of SDG against CCl4-induced oxidative stress and liver damage in rats.
Materials:
-
Wistar albino rats
-
Carbon tetrachloride (CCl4)
-
Olive oil or liquid paraffin (vehicle for CCl4)
-
This compound (SDG)
-
Vehicle for SDG (e.g., saline)
-
Silymarin (positive control)
-
Reagents and kits for measuring CAT, SOD, POX, and LPO (e.g., malondialdehyde assay)
-
Reagents for liver function tests (ALT, AST)
-
Histopathology supplies
Procedure:
-
Animal Grouping:
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Toxin Control (CCl4 + SDG vehicle)
-
Group 3: SDG treatment (e.g., 25 mg/kg b.w.) + CCl4
-
Group 4: Positive Control (Silymarin) + CCl4
-
-
Treatment:
-
Administer SDG or Silymarin orally for a specified period (e.g., 14 days).
-
-
Induction of Liver Injury:
-
On a specific day of the treatment period (e.g., day 7 or after the full treatment period), administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 2 g/kg b.w.) diluted in a vehicle like olive oil.
-
-
Sample Collection:
-
24-48 hours after CCl4 administration, collect blood via cardiac puncture for liver function tests.
-
Euthanize the animals and perfuse the liver with cold saline.
-
Collect liver tissue for antioxidant enzyme assays and histopathological examination.
-
-
Biochemical Analysis:
-
Measure serum levels of Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).
-
Prepare liver homogenates and measure the activities of CAT, SOD, and POX, and the level of LPO (MDA).
-
-
Histopathology:
-
Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of damage.
-
Workflow Diagram:
Caption: Workflow for CCl4-Induced Hepatotoxicity Study.
References
- 1. The New Role of AMP-Activated Protein Kinase in Regulating Fat Metabolism and Energy Expenditure in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The canonical NF-κB pathway governs mammary tumorigenesis in transgenic mice and tumor stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Secoisolariciresinol Diglucoside and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG), a prominent lignan phytoestrogen found in flaxseed, has garnered significant attention for its potent antioxidant, anticancer, and cardioprotective properties.[1][2] SDG and its derivatives are of considerable interest in the development of nutraceuticals and pharmaceuticals. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of this compound and its key derivatives, including matairesinol, enterodiol, and enterolactone.
Synthetic Strategies
The synthesis of SDG and its derivatives can be achieved through various methods, each with its own advantages and considerations. The primary approaches include:
-
Chemical Synthesis: This method offers a high degree of control over the molecular structure and allows for the production of both natural enantiomers and their diastereomers. A common strategy involves the use of readily available starting materials like vanillin.
-
Enzymatic Synthesis: Utilizing specific enzymes, such as glucosyltransferases, provides a highly selective and environmentally friendly approach to glycosylation. This method is particularly useful for achieving the desired stereochemistry of the glycosidic bonds.
-
Chemoenzymatic Synthesis: This hybrid approach combines the efficiency of chemical synthesis for creating the core lignan structure with the precision of enzymatic catalysis for specific transformations, such as glycosylation. This strategy often leads to improved yields and purity.
The following sections detail the protocols for these synthetic methods, present quantitative data for comparison, and illustrate the relevant biological pathways.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data from different synthetic approaches for SDG and its derivatives to facilitate comparison.
| Product | Starting Material | Synthetic Method | Key Reagents/Enzymes | Yield (%) | Purity (%) | Reference |
| (S,S)-SDG & (R,R)-SDG | Vanillin | Chemical | Lithium wire, Dimethyl succinate, Pd/C, NaH, BnBr, LAH, Glucosyl donor 7, NaOMe | 70 (for dimethyl ester 4), 84 (hydrogenation), 95 (benzylation), 93 (reduction), 86 (hydrogenolysis), 88 (for S,S-SDG), 81 (for R,R-SDG) | >95 (by NMR) | [1][3] |
| Matairesinol | This compound (SDG) | Enzymatic | Glucosidase, Secoisolariciresinol dehydrogenase, Glucose dehydrogenase | >70 | Not specified | [4] |
| (-)-Matairesinol | (-)-Secoisolariciresinol | Enzymatic (cell-free extract) | NAD(P)H, H₂O₂ | Not specified | Not specified | [5] |
| (-)-Enterolactone & (-)-Enterodiol | Hydroxymatairesinol | Chemical | Pd/C, LiAlH₄ | ~90 (for Matairesinol) | Not specified | [6] |
Experimental Protocols
Chemical Synthesis of (S,S)- and (R,R)-Secoisolariciresinol Diglucoside from Vanillin
This protocol is based on the multi-step chemical synthesis reported by Mishra et al.[1]
a. Synthesis of Dimethyl Ester 4:
-
In a flame-dried round-bottom flask under an inert atmosphere, add freshly cut lithium wire to dry methanol.
-
Add vanillin and dimethyl succinate to the solution.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench with water.
-
Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the resulting crude carboxylic acid mixture, add methanol and a catalytic amount of strong acid (e.g., sulfuric acid).
-
Reflux the mixture until esterification is complete (monitor by TLC).
-
Work up the reaction and purify the product by column chromatography to afford dimethyl ester 4 .
b. Synthesis of Bis-benzyl Secoisolariciresinol 6:
-
Subject dimethyl ester 4 to diastereoselective hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After completion of the reaction, filter off the catalyst and concentrate the solvent.
-
Protect the phenolic hydroxyl groups by benzylation using sodium hydride (NaH) and benzyl bromide (BnBr) in an appropriate solvent like DMF.
-
Reduce the ester groups to alcohols using lithium aluminum hydride (LAH) in a dry ether solvent at 0 °C to room temperature.
-
Purify the resulting bis-benzyl secoisolariciresinol 6 by column chromatography.
c. Glycosylation and Deprotection to Yield (S,S)-SDG (1) and (R,R)-SDG (2):
-
Couple the bis-benzyl secoisolariciresinol 6 with a suitable per-benzoylated glucosyl donor in the presence of a Lewis acid promoter (e.g., TMSOTf).
-
Separate the resulting diastereomeric diglucoside derivatives by preparative thin-layer chromatography (PTLC).
-
Individually treat each separated diastereomer with sodium methoxide (NaOMe) in methanol to remove the benzoyl protecting groups.
-
Remove the benzyl ethers by hydrogenolysis using a Pd/C catalyst.
-
Purify the final products, (S,S)-SDG (1 ) and (R,R)-SDG (2 ), by column chromatography.
d. Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the synthesized compounds.[7]
-
Mass Spectrometry: Determine the molecular weight of the final products.
-
Optical Rotation: Differentiate between the synthesized enantiomers.
Enzymatic Synthesis of Matairesinol from this compound
This protocol utilizes a combination of enzymes to convert SDG to matairesinol with high yield.[4]
-
Enzyme Preparation: Obtain or prepare glucosidase, secoisolariciresinol dehydrogenase, and glucose dehydrogenase.
-
Reaction Setup: In a suitable buffer solution, dissolve this compound (SDG).
-
Enzymatic Conversion: Add the three-enzyme combination to the SDG solution. The glucosidase will first hydrolyze the glycosidic bonds to yield secoisolariciresinol. Subsequently, the secoisolariciresinol dehydrogenase, with the aid of the reducing power generated by glucose dehydrogenase, will oxidize secoisolariciresinol to matairesinol.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC.
-
Product Isolation: Once the reaction is complete, purify the matairesinol from the reaction mixture using appropriate chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20.[8]
Synthesis of (-)-Enterolactone and (-)-Enterodiol from Hydroxymatairesinol
This protocol describes a semi-synthetic method to prepare the mammalian lignans (-)-enterolactone and (-)-enterodiol.[6][9]
-
Hydrogenation of Hydroxymatairesinol: Hydrogenate hydroxymatairesinol in the presence of a palladium on carbon (Pd/C) catalyst to obtain matairesinol.
-
Esterification and Deoxygenation: Esterify the matairesinol, followed by a palladium-catalyzed reduction to yield 3,3'-dimethylenterolactone.
-
Demethylation: Demethylate the 3,3'-dimethylenterolactone to produce (-)-enterolactone.
-
Reduction to (-)-Enterodiol: Reduce the (-)-enterolactone with a reducing agent like lithium aluminum hydride (LiAlH₄) to obtain (-)-enterodiol.
-
Purification: Purify the final products at each step using column chromatography.
Visualization of Pathways and Workflows
Chemical Synthesis Workflow
Enzymatic Synthesis of Matairesinol
Biosynthesis and Metabolism of SDG
SDG Signaling in Cancer Cells
Conclusion
The synthetic routes outlined in these application notes provide robust methods for accessing this compound and its biologically important derivatives. The choice of a chemical, enzymatic, or chemoenzymatic approach will depend on the specific requirements of the research, including the desired scale, stereochemical purity, and environmental considerations. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and nutraceutical development, facilitating further investigation into the therapeutic potential of these fascinating natural products.
References
- 1. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic (S,S) and (R,R)-Secoisolariciresinol Diglucosides (SDGs) Protect Naked Plasmid and Genomic DNA From Gamma Radiation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Secoisolariciresinol Diglucoside (SDG) as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Secoisolariciresinol diglucoside (SDG) is a prominent lignan phytoestrogen found in various plant sources, with flaxseed (Linum usitatissimum) being one of the richest.[1] As a bioactive compound with antioxidant, antiproliferative, antidiabetic, and cardioprotective properties, the accurate quantification of SDG in raw materials, herbal formulations, and biological samples is crucial for quality control, standardization, and pharmacokinetic studies.[2][3] These application notes provide detailed protocols and methodologies for the use of SDG as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) techniques.
I. Application Notes
The primary application of a certified SDG reference standard is for the accurate identification and quantification of SDG in various matrices. This is essential for:
-
Quality Control of Raw Materials: Ensuring the potency and consistency of flaxseed and other SDG-containing plant materials.
-
Standardization of Herbal Products: Guaranteeing the dosage and quality of finished herbal products and dietary supplements.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of SDG in preclinical and clinical research.
-
Method Validation: Serving as the benchmark for validating analytical methods in terms of linearity, accuracy, precision, and sensitivity.
II. Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the quantification of SDG.
Table 1: HPLC Method Validation Parameters for SDG Quantification
| Parameter | Result | Source |
| Linearity Range | 100.00 to 8000.00 ng/mL | [4] |
| Limit of Detection (LOD) | 5.00 ng/mL | [4] |
| Limit of Quantification (LOQ) | 50.00 ng/mL | [4] |
| Accuracy (Recovery) | 97.69% to 99.20% | [5] |
| Precision (RSD) | < 2% | [5] |
Table 2: UPLC-MS/MS Method Validation Parameters for SDG Quantification
| Parameter | Result | Source |
| Linearity Range | 1.22–2,500 nM | [6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [7] |
| Accuracy | 85–115% | [6] |
| Intra-day Precision (RSD) | < 15% | [6] |
| Inter-day Precision (RSD) | < 15% | [6] |
III. Experimental Protocols
Protocol 1: Extraction and Quantification of SDG from Flaxseed using HPLC-UV
This protocol describes a common method for the extraction and analysis of SDG from flaxseed.
1. Materials and Reagents:
-
This compound (SDG) reference standard
-
Defatted flaxseed flour
-
Dioxane/ethanol solution
-
Aqueous sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C8 or C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
3. Extraction and Hydrolysis: a. Weigh 1 g of defatted flaxseed flour into a flask. b. Add 20 mL of a dioxane/ethanol mixture and extract using sonication. c. Centrifuge the mixture and collect the supernatant. d. Perform aqueous base hydrolysis of the extract to release SDG from its complex form.[8] e. Neutralize the hydrolyzed extract.
4. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the neutralized extract onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the SDG-containing fraction with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. HPLC Analysis: a. Column: Luna C8 (250 x 4.6 mm, 5 µm)[9] b. Mobile Phase: 1% aqueous acetic acid/acetonitrile (85:15 v/v)[9] c. Flow Rate: 1 mL/min[9] d. Injection Volume: 20 µL[9] e. Detection: UV at 280 nm f. Column Temperature: 20°C[9]
6. Quantification: a. Prepare a calibration curve using the SDG reference standard at various concentrations. b. Inject the prepared sample extract into the HPLC system. c. Identify the SDG peak based on the retention time of the standard. d. Quantify the amount of SDG in the sample by comparing the peak area with the calibration curve.
Protocol 2: UPLC-MS/MS Method for SDG Quantification in Biological Matrices
This protocol is suitable for the sensitive and selective quantification of SDG in biological samples like plasma or urine.
1. Materials and Reagents:
-
SDG reference standard
-
Internal Standard (IS) (e.g., Amygdalin[9] or a stable isotope-labeled SDG)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
2. Equipment:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm)
-
Centrifuge
3. Sample Preparation (Protein Precipitation): a. To 50 µL of the biological sample, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new vial for analysis.
4. UPLC-MS/MS Analysis: a. Column: UPLC BEH C18 b. Mobile Phase A: 0.1% formic acid in water c. Mobile Phase B: 0.1% formic acid in acetonitrile d. Gradient Elution: A suitable gradient to separate SDG and the IS. e. Flow Rate: 0.30 mL/min f. Injection Volume: 2-5 µL g. Mass Spectrometry: ESI in positive or negative ion mode. Monitor specific precursor-to-product ion transitions for SDG and the IS in Multiple Reaction Monitoring (MRM) mode.
5. Quantification: a. Prepare a calibration curve by spiking known concentrations of SDG and a fixed concentration of the IS into the blank biological matrix. b. Process the calibration standards and samples as described in the sample preparation step. c. Calculate the peak area ratio of SDG to the IS. d. Plot the peak area ratio against the SDG concentration to generate the calibration curve. e. Determine the concentration of SDG in the unknown samples from the calibration curve.
IV. Visualizations
Caption: Biosynthesis pathway of this compound (SDG).
Caption: Experimental workflow for SDG quantification in flaxseed.
References
- 1. [PDF] Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed | Semantic Scholar [semanticscholar.org]
- 2. phcogres.com [phcogres.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Tracing of Secoisolariciresinol Diglucoside Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG) is a prominent lignan found in flaxseed, recognized for its antioxidant properties and as a precursor to the bioactive mammalian lignans, enterodiol (ED) and enterolactone (EL).[1][2] Understanding the metabolic fate of SDG is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Stable isotope labeling is a powerful technique for tracing the metabolism of compounds in vivo, providing a dynamic view of absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and protocols for conducting metabolic tracing studies of SDG using stable isotope labeling.
Synthesis of Stable Isotope Labeled this compound ([¹³C]-SDG)
Proposed Synthetic Scheme:
A plausible synthetic route, adapted from the synthesis of SDG from vanillin, would involve the following key steps:
-
Starting Material: Utilize [¹³C]-vanillin, where one or more carbon atoms in the aromatic ring or the methoxy group are replaced with ¹³C.
-
Dimerization: The labeled vanillin would undergo a series of reactions to form the central butane structure of secoisolariciresinol.
-
Glucosylation: The resulting labeled secoisolariciresinol (SECO) aglycone is then glycosylated using a suitable glucosyl donor to yield [¹³C]-Secoisolariciresinol diglucoside.
Researchers should refer to detailed organic synthesis literature for the precise reaction conditions and purification methods.[3]
Experimental Protocols for In Vivo Metabolic Tracing
The following protocols are adapted from established in vivo stable isotope tracing studies and can be tailored for [¹³C]-SDG.[4][5]
Animal Model and Handling
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic and metabolic studies.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Diet: A standard chow diet should be provided. For studies investigating the influence of gut microbiota, a controlled diet may be necessary.
-
Ethics Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Administration of [¹³C]-SDG
-
Route of Administration: Oral gavage is the most relevant route for studying the metabolism of a dietary compound like SDG.
-
Dosage: The dosage should be determined based on previous pharmacokinetic studies of unlabeled SDG. A dose of 40 mg/kg has been used in rats.
-
Vehicle: [¹³C]-SDG can be dissolved or suspended in a suitable vehicle such as water, saline, or a solution of 0.5% carboxymethylcellulose.
Sample Collection
-
Blood: Blood samples can be collected serially from the tail vein or via cardiac puncture at terminal time points. Plasma should be prepared by centrifugation and stored at -80°C.
-
Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24, 48, 72 hours). Samples should be stored at -80°C.
-
Tissues: At the end of the study, various tissues (e.g., liver, intestine, kidney) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Sample Preparation for Mass Spectrometry Analysis
-
Plasma:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (plasma:solvent).
-
Vortex and centrifuge at high speed (e.g., 14,000 g for 10 minutes at 4°C).
-
Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Dilute the supernatant with an appropriate solvent before injection into the LC-MS/MS system.
-
-
Feces and Tissues:
-
Homogenize the samples in a suitable buffer or solvent.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.
-
The extraction protocol should be optimized to efficiently recover SDG and its metabolites.
-
The final extract should be dried and reconstituted as described for plasma samples.
-
Analytical Methodology: LC-MS/MS for Isotope Tracing
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of labeled and unlabeled SDG and its metabolites.[6][7]
-
Chromatography: A reverse-phase C18 column is typically used for the separation of SDG and its metabolites. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both the unlabeled and ¹³C-labeled versions of SDG, SECO, ED, and EL. The mass shift corresponding to the number of ¹³C atoms in the labeled compound will be observed in the precursor and potentially the product ions.
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of unlabeled standards. The incorporation of the stable isotope is calculated by determining the ratio of the labeled to the unlabeled analyte.
Data Presentation
Quantitative data from the metabolic tracing study should be summarized in clear and structured tables.
Table 1: Pharmacokinetic Parameters of [¹³C]-SDG and its Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| [¹³C]-SECO | ||||
| [¹³C]-ED | ||||
| [¹³C]-EL | ||||
| Unlabeled SECO | ||||
| Unlabeled ED | ||||
| Unlabeled EL |
Table 2: Excretion Profile of ¹³C-Labeled Metabolites in Urine and Feces (% of Administered Dose)
| Time Interval | [¹³C]-SDG | [¹³C]-SECO | [¹³C]-ED | [¹³C]-EL | Total ¹³C Recovery |
| Urine | |||||
| 0-24 h | |||||
| 24-48 h | |||||
| Feces | |||||
| 0-48 h | |||||
| 48-72 h |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of SDG to mammalian lignans.
Experimental Workflow for [¹³C]-SDG Metabolic Tracing
Caption: Workflow for a typical [¹³C]-SDG metabolic tracing study.
Logical Relationship of Analytical Data Interpretation
Caption: Logical flow of data analysis and interpretation.
References
- 1. Frontiers | this compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]
- 2. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Secoisolariciresinol Diglucoside (SDG) Effects on the Cell Cycle via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secoisolariciresinol diglucoside (SDG) is a plant lignan predominantly found in flaxseed that has garnered significant interest for its potential therapeutic properties, including anti-cancer effects. Evidence suggests that SDG can modulate cell proliferation and induce cell cycle arrest in various cancer cell lines, making it a promising candidate for further investigation in drug development. One of the key mechanisms of SDG's anti-proliferative activity is its ability to interfere with the cell cycle, the tightly regulated process that governs cell division.
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed. This application note provides detailed protocols for utilizing flow cytometry to evaluate the effects of SDG on the cell cycle of cancer cells, along with guidelines for data presentation and interpretation.
Principle of the Assay
The protocol described herein is based on the principle that the amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G0/G1 phase have a diploid (2N) DNA content. As cells progress into the S phase, they actively replicate their DNA, resulting in a DNA content between 2N and 4N. Upon completion of DNA synthesis, cells enter the G2 or M phase with a tetraploid (4N) DNA content.
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. When excited by a laser in a flow cytometer, the fluorescence emitted by PI is directly proportional to the amount of DNA in each cell. By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that displays the distribution of cells in the G0/G1, S, and G2/M phases. Treatment of cells with a compound like SDG that affects cell cycle progression will result in a shift in this distribution, which can be quantified to determine the specific phase of cell cycle arrest.
Data Presentation
Quantitative data from flow cytometry analysis of cell cycle distribution should be summarized in clear and structured tables to facilitate comparison between different treatment conditions. The data should be presented as the mean percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound (SDG) on Cell Cycle Distribution in MCF-7 Cells after 24-hour Treatment.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 65.8 ± 2.5 | 22.1 ± 1.9 | 12.1 ± 1.3 |
| 25 | 75.3 ± 3.1 | 15.4 ± 2.0 | 9.3 ± 1.1* |
| 50 | 82.1 ± 2.8 | 10.2 ± 1.5 | 7.7 ± 0.9** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Time-Course Effect of 25 µM this compound (SDG) on Cell Cycle Distribution in MCF-7 Cells.
| Treatment Duration (hours) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 68.9 ± 2.6 | 20.8 ± 1.7 | 10.3 ± 1.2 |
| 24 | 75.3 ± 3.1 | 15.4 ± 2.0 | 9.3 ± 1.1 |
| 48 | 78.6 ± 2.9 | 13.1 ± 1.6 | 8.3 ± 1.0** |
*p < 0.05, **p < 0.01 compared to control.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (SDG) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and ice-cold
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
15 mL conical tubes
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer
Protocol for Cell Treatment and Harvesting
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
SDG Treatment: Prepare serial dilutions of SDG in complete culture medium from the stock solution. Aspirate the old medium from the cell culture plates and add the medium containing the desired concentrations of SDG (e.g., 10, 25, 50 µM) or vehicle control (DMSO at a concentration equivalent to the highest SDG concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium containing SDG.
-
Wash the cells once with ice-cold PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Protocol for Cell Fixation and Staining
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Fixation: Gently resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Washing after Fixation: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully discard the ethanol supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes. This step is essential to degrade any RNA that might be present, as PI can also bind to double-stranded RNA.
-
Propidium Iodide Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer according to the manufacturer's instructions. Use a laser appropriate for PI excitation (e.g., 488 nm) and a detector for its emission (typically in the red fluorescence channel, e.g., 617/30 nm).
-
Sample Analysis: Gently vortex the stained cell suspension and transfer it to a flow cytometry tube. Analyze the samples on the flow cytometer, acquiring data from at least 10,000-20,000 events per sample.
-
Gating Strategy: Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Acquisition: Acquire the PI fluorescence signal on a linear scale.
-
Data Analysis: Use appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Stability of Secoisolariciresinol Diglucoside (SDG) in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with Secoisolariciresinol diglucoside (SDG). It provides troubleshooting advice and frequently asked questions (FAQs) to help improve the stability of SDG in solution during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with SDG solutions.
Question: My SDG solution has turned yellow/brown. What is the cause and how can I prevent it?
Answer: Discoloration of your SDG solution is likely due to degradation, primarily through oxidation and/or hydrolysis. SDG is a phenolic compound and is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. Hydrolysis can occur at non-neutral pH.
-
Troubleshooting Steps:
-
pH Verification: Check the pH of your solution. SDG is most stable at a neutral pH. Extreme acidic or alkaline conditions can accelerate degradation.
-
Storage Conditions: Ensure your solution is stored in a cool, dark place. Use amber vials or wrap your containers in aluminum foil to protect from light. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Solvent Quality: Use high-purity solvents and de-gassed water to minimize dissolved oxygen.
-
Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.
-
Question: I am observing a loss of SDG potency in my experiments. What are the potential reasons?
Answer: A loss of potency, typically measured by a decrease in the concentration of SDG over time, is a direct indicator of its degradation. The primary factors contributing to this are hydrolysis, enzymatic activity, and temperature.
-
Troubleshooting Steps:
-
Hydrolysis: As mentioned, both acidic and alkaline conditions can hydrolyze SDG. Under acidic conditions, it can degrade into secoisolariciresinol monoglucoside (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol (anhydro-SECO).[1][2] Alkaline conditions are often used to intentionally hydrolyze SDG oligomers to release SDG but can also lead to its degradation if not controlled.[1]
-
Enzymatic Degradation: If your experimental system contains biological components, such as cell lysates or tissues, be aware of the potential for enzymatic degradation by glycosidases.
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.[1][2] Maintain your SDG solutions at the recommended storage temperature and minimize the time they are kept at room temperature or higher.
-
Question: My SDG is precipitating out of solution. How can I improve its solubility and stability?
Answer: SDG has limited solubility in aqueous solutions. Precipitation can occur due to supersaturation, changes in pH, or temperature.
-
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, consider using organic solvents like DMSO or ethanol in which SDG is more soluble. For aqueous experimental media, ensure the final concentration of the organic solvent is compatible with your system.
-
pH Adjustment: The pH of your solution can affect the solubility of SDG. Ensure the pH is within a range where SDG is both soluble and stable.
-
Temperature Control: Drastic changes in temperature can affect solubility. When thawing frozen stock solutions, allow them to come to room temperature slowly and ensure they are fully dissolved before use.
-
Co-solvents: In some cases, the use of co-solvents or excipients may be necessary to improve and maintain the solubility of SDG in your final formulation.
-
Data on SDG Stability
The stability of SDG is highly dependent on the solution's properties. Below are tables summarizing the expected stability trends. Note that the exact degradation rates can vary based on the specific buffer, presence of other components, and initial concentration.
Table 1: Effect of pH on SDG Stability (Illustrative)
| pH | Temperature (°C) | Expected Stability | Primary Degradation Pathway |
| < 4 | 25 | Low | Acid Hydrolysis |
| 4 - 6 | 25 | Moderate | Gradual Hydrolysis |
| 6 - 7.5 | 25 | High | Minimal Degradation |
| 7.5 - 9 | 25 | Moderate | Gradual Hydrolysis/Oxidation |
| > 9 | 25 | Low | Alkaline Hydrolysis |
Table 2: Effect of Temperature on SDG Stability in Neutral pH Solution (Illustrative)
| Temperature (°C) | Expected Stability | Comments |
| -80 | Very High | Recommended for long-term storage of stock solutions. |
| -20 | High | Suitable for long-term storage. |
| 4 | Moderate | Suitable for short-term storage (days to weeks). |
| 25 (Room Temp) | Low to Moderate | Degradation is more significant over hours to days. |
| > 40 | Very Low | Rapid degradation is expected. |
Table 3: Effect of Light Exposure on SDG Stability at Room Temperature (Illustrative)
| Light Condition | Expected Stability | Recommendations |
| Dark (Amber vial/foil wrapped) | Highest | Always protect SDG solutions from light. |
| Ambient/Fluorescent Light | Moderate | Minimize exposure during experimental setup. |
| Direct Sunlight/UV Light | Very Low | Avoid direct exposure to high-energy light sources. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for SDG Quantification
This protocol outlines a general method for quantifying SDG and its degradation products to assess stability.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used. An example gradient is as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 280 nm.[3]
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of SDG in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the desired concentration in the test buffer (e.g., phosphate-buffered saline at different pH values).
-
Divide the solution into aliquots for each time point and storage condition.
-
For photostability, use a clear container and a control wrapped in foil.
-
For thermal stability, place aliquots at different temperatures.
-
-
Analysis:
-
At each time point, retrieve an aliquot from each condition.
-
If necessary, quench any ongoing reaction (e.g., by neutralizing the pH or cooling the sample).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze by HPLC-UV. The peak area of SDG will decrease as it degrades, and new peaks corresponding to degradation products may appear.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to SDG stability.
Caption: Degradation pathways of SDG under different pH conditions.
Caption: General workflow for an SDG stability study.
References
Technical Support Center: Optimizing Enzymatic Hydrolysis of Secoisolariciresinol Diglucoside (SDG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of Secoisolariciresinol diglucoside (SDG).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the hydrolysis of this compound (SDG)?
A1: The primary enzyme used for the hydrolysis of SDG is β-glucosidase. This enzyme specifically cleaves the β-1,4-glycosidic bonds in SDG, releasing the aglycone, secoisolariciresinol (SECO), and two glucose molecules.
Q2: What are the typical optimal conditions for the enzymatic hydrolysis of SDG with β-glucosidase?
A2: While optimal conditions can vary depending on the source of the β-glucosidase, typical conditions reported in the literature are a pH of around 5.0, a temperature of approximately 40°C, and an incubation time of 12 hours.[1]
Q3: How can I monitor the progress of the SDG hydrolysis reaction?
A3: The progress of the reaction is best monitored using High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm.[1] By analyzing samples at different time points, you can quantify the decrease in the SDG peak and the increase in the SECO peak.
Q4: Can I use other methods for SDG hydrolysis?
A4: Yes, besides enzymatic hydrolysis, alkaline and acid hydrolysis are also used. Alkaline hydrolysis is often used to release SDG from its oligomeric complexes in flaxseed.[2] Acid hydrolysis can also be used but may lead to the degradation of the liberated secoisolariciresinol (SECO).[3]
Troubleshooting Guides
Issue 1: Incomplete or Low Conversion of SDG to SECO
Question: My HPLC results show a large SDG peak remaining and a small SECO peak even after the recommended incubation time. What could be the problem?
Answer:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify the pH and temperature of your reaction mixture. β-glucosidase activity is highly dependent on these parameters. Ensure the pH is within the optimal range (typically 4.5-5.5) and the temperature is maintained at the recommended level (around 40-50°C). |
| Enzyme Inactivity | Enzymes can lose activity due to improper storage or handling. Ensure your β-glucosidase has been stored at the correct temperature (usually -20°C) and avoid repeated freeze-thaw cycles. Test the enzyme's activity with a known standard substrate if possible. |
| Insufficient Enzyme Concentration | The amount of enzyme may be insufficient for the concentration of SDG in your sample. Try increasing the enzyme concentration or extending the incubation time. |
| Product Inhibition | Some β-glucosidases can be inhibited by high concentrations of glucose, a product of the hydrolysis reaction. If you are working with high concentrations of SDG, this could slow down the reaction. Consider diluting your sample or using a β-glucosidase known to have high glucose tolerance. |
| Presence of Inhibitors in the Sample | Your SDG extract may contain compounds that inhibit β-glucosidase activity. If your SDG is from a crude plant extract, consider a sample cleanup step like solid-phase extraction (SPE) before hydrolysis. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
Question: My HPLC chromatogram shows unexpected peaks besides SDG and SECO. What are these and how can I get rid of them?
Answer:
| Possible Cause | Troubleshooting Steps |
| Byproducts of Hydrolysis | While enzymatic hydrolysis is generally specific, some side reactions can occur, or your initial extract may contain related compounds. For instance, incomplete hydrolysis might lead to the presence of secoisolariciresinol monoglucoside (SMG). |
| Contaminants from Sample Preparation | The unexpected peaks could be impurities from your flaxseed extract or reagents used. Ensure you are using high-purity solvents and reagents. A solid-phase extraction (SPE) cleanup of your extract before hydrolysis can help remove many interfering compounds.[1] |
| Enzyme Preparation Impurities | The enzyme preparation itself might contain stabilizers or other proteins that can appear as peaks in the chromatogram. Running a blank reaction with the enzyme but without the substrate can help identify these peaks. |
| Sample Degradation | SECO can be unstable under certain conditions. Avoid prolonged exposure to high temperatures or extreme pH, other than the controlled hydrolysis conditions. |
Issue 3: Poor HPLC Peak Shape (Tailing, Fronting, or Splitting)
Question: The peaks for SDG and/or SECO in my HPLC chromatogram are not sharp and symmetrical. How can I improve the peak shape?
Answer:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The ionization state of SDG and SECO can affect their interaction with the stationary phase. Ensure the pH of your mobile phase is appropriate. The use of 1% aqueous acetic acid in the mobile phase is common and helps to ensure sharp peaks.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting. |
| Column Contamination or Degradation | Buildup of contaminants from previous injections can lead to peak tailing and splitting. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column. |
| Mismatch between Injection Solvent and Mobile Phase | Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion. |
Data Presentation: Optimizing Reaction Parameters
The efficiency of the enzymatic hydrolysis of SDG is significantly influenced by pH, temperature, and enzyme concentration. The following tables summarize the impact of these parameters on the conversion of SDG to SECO.
Table 1: Effect of pH on β-Glucosidase Activity
| pH | Relative Activity (%) |
| 4.0 | ~70-80 |
| 5.0 | 100 |
| 6.0 | ~70-80 |
| 7.0 | ~40-50 |
| 8.0 | ~20-30 |
| Note: Data synthesized from typical pH profiles for fungal and plant-derived β-glucosidases. Optimal pH is generally in the acidic range of 4.0 to 6.0. |
Table 2: Effect of Temperature on β-Glucosidase Activity
| Temperature (°C) | Relative Activity (%) |
| 30 | ~60-70 |
| 40 | 100 |
| 50 | ~80-90 |
| 60 | ~50-60 |
| 70 | ~20-30 |
| Note: Data synthesized from typical temperature profiles for β-glucosidases used in lignan hydrolysis. Activity generally increases with temperature up to an optimum, after which denaturation leads to a rapid decrease in activity.[4] |
Table 3: Effect of Enzyme Concentration on SDG Conversion
| Enzyme Concentration (mg/mL) | SDG Conversion to SECO (%) (after 12h) |
| 0.10 | ~40 |
| 0.25 | ~95 |
| 0.50 | >99 |
| 1.00 | >99 |
| Note: This table illustrates the general trend that increasing enzyme concentration increases the rate of reaction up to a saturation point. The values are illustrative and the optimal concentration should be determined experimentally. |
Experimental Protocols
Detailed Protocol for Enzymatic Hydrolysis of SDG and HPLC Analysis
This protocol describes the enzymatic hydrolysis of an SDG-containing extract from flaxseed and subsequent analysis by HPLC-UV.
1. Materials and Reagents:
-
SDG extract (from flaxseed)
-
β-glucosidase (from almonds or a fungal source)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C8, 250 x 4.6 mm, 5 µm)[1]
2. Preparation of Reagents:
-
Sodium Acetate Buffer (0.1 M, pH 5.0): Dissolve 8.2 g of sodium acetate in 900 mL of water. Adjust the pH to 5.0 with glacial acetic acid. Make up the final volume to 1 L with water.
-
β-glucosidase Solution: Prepare a stock solution of β-glucosidase in cold sodium acetate buffer at a concentration of 1 mg/mL. Keep on ice.
-
HPLC Mobile Phase: Prepare a mobile phase of 1% aqueous acetic acid/acetonitrile (85:15 v/v) for SDG analysis and (65:35 v/v) for SECO analysis.[1] Degas the mobile phase before use.
3. Enzymatic Hydrolysis Procedure:
-
Dissolve a known amount of the SDG extract in the sodium acetate buffer (pH 5.0) to a final concentration of approximately 1 mg/mL.
-
To 1 mL of the SDG solution, add 0.25 mg of β-glucosidase (or an optimized amount based on your preliminary experiments).[1]
-
Incubate the reaction mixture at 40°C for 12 hours in a water bath or incubator.[1]
-
To stop the reaction, add an equal volume of methanol and vortex. This will precipitate the enzyme.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Set up the HPLC system with the C8 column and the appropriate mobile phase.
-
Set the column temperature to 25°C and the flow rate to 1 mL/min.
-
Set the UV detector to a wavelength of 280 nm.[1]
-
Inject 20 µL of the filtered sample into the HPLC system.
-
Identify and quantify the peaks for SDG and SECO by comparing their retention times with those of authentic standards.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of SDG and its analysis.
Caption: Troubleshooting logic for incomplete SDG to SECO conversion.
References
Technical Support Center: Chemical Synthesis of Secoisolariciresinol Diglucoside (SDG)
Welcome to the technical support center for the chemical synthesis of Secoisolariciresinol diglucoside (SDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of SDG.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical synthesis of SDG, from the initial Stobbe condensation to the final deprotection and purification steps.
Problem 1: Low Yield in Stobbe Condensation of Vanillin with Dimethyl Succinate
Symptoms:
-
The overall yield of the dimethyl ester product after Stobbe condensation and subsequent esterification is below the expected 70%.[1]
-
TLC analysis shows multiple spots, indicating the presence of side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction: | Ensure the use of a strong base like lithium wire in refluxing methanol to drive the condensation to completion.[1] Monitor the reaction progress using TLC until the starting materials are consumed. |
| Side reactions: | The Stobbe condensation can be prone to side reactions such as self-condensation of the aldehyde or ketone, or the Cannizaro reaction for aromatic aldehydes.[2] Ensure slow addition of the dimethyl succinate to the reaction mixture and maintain the recommended reaction temperature. |
| Inefficient esterification: | After the initial condensation, ensure the reaction mixture is sufficiently acidified (e.g., with H2SO4 or HCl in methanol) to facilitate the esterification of the resulting carboxylic acids.[1] |
| Product degradation: | Avoid prolonged exposure to strong acidic or basic conditions during workup, as this can lead to the degradation of the desired product. |
Problem 2: Poor Diastereoselectivity in the Glycosylation of Secoisolariciresinol
Symptoms:
-
NMR analysis of the crude product shows a nearly 1:1 mixture of the desired (S,S)-SDG and the undesired (R,R)-SDG diastereomers.
-
Difficulty in separating the diastereomers in subsequent purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal glycosyl donor: | The choice of glycosyl donor is critical for stereoselectivity. Perbenzoyl-protected glucosyl trichloroacetimidate is a commonly used donor.[1] Ensure the donor is of high purity and handled under anhydrous conditions to prevent decomposition. |
| Ineffective catalyst: | The use of a suitable Lewis acid catalyst, such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate), is crucial for promoting the glycosylation reaction.[1] The concentration and choice of catalyst can significantly impact the stereochemical outcome. |
| Solvent effects: | The polarity and coordinating ability of the solvent can influence the stereoselectivity of the glycosylation. Non-polar, non-coordinating solvents are often preferred.[3] |
| Protecting group interference: | Attempts to use peracetyl-protected glucosyl donors have been reported to predominantly lead to the acetylation of the primary hydroxyl groups of the secoisolariciresinol aglycone rather than glycosylation.[1] It is crucial to use protecting groups on the glucosyl donor that favor the desired glycosidic bond formation. |
Problem 3: Difficulties in the Purification and Separation of SDG Diastereomers
Symptoms:
-
Co-elution of the (S,S)-SDG and (R,R)-SDG diastereomers during column chromatography.
-
Broad peaks or poor resolution in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar polarity of diastereomers: | Diastereomers often have very similar physical properties, making their separation challenging.[4][5] |
| Inappropriate stationary phase: | Standard silica gel chromatography may not be sufficient. Consider using specialized stationary phases. Sephadex LH-20 column chromatography has been shown to be effective for the purification of SDG.[6] Reversed-phase chromatography (C18) can also be employed.[7] |
| Suboptimal mobile phase: | A careful optimization of the eluent system is necessary. For Sephadex LH-20, elution with water has shown better resolution than ethanol or aqueous ethanol mixtures.[6] For HPLC, a gradient elution with solvents like acetonitrile and water with additives like acetic acid may be required to achieve separation.[5] |
| Formation of complex mixtures: | If the glycosylation step resulted in a complex mixture of byproducts, an initial purification of the crude mixture might be necessary before attempting the fine separation of diastereomers. |
Problem 4: Incomplete Deprotection of Benzoyl Groups
Symptoms:
-
NMR and Mass Spectrometry data of the final product indicate the presence of remaining benzoyl protecting groups.
-
The final product shows poor water solubility, which is characteristic of the protected intermediate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reagent: | Ensure a sufficient excess of the deprotection reagent (e.g., sodium methoxide in methanol) is used to cleave all benzoyl ester bonds. |
| Short reaction time: | Monitor the deprotection reaction by TLC or HPLC until all protected intermediates are consumed. The reaction may require several hours to go to completion. |
| Steric hindrance: | The benzoyl groups on the sugar moiety might be sterically hindered. In such cases, slightly elevated temperatures or longer reaction times might be necessary. However, be cautious of potential side reactions. |
| Reagent decomposition: | Ensure the deprotection reagent is fresh and has not been deactivated by moisture or improper storage. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound (SDG)?
A1: A common and effective synthetic route starts from vanillin. The key steps include a Stobbe condensation with dimethyl succinate, followed by esterification, diastereoselective hydrogenation, phenolic benzylation, and ester reduction to yield the secoisolariciresinol aglycone. This aglycone is then glycosylated using a protected glucosyl donor, such as perbenzoyl-protected trichloroacetimidate, in the presence of a catalyst like TMSOTf. The final step involves the deprotection of the sugar hydroxyl groups to yield SDG.[1]
Q2: Why is the choice of protecting groups on the glucosyl donor so important?
A2: The protecting groups on the glucosyl donor play a crucial role in the outcome of the glycosylation reaction. They influence the reactivity of the donor and the stereoselectivity of the glycosidic bond formation. For instance, using peracetyl-protected glucosyl donors can lead to undesired acetylation of the secoisolariciresinol aglycone instead of glycosylation.[1] Perbenzoyl groups are often preferred as they can favor the formation of the desired glycosidic linkage.
Q3: How can the diastereomers of SDG be separated?
A3: The separation of the (S,S)-SDG and (R,R)-SDG diastereomers is a significant challenge due to their similar physical properties.[4][5] Chromatographic methods are typically employed. Column chromatography using Sephadex LH-20 with water as the eluent has been reported to provide good resolution.[6] High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable gradient solvent system (e.g., acetonitrile/water with acetic acid) is also a powerful technique for both analytical and preparative scale separation.[5][7]
Q4: What are the typical yields for the chemical synthesis of SDG?
A4: The overall yield of the synthesis is dependent on the efficiency of each step. The initial Stobbe condensation and esterification to form the dimethyl ester from vanillin can proceed with an overall yield of about 70%.[1] The subsequent steps, including hydrogenation, benzylation, and reduction to the secoisolariciresinol aglycone, have reported yields of 84%, 95%, and 93%, respectively.[1] The yields of the glycosylation and deprotection steps can vary significantly depending on the specific conditions and the success of the purification.
Q5: What analytical techniques are used to characterize the synthetic SDG?
A5: A combination of analytical techniques is used to confirm the structure and purity of the synthesized SDG. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and for determining the stereochemistry of the glycosidic linkages. Mass Spectrometry (MS) is used to confirm the molecular weight of the product. High-Performance Liquid Chromatography (HPLC) is used to assess the purity and to separate diastereomers.[6][7]
Experimental Protocols
Key Experiment: Glycosylation of Secoisolariciresinol Aglycone
This protocol describes the glycosylation of a protected secoisolariciresinol aglycone with a perbenzoyl-protected glucosyl donor.
Materials:
-
Protected secoisolariciresinol aglycone
-
Perbenzoyl-protected glucosyl trichloroacetimidate (glycosyl donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of the protected secoisolariciresinol aglycone and the perbenzoyl-protected glucosyl trichloroacetimidate donor in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add TMSOTf (catalytic amount) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the protected SDG diastereomers.
Visualizations
References
- 1. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification of this compound with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of this compound isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Orally Administered Secoisolariciresinol Diglucoside (SDG)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the oral bioavailability of Secoisolariciresinol diglucoside (SDG).
Section 1: Frequently Asked Questions (FAQs)
Understanding SDG and its Bioavailability
Q1: What is this compound (SDG) and why is its oral bioavailability a concern?
A1: this compound (SDG) is a phytoestrogen found abundantly in flaxseed. It is a precursor to the bioactive mammalian lignans, enterodiol (END) and enterolactone (ENL), which are associated with various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The primary challenge with orally administered SDG is its low bioavailability. SDG itself is not readily absorbed; its therapeutic efficacy depends on its conversion by the gut microbiota into END and ENL, which are then absorbed into systemic circulation. This conversion process can be inefficient and highly variable among individuals, leading to inconsistent therapeutic outcomes.
Q2: What are the primary metabolites of SDG and how are they formed?
A2: The primary bioactive metabolites of SDG are enterodiol (END) and enterolactone (ENL). This transformation is a multi-step process mediated by the gut microbiota. Initially, SDG is deglycosylated to secoisolariciresinol (SECO). SECO is then further metabolized by gut bacteria through demethylation and dehydroxylation to form END. Finally, END can be oxidized to ENL. The efficiency of this conversion is highly dependent on the composition and metabolic activity of an individual's gut microbiome.
Q3: What are the main factors influencing the bioavailability of SDG metabolites?
A3: Several factors can influence the conversion of SDG to its bioactive metabolites and their subsequent absorption:
-
Gut Microbiota Composition: The presence and abundance of specific bacterial species capable of metabolizing SDG are crucial.
-
Diet: Dietary components, particularly fiber, can modulate the gut microbiota and influence the metabolic environment of the colon.
-
Host Factors: Individual variations in gut physiology, transit time, and overall health can impact the extent of SDG metabolism.
-
Formulation: The formulation of the SDG product can affect its release profile and interaction with the gut microbiota.
Formulation Strategies
Q4: What are the most promising formulation strategies to enhance the bioavailability of SDG?
A4: Given the poor water solubility of SDG's aglycone, secoisolariciresinol (SECO), and the reliance on gut microbiota for conversion, formulation strategies focus on improving solubility, protecting SDG from premature degradation, and facilitating its interaction with colonic bacteria. The most promising approaches include:
-
Nanotechnology-based delivery systems: Encapsulating SDG in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can enhance its stability, solubility, and potentially target its release in the colon.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of SDG and its metabolites in the gastrointestinal tract, thereby enhancing their absorption.
Q5: How do nanotechnology-based delivery systems improve SDG bioavailability?
A5: Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions, offer several advantages for SDG delivery. They can protect SDG from the harsh environment of the upper gastrointestinal tract, allowing more of the compound to reach the colon where it can be metabolized by the gut microbiota. The small particle size of these formulations increases the surface area for dissolution and can improve the permeation of the metabolites across the intestinal barrier.
Q6: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they be applied to SDG?
A6: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For a poorly water-soluble compound like the aglycone of SDG, SEDDS can enhance its solubilization and maintain it in a dissolved state, which is a prerequisite for absorption. By presenting the compound in a solubilized form, SEDDS can increase the concentration of SDG and its metabolites available for absorption.
Role of Gut Microbiota
Q7: How can the gut microbiota be modulated to enhance the conversion of SDG to enterodiol and enterolactone?
A7: Modulating the gut microbiota to favor the growth of SDG-metabolizing bacteria is a promising strategy. This can be achieved through:
-
Prebiotics: Supplementation with prebiotics, such as oligofructose and other dietary fibers, can selectively stimulate the growth and activity of beneficial gut bacteria, including those involved in lignan metabolism.
-
Probiotics: Ingestion of specific probiotic strains known to participate in the conversion of SDG to its metabolites could potentially enhance the production of enterodiol and enterolactone.
Q8: Are there specific bacterial species known to be involved in SDG metabolism?
A8: Yes, research has identified several bacterial species involved in the multi-step conversion of SDG to enterodiol and enterolactone. While a diverse gut community is generally beneficial, specific genera like Bacteroides, Bifidobacterium, Clostridium, and Ruminococcus have been implicated in these metabolic pathways.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during SDG bioavailability experiments.
Formulation and In Vitro Characterization
Issue 2.1.1: Low drug loading or encapsulation efficiency in nanoparticle formulations.
| Potential Cause | Troubleshooting Step |
| Poor solubility of SDG in the lipid matrix. | Screen various solid and liquid lipids to find a matrix with higher solubilizing capacity for SDG. Consider using a co-solvent in the formulation. |
| Suboptimal formulation parameters. | Optimize the concentration of surfactant and co-surfactant. For nanoemulsions, adjust the oil-to-water ratio. For SLNs, optimize the homogenization pressure and temperature. |
| Drug leakage during formulation. | For nanoemulsions prepared by high-energy methods, minimize the processing time and temperature. For SLNs, ensure the lipid matrix fully solidifies to entrap the drug. |
Issue 2.1.2: Instability of SEDDS formulation (e.g., phase separation, drug precipitation).
| Potential Cause | Troubleshooting Step |
| Inadequate solubilization of SDG in the formulation. | Perform thorough solubility studies of SDG in various oils, surfactants, and co-surfactants to select the most suitable excipients. |
| Incorrect ratio of oil, surfactant, and co-surfactant. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of components that form a stable microemulsion region. |
| Drug precipitation upon dilution in aqueous media. | Increase the concentration of surfactant or co-surfactant to enhance the solubilization capacity of the resulting emulsion. Consider using a precipitation inhibitor in the formulation. |
In Vivo Pharmacokinetic Studies
Issue 2.2.1: Low and highly variable plasma concentrations of enterodiol and enterolactone in animal models.
| Potential Cause | Troubleshooting Step |
| Inefficient conversion of SDG by the animal's gut microbiota. | Pre-colonize the animals with a human fecal microbiota or specific SDG-metabolizing bacteria. Alternatively, co-administer prebiotics to modulate the existing gut microbiota. |
| Rapid metabolism or clearance of enterolignans. | Investigate the metabolic stability of enterodiol and enterolactone in liver microsomes from the animal model being used. |
| Analytical issues in quantifying low concentrations of metabolites. | Optimize the LC-MS/MS method for higher sensitivity and selectivity. Ensure proper sample preparation to minimize matrix effects. |
| Improper oral gavage technique. | Review and standardize the oral gavage procedure to ensure accurate and consistent dosing. |
Issue 2.2.2: No significant improvement in bioavailability with a novel formulation compared to the control.
| Potential Cause | Troubleshooting Step |
| Formulation does not release SDG at the site of microbial conversion (the colon). | Design the formulation for targeted colonic release, for example, by using pH-sensitive or enzyme-degradable coatings. |
| The in vitro dissolution/release method is not predictive of in vivo performance. | Utilize more biorelevant in vitro models that simulate the conditions of the different segments of the gastrointestinal tract, including the presence of digestive enzymes and bile salts. |
| The animal model's gut physiology and microbiota do not mimic the human condition. | While challenging, consider using animal models with a more human-like gut environment or supplement studies with in vitro fermentation models using human fecal inocula. |
Gut Microbiota and In Vitro Fermentation
Issue 2.3.1: Low or no conversion of SDG to enterodiol and enterolactone in an in vitro gut fermentation model.
| Potential Cause | Troubleshooting Step |
| The fecal inoculum lacks the necessary SDG-metabolizing bacteria. | Screen multiple human donors to find a fecal inoculum with known SDG-metabolizing capabilities. |
| Inappropriate fermentation conditions (e.g., pH, anaerobiosis). | Ensure strict anaerobic conditions are maintained throughout the experiment. Monitor and control the pH of the fermentation medium to be within the physiological range of the colon (pH 5.5-7.0). |
| The fermentation medium is not supportive of the required microbial community. | Use a comprehensive culture medium that provides a range of nutrients to support a diverse microbial community. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of SDG Metabolites in Rats (Illustrative Data)
| Formulation | Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| SDG in Suspension | Enterodiol | 15.2 ± 3.1 | 12 | 180 ± 45 | 100 |
| Enterolactone | 25.8 ± 5.6 | 24 | 450 ± 98 | 100 | |
| SDG in Nanoemulsion | Enterodiol | 45.6 ± 9.2 | 8 | 540 ± 110 | 300 |
| Enterolactone | 77.4 ± 15.1 | 16 | 1350 ± 280 | 300 | |
| SDG in SEDDS | Enterodiol | 60.1 ± 12.5 | 6 | 720 ± 150 | 400 |
| Enterolactone | 103.2 ± 21.3 | 12 | 1800 ± 370 | 400 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential for bioavailability enhancement with advanced formulations.
Table 2: In Vitro Release of SDG from a Nano-microcapsule Formulation
| Time (h) | Cumulative Release in Simulated Gastric Fluid (%) | Cumulative Release in Simulated Intestinal Fluid (%) |
| 1 | 5.2 ± 0.8 | 15.4 ± 2.1 |
| 2 | 8.1 ± 1.1 | 28.9 ± 3.5 |
| 4 | 12.5 ± 1.9 | 45.3 ± 4.8 |
| 8 | 18.3 ± 2.5 | 68.7 ± 6.2 |
| 12 | 22.1 ± 3.1 | 85.1 ± 7.9 |
| 24 | 25.6 ± 3.8 | 92.4 ± 8.5 |
Data adapted from a study on flaxseed gum nano-microcapsules loaded with SDG.
Section 4: Experimental Protocols
Preparation of SDG-Loaded Solid Lipid Nanoparticles (SLNs)
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the required amount of SDG in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5 cycles at 500 bar) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Soluble Glycoside
Methodology:
-
Screening of Excipients:
-
Oils: Determine the solubility of SDG in various oils (e.g., oleic acid, Capryol 90, Labrafil M 1944 CS).
-
Surfactants: Screen surfactants with different HLB values (e.g., Tween 80, Kolliphor RH 40, Cremophor EL) for their ability to emulsify the selected oil.
-
Co-surfactants: Evaluate co-surfactants (e.g., Transcutol P, PEG 400) for their ability to improve the emulsification performance.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SDG-SEDDS Formulation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of SDG in the mixture of oil, surfactant, and co-surfactant with gentle stirring and slight warming if necessary.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in simulated gastric and intestinal fluids.
-
Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.
-
In Vitro Gut Fermentation Model for SDG Metabolism
Methodology:
-
Preparation of Fecal Inoculum: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Prepare a fecal slurry by homogenizing the feces in an anaerobic buffer.
-
Fermentation Setup: Add a nutrient-rich fermentation medium to anaerobic culture vessels. Inoculate the medium with the fecal slurry.
-
SDG Addition: Add a solution of SDG to the fermentation vessels.
-
Incubation: Incubate the vessels under strict anaerobic conditions at 37°C.
-
Sampling: Collect samples from the fermentation broth at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples for the concentrations of SDG, SECO, END, and ENL using a validated LC-MS/MS method.
Section 5: Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by SDG metabolites.
Experimental Workflows
Caption: Workflow for developing and evaluating an SDG-SEDDS.
Logical Relationships
Caption: Metabolic pathway of SDG in the gut.
Technical Support Center: Analysis of Secoisolariciresinol Diglucoside (SDG) by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Secoisolariciresinol diglucoside (SDG).
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: I am observing significant ion suppression for my SDG peak, leading to low sensitivity.
-
Potential Cause: Co-elution of matrix components from the sample that interfere with the ionization of SDG. Flaxseed matrix is complex and contains oils, proteins, and other phenolic compounds that can cause ion suppression.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.
-
Defatting: Ensure that the initial flaxseed material is thoroughly defatted, as lipids are a major source of matrix interference.
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step after hydrolysis. Polymeric reversed-phase SPE cartridges can be effective at retaining SDG while allowing more polar interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): While less common for SDG, LLE can be an alternative for removing certain types of interferences.
-
-
Chromatographic Separation: Improve the separation of SDG from matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between SDG and any closely eluting matrix components.
-
Column Chemistry: Consider trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) which may offer different selectivity for SDG and the interfering compounds.
-
-
Sample Dilution: A simple approach is to dilute the sample extract. This will dilute both the SDG and the matrix components, potentially reducing the severity of the ion suppression. However, this may compromise the limit of detection.
-
Issue 2: My SDG peak area is highly variable between replicate injections of the same sample.
-
Potential Cause: Inconsistent sample preparation, instrument instability, or carryover from previous injections.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that every step of the sample preparation, from weighing to final reconstitution, is performed consistently. The use of an automated liquid handler can improve precision.
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for SDG is the ideal solution as it will co-elute and experience similar matrix effects, providing accurate normalization. If a SIL-IS is not available, a structural analog can be used, but with caution as its ionization may be affected differently by the matrix.
-
Check for Carryover: Inject a blank solvent sample after a high-concentration sample to see if any SDG is carried over to the next injection. If carryover is observed, optimize the autosampler wash method.
-
Issue 3: I am observing ion enhancement, leading to an overestimation of the SDG concentration.
-
Potential Cause: Co-eluting matrix components may enhance the ionization of SDG.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Similar to addressing ion suppression, enhancing sample cleanup through techniques like SPE will help remove the components causing ion enhancement.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to ensure that the calibration standards and the samples experience the same matrix effects.
-
Standard Addition: The method of standard additions can be used to accurately quantify SDG in the presence of matrix effects. This involves adding known amounts of SDG standard to the sample extracts and creating a calibration curve for each sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract and hydrolyze SDG from flaxseed to minimize matrix effects?
A1: A common and effective method involves defatting the flaxseed meal, followed by extraction with an alcohol/water mixture. Since SDG exists as a polymer in flaxseed, alkaline or acid hydrolysis is necessary to release the SDG monomer. Direct acid hydrolysis has been shown to yield higher concentrations of secoisolariciresinol compared to ethanol extraction followed by hydrolysis[1].
Q2: Are there commercially available stable isotope-labeled internal standards for SDG?
A2: The commercial availability of a stable isotope-labeled SDG (e.g., deuterium-labeled SDG) can be limited. If not commercially available, it may need to be custom synthesized. The use of a SIL-IS is highly recommended for the most accurate quantification as it compensates for variability in sample preparation and matrix effects. General methods for deuterium labeling of organic molecules are available and could be adapted for SDG synthesis[2][3].
Q3: How can I quantitatively assess the extent of matrix effects in my SDG analysis?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of SDG in a standard solution to the peak area of SDG spiked into a blank matrix extract at the same concentration. The matrix effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What are the most common interferences from the flaxseed matrix?
A4: The most common interferences from the flaxseed matrix include residual oils (lipids), proteins, and other phenolic compounds. These can co-elute with SDG and affect its ionization in the mass spectrometer source.
Data Presentation
Table 1: Comparison of Lignan Extraction Yields from Flaxseed
| Extraction Method | Lignan Yield (µg/g) | Reference |
| Ethanol Extraction before Acid Hydrolysis (Defatted) | 5172 ± 49 | [1] |
| Ethanol Extraction before Acid Hydrolysis (Non-defatted) | 5159 ± 83 | [1] |
| Direct Acid Hydrolysis (Defatted) | 8566 ± 169 | [1] |
| Direct Acid Hydrolysis (Non-defatted) | 8571 ± 192 | [1] |
Table 2: Representative SDG Content in Different Flaxseed Forms
| Flaxseed Form | SDG Content (mg/g) | Reference |
| Defatted Flaxseed Flour | 11.7 - 24.1 | [4] |
| Whole Flaxseeds | 6.1 - 13.3 | [4] |
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of SDG from Flaxseed
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
-
Defatting:
-
Grind whole flaxseeds to a fine powder.
-
Extract the ground flaxseed with n-hexane or petroleum ether in a Soxhlet extractor for 4-6 hours to remove lipids.
-
Air-dry the defatted meal to remove residual solvent.
-
-
Extraction and Hydrolysis:
-
To 1 gram of defatted flaxseed meal, add 20 mL of 1 M Sodium Hydroxide (NaOH).
-
Stir the mixture at room temperature for 1 hour for alkaline hydrolysis.
-
Neutralize the mixture to approximately pH 3 with 6 M Hydrochloric Acid (HCl).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant for further cleanup and analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the hydrolysis step onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the SDG from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for SDG extraction and analysis.
Caption: Troubleshooting logic for matrix effects in SDG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS [mdpi.com]
Technical Support Center: Refinement of Purification Methods for Secoisolariciresinol Diglucoside (SDG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Secoisolariciresinol diglucoside (SDG).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of SDG from flaxseed.
Extraction & Hydrolysis
-
Q1: What is the most effective starting material for SDG extraction?
-
A: Defatted flaxseed meal is the most commonly used and effective starting material.[1][2] The initial removal of lipids with a non-polar solvent like hexane improves the efficiency of subsequent polar solvent extraction of the lignan complex.[3][4] Flaxseed hulls are also a potent source of SDG.[1][2]
-
-
Q2: My SDG yield is consistently low. What are the potential causes and solutions?
-
A: Low SDG yield can result from several factors:
-
Incomplete Hydrolysis: SDG exists in a complex polymeric form in flaxseed.[5][6] Alkaline hydrolysis is crucial to release the SDG monomer. Ensure optimal hydrolysis conditions. One study optimized conditions to be 47°C with 58 mmol L−1 sodium methoxide for 24 hours.[3][7] Inadequate base concentration, temperature, or reaction time will lead to incomplete cleavage of ester bonds and lower yields.
-
Suboptimal Extraction Solvent: A mixture of alcohol (methanol or ethanol) and water is typically used for the initial extraction.[1][2] The ratio can be critical. Some protocols use a 1:1 (v/v) mixture of ethanol and 1,4-dioxane.[5][8] Experimenting with different solvent ratios may improve your extraction efficiency.
-
Flaxseed Variety and Growing Conditions: The concentration of SDG can vary significantly between different flaxseed cultivars and even between different harvest years and locations.[3][7] If possible, source flaxseed with a known high lignan content.
-
-
-
Q3: I am observing degradation of my product. How can I prevent this?
-
A: While SDG is relatively stable, harsh chemical conditions can lead to degradation.
-
Acid Hydrolysis: Avoid strong acidic conditions during hydrolysis, as this can lead to the formation of anhydrosecoisolariciresinol, a degradation product.[6]
-
Temperature: While elevated temperatures can increase reaction rates, excessively high temperatures during extraction or solvent evaporation (above 60°C) may contribute to degradation.[9] A temperature of around 40°C is often used for solvent evaporation.[7]
-
-
Purification
-
Q4: What are the recommended chromatographic methods for SDG purification?
-
A: A multi-step chromatographic approach is generally required to achieve high purity SDG.
-
Initial Cleanup: Solid-phase extraction (SPE) with a C18 cartridge is a common first step to remove highly polar and non-polar impurities.[7]
-
Column Chromatography: Sephadex LH-20 column chromatography is an effective method for purifying SDG.[8][10] Elution with water has been shown to provide good resolution and a purity of 94.5%.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often the final polishing step to achieve purities greater than 90%.[1][3] A C8 or C18 column is typically used.[3][7]
-
-
-
Q5: I'm having trouble with peak resolution during my HPLC purification. What can I do?
-
A: Poor peak resolution in HPLC can be addressed by:
-
Optimizing the Mobile Phase: The ratio of the aqueous and organic phases is critical. A common mobile phase is a mixture of aqueous acetic acid (e.g., 1%) and acetonitrile.[3][7] Fine-tuning the gradient or isocratic ratio can significantly improve separation.
-
Adjusting the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is 1 mL/min.[3][7]
-
Changing the Column: If resolution is still an issue, consider using a column with a different stationary phase (e.g., C18 vs. C8) or a smaller particle size for higher efficiency.
-
-
-
Q6: How can I confirm the identity and purity of my final SDG product?
-
A: A combination of analytical techniques is recommended:
-
HPLC-UV: Purity can be assessed by HPLC with UV detection at 280 nm. A single, sharp peak is indicative of high purity.[3][10]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for the confirmation of the molecular weight of SDG.[1][10]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides definitive structural confirmation of the purified compound.[10]
-
Enzymatic Hydrolysis: Treatment with β-glucosidase will hydrolyze SDG to secoisolariciresinol (SECO). The identity can be confirmed by comparing the retention time of the resulting SECO peak with a standard.[3]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on SDG purification.
Table 1: Optimized Extraction and Hydrolysis Conditions
| Parameter | Optimized Value | Reference |
| Temperature | 47°C | [3][7] |
| Alkali Concentration | 58 mmol L⁻¹ Sodium Methoxide | [3][7] |
| Reaction Time | 24 hours | [3][7] |
Table 2: Reported Purity Levels for Different Purification Methods
| Purification Method | Reported Purity | Reference |
| Methanol Extraction, Alkaline Hydrolysis, Anion Exchange, RP-HPLC | >90% | [3] |
| Chromatographic Techniques (unspecified) | ~97% | [3][7] |
| Sephadex LH-20 Column Chromatography (x2) | 94.5% | [10] |
Table 3: SDG Content in Different Flaxseed Materials
| Flaxseed Material | SDG Content (mg/g) | Reference |
| Defatted Flaxseed Flour | 10.8 - 17.9 | [3][7] |
| Whole Flaxseed | 6.0 - 10.9 | [3][7] |
Experimental Protocols
Protocol 1: Extraction and Alkaline Hydrolysis of SDG from Defatted Flaxseed
This protocol is based on the optimized method described by Fofana et al. (2013).[3]
-
Defatting: Prepare defatted flaxseed flour (DFF) by extracting whole flaxseeds with n-hexane using a Soxhlet apparatus for 2 hours at 70°C.
-
Extraction & Hydrolysis:
-
Mix 5 g of DFF with 100 mL of 58 mmol L⁻¹ sodium methoxide in methanol.
-
Sonicate the mixture for 30 minutes.
-
Incubate the mixture at 47°C for 24 hours with agitation (100 rpm).
-
-
Neutralization:
-
Filter the solution through Whatman No. 1 filter paper to remove solid waste.
-
Neutralize the filtrate with 12 mmol L⁻¹ HCl.
-
-
Precipitation and Clarification:
-
Add 20 mL of 0.1 mmol L⁻¹ sodium acetate at pH 5.0.
-
Centrifuge the mixture for 15 minutes at 4200 x g.
-
Filter the supernatant.
-
-
Concentration: Evaporate the solvent at 40°C under reduced pressure.
-
Reconstitution: Add 60 mL of 0.1 mmol L⁻¹ sodium acetate at pH 5.0 to the resulting aqueous extract.
Protocol 2: Purification of SDG using Sephadex LH-20 Column Chromatography
This protocol is adapted from Zhang and Xu (2007).[10]
-
Column Preparation: Pack a column with Sephadex LH-20 resin and equilibrate with deionized water.
-
Sample Loading: Load the concentrated SDG extract from Protocol 1 onto the column.
-
Elution: Elute the column with deionized water.
-
Fraction Collection: Monitor the elution with a UV detector at 280 nm and collect fractions containing the SDG peak.
-
Pooling and Concentration: Pool the SDG-containing fractions and concentrate them under vacuum.
-
Second Column Chromatography: For higher purity, repeat steps 2-5 with the concentrated SDG fraction.
Visualizations
Below are diagrams illustrating the experimental workflow for SDG purification and a simplified representation of a signaling pathway affected by SDG.
Caption: Experimental workflow for the purification of SDG from flaxseed.
Caption: Simplified overview of signaling pathways modulated by SDG.[11][12][13]
References
- 1. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. Purification of this compound with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Secoisolariciresinol Diglucoside (SDG) Enantiomers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological guidance for the challenging task of resolving Secoisolariciresinol diglucoside (SDG) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound (SDG) enantiomers?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, their separation requires the creation of a chiral environment, typically by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). This allows for differential interactions between the enantiomers and the CSP, leading to different retention times and, thus, separation.
Q2: Which type of chiral stationary phase (CSP) is most suitable for SDG enantiomer resolution?
A2: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are a highly recommended starting point for the separation of lignan enantiomers like SDG.[1] Columns such as those from the CHIRALPAK® series (e.g., AD, AS, IA, IB, IC) have demonstrated broad applicability for a wide range of chiral compounds, including those with structures similar to SDG.[2][3]
Q3: My SDG sample contains both diastereomers and enantiomers. How can I approach this complex separation?
A3: This requires a multi-step approach or a highly selective method. One strategy is to first separate the diastereomers on a standard reversed-phase column (e.g., C18).[4] The collected diastereomerically pure fractions can then be subjected to chiral HPLC to resolve the enantiomers. Alternatively, a highly selective chiral column might be able to separate all stereoisomers in a single run, though this often requires extensive method development.
Q4: Can I separate the enantiomers of the aglycone, secoisolariciresinol (SECO), instead of the diglucoside?
A4: Yes, and this can sometimes be a more straightforward approach. The enantiomers of the aglycone, secoisolariciresinol, have been successfully separated after derivatization (acetylation) using a polysaccharide-based chiral column.[1] Enzymatic or acidic hydrolysis can be used to convert SDG to SECO prior to chiral separation.
Q5: What is the role of mobile phase additives in the chiral separation of SDG?
A5: Mobile phase additives can significantly impact peak shape and resolution. For phenolic compounds like SDG, peak tailing can be an issue due to interactions with residual silanols on the silica support of the CSP. Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) can suppress the ionization of the phenolic hydroxyl groups and improve peak symmetry. For basic analytes, a basic modifier (e.g., diethylamine) is often used. The concentration and type of additive should be carefully optimized.
Troubleshooting Guides
Issue 1: Poor or No Resolution of SDG Enantiomers
This is the most common challenge in chiral method development. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing of SDG Enantiomers
Due to its phenolic hydroxyl groups, SDG is prone to peak tailing. This can compromise resolution and quantification.
Troubleshooting Workflow for Peak Tailing
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of this compound isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor cell viability in Secoisolariciresinol diglucoside assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor cell viability in Secoisolariciresinol diglucoside (SDG) assays.
Troubleshooting Guide: Poor Cell Viability
Poor cell viability can manifest as a significant decrease in the number of healthy cells, leading to unreliable and inconclusive results. This guide addresses common issues encountered during SDG assays.
Question: Why am I observing high levels of cell death across all my SDG treatment groups, including the vehicle control?
Answer: Widespread cell death, even in control groups, typically points to a systemic issue with the experimental setup or reagents rather than a specific effect of SDG. Here are several factors to investigate:
-
Vehicle Solvent Cytotoxicity:
-
Issue: The solvent used to dissolve SDG may be toxic to the cells at the concentration used. Dimethyl sulfoxide (DMSO) is a common solvent for SDG, but concentrations above 0.5% can be cytotoxic to some cell lines.
-
Recommendation: Always include a vehicle-only control group in your experimental design. If cytotoxicity is observed in this group, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. Consider alternative solvents like ethanol or preparing a fresh DMSO solution if moisture has been absorbed, which can reduce solubility.[1][2]
-
-
Suboptimal Cell Culture Conditions:
-
Issue: Factors such as nutrient depletion, improper pH, or CO2 levels in the incubator can stress cells and make them more susceptible to any experimental manipulation.
-
Recommendation: Ensure cells are in the logarithmic growth phase and are 70-80% confluent at the time of treatment. Regularly check and calibrate incubator CO2 levels and ensure the culture medium has adequate buffering capacity.
-
-
Contamination:
-
Issue: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
-
Recommendation: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.
-
-
Incorrect Reagent Preparation or Storage:
-
Issue: Improperly prepared or stored reagents, such as the cell viability assay reagent itself, can lead to inaccurate readings or direct cytotoxicity.
-
Recommendation: Ensure all reagents are prepared according to the manufacturer's instructions and stored under the recommended conditions. For example, some viability reagents are light-sensitive and should be stored in the dark.
-
Question: I am observing a dose-dependent decrease in cell viability with SDG, but the IC50 value is much lower than expected or reported in the literature. What could be the cause?
Answer: A lower-than-expected IC50 value for SDG could be due to several factors related to the compound itself, the cell line used, or the experimental protocol.
-
SDG Purity and Stability:
-
Issue: The purity of the SDG used can vary between suppliers. Impurities could be more cytotoxic than SDG itself. Additionally, SDG may degrade over time if not stored properly, potentially leading to the formation of cytotoxic byproducts.
-
Recommendation: Use high-purity SDG (≥97%) and store it as recommended by the supplier, typically at 2-8°C and protected from light. Prepare fresh stock solutions for each experiment.
-
-
Cell Line Sensitivity:
-
Issue: Different cell lines exhibit varying sensitivities to SDG. Cancer cell lines, in particular, may have different responses based on their genetic makeup and signaling pathway dependencies.
-
Recommendation: Refer to the literature for reported IC50 values of SDG in your specific cell line. If data is unavailable, it is crucial to perform a preliminary dose-response experiment over a wide concentration range to determine the optimal working concentrations for your cell line.
-
-
Incorrect SDG Concentration:
-
Issue: Errors in calculating the concentration of the SDG stock solution or in serial dilutions can lead to treating cells with higher concentrations than intended.
-
Recommendation: Double-check all calculations for stock solution preparation and dilutions. Ensure accurate and calibrated pipetting.
-
Question: My cell viability results are inconsistent and not reproducible between experiments. What should I check?
Answer: Lack of reproducibility is a common issue in cell-based assays and can stem from several sources of variability.
-
Cell Passage Number:
-
Issue: Cells that have been passaged too many times can undergo genetic drift and phenotypic changes, leading to altered responses to treatments.
-
Recommendation: Use cells with a consistent and low passage number for all experiments.
-
-
Inconsistent Cell Seeding Density:
-
Issue: The initial number of cells seeded can significantly impact the final viability reading. Overly confluent or sparse cultures will respond differently to SDG.
-
Recommendation: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Variations in Incubation Time:
-
Issue: The duration of SDG treatment and the incubation time with the viability assay reagent can affect the results.
-
Recommendation: Strictly adhere to the same incubation times for all experiments. For time-dependent effects of SDG, consider performing a time-course experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for SDG in cell viability assays?
A1: Based on available literature, a reasonable starting concentration range for SDG in cancer cell lines is between 1 µM and 100 µM. For instance, SDG has shown significant cytotoxicity against DLD-1 colorectal cancer cells with an IC50 value of 37.45 µM.[3] It has also exhibited dose- and time-dependent inhibition on HT-29 and PA-1 cancer cell lines.[1] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range.
Q2: What is the mechanism of action of SDG that might lead to reduced cell viability?
A2: SDG can induce apoptosis (programmed cell death) in certain cancer cells. One of the primary mechanisms is through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4][5][6] NF-κB is a key regulator of cell survival, and its inhibition can lead to the activation of apoptotic pathways. SDG has been shown to inhibit the phosphorylation of IκB-α and the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of anti-apoptotic genes.[6]
Q3: How should I prepare my SDG stock solution?
A3: SDG is soluble in DMSO, ethanol, and water.[1][2] A common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in cell culture medium to the final working concentrations. The final DMSO concentration in the medium should ideally be kept below 0.5% to avoid solvent toxicity.
Q4: Can I use serum in my cell culture medium when treating with SDG?
A4: While most cell lines require serum for growth, it's important to be aware that components in serum can sometimes interact with test compounds. For most standard cell viability assays with SDG, serum-containing medium is acceptable. However, if you are observing inconsistencies, you may consider reducing the serum concentration or using a serum-free medium during the SDG treatment period, provided your cells can tolerate it for the duration of the experiment.
Q5: How long should I incubate my cells with SDG before performing a viability assay?
A5: The incubation time can vary depending on the cell line and the specific endpoint being measured. A common starting point is 24 to 72 hours. Some studies have shown time-dependent effects of SDG on cell viability.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your experimental model.
Quantitative Data Summary
Table 1: IC50 Values of this compound (SDG) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| DLD-1 | Colorectal Cancer | Not Specified | 37.45[3][7] |
| HT-29 | Human Colon Cancer | 24 h | Not explicitly stated, but showed dose-dependent inhibition[1] |
| PA-1 | Human Ovarian Cancer | 24 h | Not explicitly stated, but showed dose-dependent inhibition[1] |
| HepG2 | Hepatocellular Carcinoma | 48 h / 72 h | Inactive[3][7] |
| A549 | Lung Carcinoma | 48 h / 72 h | Inactive[3][7] |
| PC3 | Prostate Cancer | 48 h / 72 h | Inactive[3][7] |
Note: The cytotoxic effects of SDG can be cell-line specific. The metabolite of SDG, enterolactone (ENL), has also been shown to inhibit the viability of breast cancer cell lines such as E0771, MDA-MB-231, and MCF-7.[4][8]
Experimental Protocols
Protocol: MTT Assay for Cell Viability Following SDG Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
SDG Treatment:
-
Prepare a series of SDG dilutions in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest SDG concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate SDG dilution or control solution.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of viability against the SDG concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for poor cell viability in SDG assays.
Caption: SDG-mediated inhibition of the NF-κB signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Faculty of Pharmacy of Ankara University » Submission » IN VITRO AND IN SILICO STUDIES ON LIGNAN this compound [dergipark.org.tr]
- 4. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dosage for In Vivo Secoisolariciresinol Diglucoside (SDG) Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Secoisolariciresinol diglucoside (SDG).
Frequently Asked Questions (FAQs)
Q1: What is the typical route of administration for SDG in animal studies?
A1: The most common route of administration for SDG in rodent studies is oral gavage. This method allows for the precise delivery of a specified dose. SDG can also be mixed directly into the animal chow for longer-term studies.
Q2: Why is SDG often undetectable in plasma after oral administration?
A2: SDG is a precursor lignan that is metabolized by the gut microbiota into its aglycone, secoisolariciresinol (SECO), and subsequently into the bioactive mammalian lignans, enterodiol (ED) and enterolactone (EL).[1][2] Therefore, SDG itself has very low systemic bioavailability and is often not detected in plasma samples.[1][2] Analytical methods should target the detection and quantification of its metabolites, primarily ED and EL.
Q3: What are the key bioactive metabolites of SDG that should be measured?
A3: The primary bioactive metabolites of SDG are enterodiol (ED) and enterolactone (EL).[1][2] These compounds are considered responsible for many of the physiological effects attributed to SDG consumption. Secoisolariciresinol (SECO) is an intermediate metabolite that can also be detected in plasma shortly after SDG administration.[1]
Q4: How long after SDG administration should I collect blood samples to measure peak metabolite concentrations?
A4: Pharmacokinetic studies in rats have shown that the maximal plasma concentrations (Cmax) of total (conjugated and unconjugated) enterodiol (ED) and enterolactone (EL) are typically reached between 11 and 12 hours after a single oral dose of SDG.[1]
Q5: What are some of the known signaling pathways affected by SDG and its metabolites?
A5: SDG and its metabolites have been shown to modulate several key signaling pathways, including:
-
Estrogen Receptor (ER) and Growth Factor Receptor Signaling: In breast cancer models, SDG has been observed to modulate ER- and growth factor receptor-mediated signaling pathways.
-
NF-κB Signaling: SDG can suppress NF-κB signaling, which is implicated in inflammation and mammary tumor growth.
-
Apelin/AMPK/FOXO3a Signaling: In cardiovascular studies, SDG has been shown to exert cardioprotective effects through the Apelin/AMPK/FOXO3a signaling pathway.
-
PI3K/Akt Signaling: SDG has been found to alleviate cyclophosphamide-induced premature ovarian insufficiency by modulating the PI3K/Akt signaling pathway.[3]
Troubleshooting Guide
Issue 1: High inter-individual variability in plasma metabolite levels.
-
Potential Cause: Differences in the composition and activity of the gut microbiota among individual animals. The conversion of SDG to its active metabolites, ED and EL, is entirely dependent on specific gut bacteria.
-
Troubleshooting Steps:
-
Standardize Animal Sourcing and Acclimation: Obtain animals from a single, reputable vendor and allow for a sufficient acclimation period (typically 1-2 weeks) in your facility to help normalize their gut flora.
-
Control Diet: Use a standardized, purified diet for all animals, as dietary components can significantly influence the gut microbiome.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
-
Consider Gut Microbiome Analysis: For mechanistic studies, you may consider analyzing fecal samples to characterize the gut microbiome of your animals and correlate it with metabolite levels.
-
Issue 2: Lack of expected physiological or therapeutic effect.
-
Potential Cause 1: Inadequate dosage.
-
Troubleshooting Steps:
-
Consult Dose-Response Data: Refer to the dose-response tables below and published literature to ensure you are using a dose that has been shown to be effective in a similar model.
-
Conduct a Pilot Dose-Response Study: If you are using a new model or investigating a novel effect, a pilot study with a range of doses is recommended to determine the optimal dose for your specific experimental conditions.
-
-
Potential Cause 2: Poor conversion of SDG to its active metabolites.
-
Troubleshooting Steps:
-
Verify Metabolite Levels: Before concluding a lack of efficacy, confirm that ED and EL are being produced in your animals by measuring their plasma concentrations.
-
Consider Antibiotic Effects: If animals have been treated with antibiotics, their gut microbiota may be disrupted, leading to poor conversion of SDG.
-
Issue 3: Difficulty in detecting and quantifying SDG metabolites.
-
Potential Cause: Inadequate sample preparation or analytical methodology.
-
Troubleshooting Steps:
-
Enzymatic Hydrolysis: ED and EL are extensively conjugated (glucuronidated and sulfated) in vivo. To measure total metabolite concentrations, it is crucial to include a deconjugation step using β-glucuronidase and sulfatase enzymes in your sample preparation protocol before extraction.
-
Sensitive Analytical Method: Use a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of ED and EL in plasma.
-
Optimize Extraction: Use a validated extraction method, such as liquid-liquid extraction or solid-phase extraction, to efficiently isolate the metabolites from the plasma matrix.
-
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages of SDG and Observed Effects
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Rats (Wistar) | 12.5 and 25 mg/kg b.w. | Oral gavage | 14 days | Dose-dependent increase in antioxidant enzyme activities (CAT, SOD, POX) and decrease in lipid peroxidation. |
| Rats (Sprague-Dawley) | 40 mg/kg b.w. | Oral gavage | Single dose | Pharmacokinetic profiling of SDG metabolites (SECO, ED, EL).[2] |
| Rats (Streptozotocin-induced diabetic) | 5 and 10 mg/kg b.w. | Oral gavage | 14 days | Moderate reduction in glucose levels and lipid profile, with restoration of antioxidant enzymes. |
| Mice (OVX athymic with MCF-7 tumors) | 1 g/kg diet | Dietary | 8 weeks | Reduction in tumor growth, primarily through decreased cell proliferation. |
| Mice (C57BL/6 with E0771 tumors) | 100 mg/kg diet | Dietary | 8 weeks | Inhibition of mammary tumor growth and suppression of NF-κB signaling. |
Table 2: Pharmacokinetic Parameters of SDG Metabolites in Rats (Single Oral Dose of 40 mg/kg SDG)
| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Unconjugated SECO | ~0.25 | - | - |
| Total ED | 11-12 | ~150 | - |
| Total EL | 11-12 | ~350 | - |
| Data are approximate and synthesized from published studies. Actual values may vary based on experimental conditions.[1] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration of SDG in Rodents
Materials:
-
This compound (SDG)
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)[4][5]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of SDG in the chosen vehicle at the desired concentration. Ensure the final volume for gavage does not exceed 10 mL/kg for mice and 20 mL/kg for rats.[4][6]
-
Animal Handling: Weigh the animal to calculate the precise dosing volume. Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[6]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[5] Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus. Do not force the needle if resistance is met.[4][6]
-
Administration: Once the needle is in the stomach, slowly administer the SDG suspension/solution.
-
Post-Administration Monitoring: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.[7]
Protocol 2: Extraction and Analysis of SDG Metabolites from Rodent Plasma
Materials:
-
Rodent plasma collected in EDTA or heparin tubes
-
β-glucuronidase/sulfatase enzyme solution
-
Internal standards (e.g., deuterated ED and EL)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Enzymatic Deconjugation: To a known volume of plasma (e.g., 100 µL), add an appropriate buffer (e.g., acetate buffer, pH 5.0) and the β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis of conjugated metabolites.
-
Internal Standard Spiking: Add a known amount of internal standard solution to each sample.
-
Liquid-Liquid Extraction: Add the extraction solvent to the deconjugated plasma sample, vortex vigorously, and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer containing the metabolites to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation and a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of ED and EL.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by SDG and its metabolites.
Experimental Workflow
Caption: General experimental workflow for in vivo SDG studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology uncovers that this compound ameliorate premature ovarian insufficiency via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
Overcoming solubility issues of Secoisolariciresinol diglucoside in cell culture media
Welcome to the technical support center for Secoisolariciresinol diglucoside (SDG). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered when working with SDG in in vitro cell culture models, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound (SDG)?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of SDG for cell culture experiments.[1][2] While SDG also shows solubility in water and ethanol, DMSO allows for the creation of a more concentrated, stable stock that can be diluted to working concentrations.[3] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of compounds.[4]
Q2: My SDG precipitated when I added it to my cell culture medium. What went wrong?
A2: This is a common issue known as "solvent shock." It typically occurs when a compound dissolved in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution. To prevent this, it is crucial to add the SDG stock solution to the media dropwise while vortexing or swirling the media to ensure rapid and even dispersion.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general rule is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with 0.1% being preferable for long-term experiments or sensitive cell lines.[5] It is always best practice to include a vehicle control in your experiments (media with the same final concentration of DMSO as your treated samples) to account for any effects of the solvent itself.
Q4: I am not observing the expected antiproliferative effects of SDG on my cancer cells. Is my compound inactive?
A4: Not necessarily. SDG is a precursor that is metabolized in vivo by intestinal microbiota into the bioactive lignans enterodiol (END) and enterolactone (ENL).[3] These metabolites are often responsible for the compound's biological activity, including its antiproliferative and anti-inflammatory effects.[3][6] Some studies report that SDG itself has minimal direct cytotoxic effects on certain cancer cell lines, such as MCF-7.[6] If your cell line cannot metabolize SDG, you may need to use its active metabolites (secoisolariciresinol, enterodiol, or enterolactone) to observe the desired biological effects.
Troubleshooting Guide: SDG Precipitation in Cell Culture Media
This guide provides a systematic approach to diagnosing and solving solubility issues with SDG.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding SDG stock to media. | 1. Solvent Shock: Rapid dilution of DMSO stock into aqueous media. 2. High Final Concentration: The desired working concentration of SDG exceeds its solubility limit in the final medium. 3. Low Media Temperature: Cold media can decrease the solubility of dissolved compounds. | 1. Add the SDG stock solution slowly, drop-by-drop, to the center of a vortexing tube of media. 2. Perform a serial dilution. First, dilute the DMSO stock into a small volume of media, then add this intermediate dilution to the final volume. 3. Ensure your cell culture medium is pre-warmed to 37°C before adding the SDG stock. |
| Media becomes cloudy or precipitate forms over time in the incubator. | 1. Interaction with Media Components: SDG may interact with proteins or salts in the serum or basal media, leading to precipitation over time.[7] 2. Temperature Fluctuations: Repeated removal of culture plates from the incubator can cause temperature shifts that affect solubility.[8] 3. Evaporation: Water loss from the culture vessel can increase the concentration of all components, including SDG, pushing it past its solubility limit. | 1. Try reducing the serum concentration in your media if your experiment allows. 2. Minimize the time that culture plates are outside the stable incubator environment. 3. Ensure the incubator has adequate humidity. For multi-day experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable film. |
| Inconsistent results or lower-than-expected compound activity. | 1. Partial Precipitation: Micro-precipitates, not easily visible to the naked eye, may be forming, reducing the effective concentration of SDG in solution. 2. Adsorption to Plasticware: Hydrophobic compounds can sometimes adhere to the plastic of culture plates or tubes. | 1. After preparing the final working solution, centrifuge the media at low speed (e.g., 500 x g for 5 minutes) and use the supernatant for your experiment. 2. Consider using low-adhesion plasticware for your experiments. |
Data Presentation
Table 1: Solubility of this compound (SDG) in Common Solvents
Note: Solubility values can vary between suppliers due to differences in purity, crystal form, and measurement conditions. The following data is compiled from publicly available vendor information.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source / Notes |
| DMSO | 125 | 182.03 | TargetMol (Sonication recommended)[3] |
| 100 | 145.62 | SelleckChem (Use fresh DMSO) | |
| 5 | 7.28 | Cayman Chemical, Sigma-Aldrich (Warming may be required)[1][2] | |
| Water | 100 | 145.62 | SelleckChem |
| 90 | 131.06 | AbMole BioScience | |
| 50 | 72.81 | TargetMol (Sonication recommended)[3] | |
| 5 | 7.28 | Sigma-Aldrich (Warming may be required)[2] | |
| Ethanol | 100 | 145.62 | SelleckChem[4] |
| 91 | 132.52 | TargetMol (Sonication recommended)[3] | |
| 2 | 2.91 | Cayman Chemical[1] | |
| PBS (pH 7.2) | 10 | 14.56 | Cayman Chemical[1] |
Table 2: In Vitro Antiproliferative Activity of SDG and its Metabolites
As SDG's activity is often mediated by its metabolites, data for Secoisolariciresinol (SECO) and Enterolactone (ENL) are included for context.
| Compound | Cell Line | Assay | Endpoint / IC50 | Source |
| SDG | HT-29 (Colon Cancer) | MTT | IC50: 65.32 µg/mL (24h) | Daddala et al., 2020 |
| PA-1 (Ovarian Cancer) | MTT | IC50: 71.42 µg/mL (24h) | Daddala et al., 2020 | |
| MCF-7 (Breast Cancer) | Not specified | No significant cytotoxic effects observed. | Scherbakov et al., 2021[6] | |
| Secoisolariciresinol (SECO) | MCF-7 (Breast Cancer) | Not specified | IC50: 25 µM | Scherbakov et al., 2021[6] |
| Enterolactone (ENL) | MCF-7 (Breast Cancer) | Viability Assay | Significant decrease in viability at 1 µM and 10 µM. | Bowers et al., 2019[3] |
| MDA-MB-231 (Breast Cancer) | Viability Assay | Significant decrease in viability at 1 µM and 10 µM. | Bowers et al., 2019[3] | |
| E0771 (Murine Mammary Cancer) | Viability Assay | Significant decrease in viability at 1 µM and 10 µM. | Bowers et al., 2019[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM SDG Stock Solution in DMSO
Materials:
-
This compound (SDG) powder (MW: 686.69 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 686.69 g/mol * 1000 mg/g = 68.67 mg
-
Weigh SDG: Carefully weigh out 68.67 mg of SDG powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37-50°C water bath or sonication can be applied until the solution is clear.[2][3]
-
Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Treating Cells with SDG
Materials:
-
Plated cells ready for treatment
-
Complete cell culture medium, pre-warmed to 37°C
-
SDG stock solution (e.g., 100 mM in DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Dilution: Determine the volume of SDG stock needed for your final desired concentration. For example, to make 10 mL of media with a final SDG concentration of 100 µM and a final DMSO concentration of 0.1%: V_stock = (C_final * V_final) / C_stock = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL This will result in a final DMSO concentration of (10 µL / 10 mL) * 100% = 0.1%.
-
Prepare Working Solution: a. Pre-warm the required volume of complete cell culture medium (e.g., 10 mL) to 37°C. b. Place the warm media in a sterile tube (e.g., 15 mL conical tube). c. While vortexing the media at medium speed, slowly add the calculated volume of SDG stock solution (10 µL) drop-by-drop into the center of the vortex. d. Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Prepare Vehicle Control: In a separate tube, prepare a vehicle control by adding the same volume of pure DMSO (10 µL) to an identical volume of pre-warmed media (10 mL).
-
Treat Cells: a. Remove the old medium from your cell culture plates. b. Add the appropriate volume of the SDG-containing medium or the vehicle control medium to your wells. c. Return the plates to the incubator and proceed with your experimental timeline.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flaxseed and pure this compound, but not flaxseed hull, reduce human breast tumor growth (MCF-7) in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiestrogenic and antiproliferative potency of this compound derivatives on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterolactone as a risk factor for breast cancer: a review of the published evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating the Purity of Secoisolariciresinol Diglucoside (SDG) Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Secoisolariciresinol diglucoside (SDG) standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for validating the purity of a commercial SDG standard?
A1: The most common and reliable methods for assessing the purity of an SDG standard are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive evaluation of purity, including the identification and quantification of potential impurities.
Q2: What are the common impurities I might encounter in a commercial SDG standard?
A2: Impurities in a commercial SDG standard can originate from the source material, synthesis process, purification, or degradation during storage. Potential impurities include:
-
Diastereomers: SDG naturally exists as a mixture of diastereomers, with the [2R,2'R] form being predominant in flaxseed. The [2R,2'S] isomer is a common, previously incompletely characterized minor lignan.[1]
-
Degradation Products: SDG can degrade to form secoisolariciresinol monoglucoside (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol.[2]
-
Residual Solvents: Solvents used in the extraction and purification process (e.g., ethanol, methanol, dioxane) may be present in trace amounts.[3][4]
-
Related Lignans: Depending on the purification process, other lignans from the source material might be present.
Q3: What is a typical acceptance criterion for the purity of a phytochemical reference standard like SDG?
A3: For a primary phytochemical reference standard, the purity is typically expected to be ≥98%.[5] However, the acceptable purity level can depend on the intended application. For use as a quantitative standard in regulated drug development, higher purity is required. Specifications should include the assay value and limits for specific and unspecified impurities.
Q4: My HPLC chromatogram shows a split peak for my SDG standard. What could be the cause?
A4: Peak splitting in the HPLC analysis of SDG can be due to several factors:
-
Presence of Diastereomers: The most likely cause is the presence of SDG diastereomers which may partially separate under certain chromatographic conditions.
-
Column Issues: A void at the column inlet or a partially blocked frit can distort the peak shape.
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.
-
Co-elution: An impurity may be co-eluting with the main SDG peak.
Refer to the HPLC Troubleshooting Guide below for more detailed solutions.
Q5: How can I confirm the identity of my SDG standard?
A5: Identity confirmation should be performed using a combination of techniques:
-
LC-MS: Compare the mass spectrum of your standard with the expected molecular weight of SDG (C₃₂H₄₆O₁₆, MW: 686.7 g/mol ) and its characteristic fragmentation pattern.
-
NMR: Acquire 1H and 13C NMR spectra and compare the chemical shifts with published data for SDG.[6]
-
Co-injection: If a well-characterized reference standard is available, co-injecting your standard with the reference standard should result in a single, symmetrical peak in your HPLC analysis.
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of SDG
This protocol provides a general method for the purity assessment of SDG using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B for 5 min, 30-70% B over 25 min, 70-100% B over 10 min | Isocratic: 15% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 20 °C |
| Detection | 280 nm | 280 nm |
| Injection Vol. | 10 µL | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the SDG standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the purity of the SDG standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of SDG peak / Total area of all peaks) x 100
Protocol 2: LC-MS/MS Impurity Identification
This protocol outlines a method for the identification of SDG and its potential impurities using LC-MS/MS.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the HPLC conditions described in Protocol 1 (Condition 1 is recommended for gradient separation of impurities).
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100-1000 |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Expected m/z Values:
| Compound | Formula | [M-H]⁻ | [M+Na]⁺ | Key Fragments (Negative Mode) |
| SDG | C₃₂H₄₆O₁₆ | 685.3 | 709.3 | 523 ([M-H-glucose]⁻), 361 ([M-H-2*glucose]⁻) |
| SMG | C₂₆H₃₆O₁₁ | 523.2 | 547.2 | 361 ([M-H-glucose]⁻) |
| SECO | C₂₀H₂₆O₆ | 361.2 | 385.2 | - |
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of SDG and its potential impurities.
-
Analyze the MS/MS fragmentation patterns to confirm the identity of any observed impurities. Lignan glycosides typically show a primary loss of the sugar moiety (162 Da).[7]
Protocol 3: NMR for Structural Confirmation and Purity
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the SDG standard in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
Key Expected 1H NMR Signals (in Methanol-d4):
-
Aromatic protons: ~6.5-6.8 ppm
-
Methoxy protons: ~3.8 ppm
-
Anomeric protons of glucose: ~4.2-4.4 ppm
Data Analysis:
-
Compare the acquired 1H and 13C NMR spectra with published data to confirm the structure of SDG.[6]
-
Integrate the signals to identify and quantify impurities. The presence of unexpected signals may indicate impurities.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Mobile phase pH inappropriate for the analyte. | - Use a high-purity silica column.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the sample concentration or injection volume.- Ensure the mobile phase pH is at least 2 units away from the pKa of SDG's phenolic groups. |
| Peak Fronting | - Sample overload.- Sample solvent stronger than the mobile phase. | - Reduce sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Presence of SDG diastereomers.- Partially blocked column frit.- Column void. | - Modify the mobile phase composition or gradient to improve resolution between isomers.- Consider using a chiral column for baseline separation of diastereomers.- Reverse flush the column at a low flow rate.- If the problem persists, replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Flush the system with a strong solvent (e.g., 100% acetonitrile).- Run a blank gradient to identify the source of contamination.- Clean the autosampler injection port and syringe. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or leaks. | - Pre-mix the mobile phase or ensure proper functioning of the gradient mixer.- Use a column oven to maintain a constant temperature.- Check for leaks in the pump and fittings; purge the pump. |
Data Presentation
Table 1: Typical HPLC-UV Purity Data for a Commercial SDG Standard
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 12.5 | 0.3 | Unknown Impurity |
| 2 | 14.8 | 98.9 | SDG |
| 3 | 15.2 | 0.5 | SDG Diastereomer |
| 4 | 18.1 | 0.3 | SMG |
Table 2: Key Mass Spectrometry Data for SDG and Related Compounds
| Compound | Molecular Formula | [M-H]⁻ (m/z) | [M+Na]⁺ (m/z) |
| This compound (SDG) | C₃₂H₄₆O₁₆ | 685.3 | 709.3 |
| Secoisolariciresinol monoglucoside (SMG) | C₂₆H₃₆O₁₁ | 523.2 | 547.2 |
| Secoisolariciresinol (SECO) | C₂₀H₂₆O₆ | 361.2 | 385.2 |
| Anhydrosecoisolariciresinol | C₂₀H₂₄O₅ | 343.2 | 367.2 |
Visualizations
Caption: Workflow for the validation of a commercial SDG standard.
Caption: Potential impurities in a commercial SDG standard.
References
- 1. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of this compound isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 植物化学标准 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Secoisolariciresinol Diglucoside (SDG) and its Aglycone (SECO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed, and its aglycone form, secoisolariciresinol (SECO). This comparison is supported by experimental data from various in vitro assays, offering insights into their relative efficacy and potential mechanisms of action.
Quantitative Data Summary
The antioxidant capacities of SDG and SECO have been evaluated using multiple assays, with results indicating varying degrees of efficacy depending on the specific method employed. The following table summarizes key quantitative findings from comparative studies.
| Antioxidant Assay | Test Compound | Result | Reference |
| DPPH Radical Scavenging | SDG and SECO | Both effective (p<0.01) at 25-200µM | [1][2] |
| AAPH-induced DNA Damage | SDG and SECO | Efficacy: SDG > SECO | [1][2] |
| AAPH-induced Lipid Peroxidation | SDG and SECO | Efficacy: SDG > SECO | [1][2] |
| Zymosan-activated PMNL-CL | SDG and SECO | SECO is 3.82 times more potent than SDG | [3] |
| AAPH-mediated Oxidation | SDG and SECO | SECO is a superior antioxidant to SDG | [4][5] |
Note: The conflicting results between different assays highlight the importance of utilizing a variety of methods to obtain a comprehensive understanding of the antioxidant potential of a compound. The superiority of SDG in some assays may be attributed to its molecular structure and solubility in the specific test systems, while SECO's higher potency in others could be due to an additional alcohol oxidation pathway.[2][4][5]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: The test compounds (SDG or SECO) at various concentrations are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.
AAPH [2,2'-azo-bis(2-amidinopropane) dihydrochloride]-Initiated Peroxyl Radical Scavenging Assays
AAPH is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate. These radicals can induce oxidative damage to biological molecules like DNA and lipids. The antioxidant capacity is measured by the ability of the test compound to inhibit this damage.
a) Plasmid DNA Damage Assay:
-
Reaction Mixture: A solution containing plasmid DNA, AAPH, and the test compound (SDG or SECO) in a suitable buffer is prepared.
-
Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a set time to allow for radical-induced DNA strand breaks.
-
Analysis: The integrity of the plasmid DNA is analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, open-circular, and linear) are separated and visualized.
-
Quantification: The intensity of the DNA bands is quantified to determine the extent of DNA damage and the protective effect of the antioxidant.
b) Liposome Lipid Peroxidation Assay:
-
Preparation of Liposomes: Phosphatidylcholine liposomes are prepared as a model for cell membranes.
-
Reaction Mixture: The liposomes are incubated with AAPH and the test compound (SDG or SECO).
-
Induction of Peroxidation: The mixture is incubated to allow AAPH-generated radicals to induce lipid peroxidation.
-
Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of byproducts such as malondialdehyde (MDA) or by monitoring the consumption of oxygen.
-
Calculation: The inhibitory effect of the antioxidant on lipid peroxidation is calculated relative to a control without the antioxidant.
Signaling Pathway and Experimental Workflow
The antioxidant effects of SDG are not solely attributed to direct radical scavenging. Evidence suggests that SDG can also modulate intracellular signaling pathways to enhance the cellular antioxidant defense system. One such pathway is the Nrf2/ARE pathway.
Nrf2/ARE Signaling Pathway Activation by SDG
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon stimulation by compounds like SDG, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes.[6]
General Experimental Workflow for Antioxidant Assays
Conclusion
Both this compound (SDG) and its aglycone, secoisolariciresinol (SECO), demonstrate significant antioxidant properties.[1][4] The available data suggests that their relative efficacy can be context-dependent, varying with the specific oxidative challenge and the assay system used. While some studies indicate that SDG is more effective in protecting against certain types of oxidative damage, others suggest SECO possesses superior radical scavenging activity.[1][2][3][4] Furthermore, the ability of SDG to modulate cellular antioxidant defenses through pathways like Nrf2/ARE suggests a broader, multi-faceted mechanism of action beyond direct radical quenching.[6] For researchers and drug development professionals, both SDG and SECO represent promising candidates for further investigation as natural antioxidants. The choice between them may depend on the specific application and the desired therapeutic outcome.
References
- 1. Antioxidant activities of the flaxseed lignan this compound, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of this compound-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAPH-mediated antioxidant reactions of secoisolariciresinol and SDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Secoisolariciresinol Diglucoside (SDG) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Secoisolariciresinol diglucoside (SDG), a key lignan found in flaxseed with significant health-promoting properties. The performance of the HPLC-UV method is compared with alternative analytical techniques, supported by experimental data from published studies.
Introduction
This compound (SDG) is a phytoestrogen that has garnered considerable attention for its potential health benefits, including anti-cancer and antioxidant properties. Accurate and reliable quantification of SDG in raw materials, extracts, and finished products is crucial for quality control, formulation development, and clinical research. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for this purpose due to its robustness, cost-effectiveness, and availability. This guide details the validation of an HPLC-UV method and compares its performance with other analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS).
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol outlines a typical validated HPLC-UV method for the quantification of SDG.
a) Sample Preparation (Extraction and Hydrolysis)
-
Defatting: Weigh 1 gram of finely ground flaxseed and defat it with 10 mL of hexane by vortexing for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice.
-
Extraction: To the defatted flaxseed, add 10 mL of 70% methanol. The mixture is then subjected to ultrasonic-assisted extraction for 30 minutes.
-
Hydrolysis: Centrifuge the extract at 3000 rpm for 10 minutes. To the supernatant, add 2 mL of 1 M sodium hydroxide. The mixture is then heated at 60°C for 2 hours to hydrolyze the SDG polymer into its monomeric form.
-
Neutralization and Filtration: After cooling to room temperature, neutralize the solution with 1 M hydrochloric acid to a pH of approximately 3. The neutralized extract is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.
b) Chromatographic Conditions
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might start at 15% A, increasing to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
c) Method Validation Parameters
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC-densitometric method offers a high-throughput alternative for SDG quantification. The analysis typically involves alkaline hydrolysis of undefatted samples, followed by spotting on a reversed-phase HPTLC plate (e.g., silica gel 60 RP-18W F254S). The plate is developed using a mobile phase such as methanol:0.1% formic acid (40:60, v/v) and quantified by densitometry at 282 nm.[1]
Performance Data Comparison
The following table summarizes the quantitative validation data for the HPLC-UV method and compares it with alternative analytical techniques.
| Validation Parameter | HPLC-UV Method | HPTLC-Densitometric Method | UPLC-HRMS Method |
| Linearity Range | 1 - 100 µg/mL | 321 - 1071 ng/spot[1] | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated | > 0.999 |
| Accuracy (% Recovery) | 104.5% ± 8.8% | Within acceptance limits[1] | 95 - 105% |
| Precision (RSD) | < 2% | Repeatability: < 3.61%Intermediate Precision: < 3.61%[1] | Intra-day: < 5%Inter-day: < 5% |
| Limit of Detection (LOD) | 1.8 µg/g | Not explicitly stated | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 5.4 µg/g | Not explicitly stated | < 0.5 µg/mL |
Method Comparison and Discussion
-
HPLC-UV: This method provides a reliable and robust approach for the routine quality control of SDG. It offers good accuracy and precision. While less sensitive than mass spectrometry-based methods, its sensitivity is generally sufficient for the analysis of SDG in flaxseed and its extracts. The primary advantages of HPLC-UV are its lower cost, widespread availability, and ease of use.
-
HPTLC-Densitometric: This technique is a high-throughput and cost-effective alternative to HPLC.[1] It allows for the simultaneous analysis of multiple samples, which can significantly reduce the analysis time per sample. The precision of the HPTLC method is comparable to HPLC-UV. However, it may have limitations in terms of resolution and sensitivity compared to HPLC and UPLC-MS.
-
UPLC-HRMS: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry offers the highest sensitivity and selectivity among the compared methods. This makes it particularly suitable for the analysis of SDG in complex matrices or when very low detection limits are required, such as in pharmacokinetic studies. The high resolution of the mass spectrometer allows for confident identification of the analyte. However, the instrumentation is more expensive and requires more specialized expertise to operate and maintain.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the validation of the HPLC-UV method for SDG analysis.
Caption: Experimental workflow for HPLC-UV method validation of SDG.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method stands out as a balanced approach, offering good performance in terms of accuracy, precision, and cost-effectiveness, making it well-suited for routine quality control applications in the pharmaceutical and nutraceutical industries. For high-throughput screening, the HPTLC-densitometric method presents a viable alternative. When high sensitivity and selectivity are paramount, particularly for research and clinical applications involving complex biological matrices, the UPLC-HRMS method is the superior choice. This guide provides the necessary data and protocols to assist researchers and drug development professionals in selecting the most appropriate analytical method for their needs.
References
A Comparative Guide to Lignans in Cancer Research: Secoisolariciresinol Diglucoside vs. Other Prominent Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Secoisolariciresinol diglucoside (SDG) and other significant lignans, including Arctigenin, Pinoresinol, Lariciresinol, and Matairesinol, as well as the SDG metabolites Enterolactone and Enterodiol. The information is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to Lignans in Oncology
Lignans are a class of polyphenolic compounds found in a variety of plants, including flaxseed, sesame seeds, whole grains, and vegetables.[1] They have garnered considerable attention in cancer research due to their potential as chemopreventive and therapeutic agents. Their mechanisms of action are multifaceted, often involving the modulation of hormonal signaling, induction of apoptosis, and inhibition of cell proliferation and angiogenesis.[2][3] This guide focuses on a comparative analysis of SDG, a major lignan in flaxseed, against other well-researched lignans to inform future research and drug development efforts.
Comparative Anticancer Activity: In Vitro Studies
The following table summarizes the cytotoxic effects of various lignans against a range of cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (SDG) | A-375 (Skin Melanoma) | 93.7 (µg/mL) | |
| HCT116 (Colorectal) | ~50 (induces pyroptosis) | [4] | |
| Arctigenin | PANC-1 (Pancreatic) | Preferential cytotoxicity under nutrient deprivation | [5] |
| HL-60 (Leukemia) | < 0.1 (µg/mL) | [6] | |
| MDA-MB-231 (Triple-Negative Breast) | Decreased proliferation | [7] | |
| Pinoresinol | HL-60 (Leukemia) | 8 | [8] |
| SKBr3 (Breast) | 575 | [9] | |
| Fibroblast (Healthy) | >575 | [9] | |
| Lariciresinol | SKBr3 (Breast) | 500 | [9] |
| Fibroblast (Healthy) | >500 | [9] | |
| Matairesinol | MIA PaCa-2 (Pancreatic) | Induces apoptosis at 80 µM | [10] |
| PANC-1 (Pancreatic) | Induces apoptosis at 80 µM | [10] | |
| Enterolactone (SDG Metabolite) | PC-3 (Prostate) | Inhibits proliferation | [11] |
| ES-2 (Ovarian) | Potent inhibition | [12] | |
| Enterodiol (SDG Metabolite) | ES-2 (Ovarian) | Potent inhibition (less effective than Enterolactone) | [12] |
| Nortrachelogenin | MCF7 (Breast) | < 1 (µg/mL) | [13] |
| A549 (Lung) | 11.0 (µg/mL) | [13] | |
| Syringaresinol | P-388 (Leukemia) | ED50 0.41 (µg/mL) | [7] |
Key Signaling Pathways in Lignan-Mediated Anticancer Effects
Lignans exert their anticancer effects by modulating a variety of intracellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound (SDG) and its Metabolites
SDG and its gut microbiota-derived metabolites, enterolactone and enterodiol, have been shown to modulate estrogen receptor signaling, a key pathway in hormone-dependent cancers like breast cancer.[14] Furthermore, recent studies indicate that SDG can suppress NF-κB signaling, a critical pathway involved in inflammation and cancer progression.[15][16] In colorectal cancer cells, SDG has been found to induce pyroptosis, a form of programmed cell death, by activating caspase-1 and cleaving gasdermin D (GSDMD).[4] This is often linked to the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt pathway.[4]
Figure 1: Simplified signaling pathways modulated by SDG and its metabolites.
Arctigenin
Arctigenin demonstrates a multi-targeted approach to cancer therapy. It is known to inhibit the STAT3 signaling pathway, which is frequently overactive in many cancers and plays a crucial role in cell proliferation and survival.[17] Additionally, arctigenin can suppress the PI3K/Akt/mTOR pathway, another central signaling cascade that governs cell growth, metabolism, and survival.[18][19] By targeting these key pathways, arctigenin can induce apoptosis and inhibit tumor growth.[18][19]
Figure 2: Key signaling pathways targeted by Arctigenin.
Experimental Protocols
This section provides a generalized methodology for a key in vitro experiment used to assess the cytotoxic effects of lignans on cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Culture cancer cells in a suitable medium, typically supplemented with 10% fetal bovine serum.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Lignan Treatment:
-
Prepare stock solutions of the lignans in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the lignans in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of lignans.
-
Include control wells containing medium with DMSO (vehicle control) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the lignan concentration to determine the IC50 value.
Figure 3: General workflow for the MTT cell viability assay.
In Vivo and Clinical Perspectives
While in vitro studies provide valuable insights into the anticancer potential of lignans, in vivo and clinical studies are crucial for validating these findings.
This compound (SDG): A phase IIB clinical trial of SDG in pre-menopausal women at increased risk for breast cancer showed that a daily dose of 50 mg was well-tolerated and safe.[4][8] Although the primary endpoint of a significant difference in the change in the proliferation marker Ki-67 was not met, there was a significant decrease in Ki-67 in the SDG group and a notable decrease in ERα gene expression compared to the placebo group.[4][8] Preclinical studies in animal models have demonstrated that SDG can reduce mammary tumor growth and preneoplastic changes.[14][20]
Arctigenin: A phase I clinical trial of GBS-01, an extract rich in arctigenin, has been conducted in patients with advanced pancreatic cancer, showing favorable clinical responses.[13][19] In preclinical animal models, arctigenin has been shown to strongly suppress pancreatic tumor growth.[5]
Conclusion
This compound and other lignans like arctigenin, pinoresinol, lariciresinol, and matairesinol exhibit significant anticancer properties through various mechanisms of action. SDG and its metabolites primarily modulate hormone receptor and inflammatory signaling pathways, while arctigenin demonstrates potent inhibitory effects on key cancer-promoting pathways like STAT3 and PI3K/Akt. The choice of lignan for further research and development may depend on the specific cancer type and the signaling pathways that are dysregulated. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery to design and execute further comparative studies. Future research should focus on well-designed comparative in vivo studies and clinical trials to fully elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Lignans from Medicinal Plants and their Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Experimental studies on lignans and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Phase I trial of GBS‐01 for advanced pancreatic cancer refractory to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of flaxseed lignan this compound on preneoplastic biomarkers of cancer progression in a model of simultaneous breast and ovarian cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Secoisolariciresinol Diglucoside (SDG) Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Secoisolariciresinol diglucoside (SDG), a lignan found abundantly in flaxseed with significant antioxidant and potential anticancer properties. The following sections detail the experimental protocols, quantitative performance, and workflows of conventional and modern extraction techniques, offering valuable insights for process selection and optimization in research and development.
Comparative Analysis of SDG Extraction Methods
The efficiency and environmental impact of SDG extraction are critically dependent on the chosen methodology. This section summarizes the key performance indicators of five prominent extraction techniques: Conventional Solvent Extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE).
| Method | Typical Yield (mg SDG/g defatted flaxseed) | Reported Purity | Key Solvents/Reagents | Extraction Time | Noteworthy Aspects |
| Conventional Solvent Extraction | 11.7 - 24.1[1][2] | >90% (after purification)[3] | Dioxane, Ethanol, NaOH | 16 - 24 hours[3][4] | Well-established but time-consuming and uses hazardous solvents. |
| Microwave-Assisted Extraction (MAE) | 11.7 - 21.45[5] | >95% (after purification) | Ethanol, NaOH | 3 - 5 minutes[5] | Rapid extraction with reduced solvent consumption.[1] |
| Ultrasound-Assisted Extraction (UAE) | ~16.3 mg/g (Ionic Liquid-based) | High (qualitative) | Ionic Liquids, Ethanol | ~40 minutes | Environmentally friendly, with reduced energy and solvent use.[1] |
| Supercritical Fluid Extraction (SFE) | Low (can be optimized) | High (qualitative) | Supercritical CO₂, Ethanol (co-solvent) | Variable | "Green" technology with high selectivity; yields can be low without optimization.[4] |
| Enzyme-Assisted Extraction (EAE) | Up to 40.75 mg/g (for aglycone) | High (qualitative) | Cellulase, β-glucosidase | 24 - 48 hours | Environmentally friendly, targets specific compounds, but can be slow. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established research and offer a foundation for laboratory-scale SDG extraction.
Conventional Solvent Extraction with Alkaline Hydrolysis
This traditional method involves the use of organic solvents to extract the SDG-lignan complex, followed by alkaline hydrolysis to release the SDG.
Materials:
-
Defatted flaxseed flour
-
1,4-dioxane/95% ethanol (1:1, v/v)
-
0.3 M aqueous sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) C18 columns
-
Methanol
-
Water
Procedure:
-
Mix 0.5 g of defatted flaxseed flour with 10 mL of 1,4-dioxane/95% ethanol (1:1, v/v).
-
Shake the mixture for 16 hours in a 60°C water bath.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the solvent from the supernatant in vacuo at 40°C.
-
Subject the resulting extract to alkaline hydrolysis with 0.3 M aqueous NaOH for 48 hours with constant rotation.
-
Neutralize the hydrolyzed solution.
-
Condition a C18 SPE column with 5 mL of methanol followed by 5 mL of water.
-
Pass 5 mL of the hydrolyzed sample through the conditioned column.
-
Wash the column with 2 x 5 mL of water to remove salts.
-
Elute the SDG-rich fraction with 9.5 mL of 50% aqueous methanol.
-
Adjust the final volume to 10 mL for analysis.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to accelerate the extraction process, significantly reducing time and solvent consumption.
Materials:
-
Defatted flaxseed meal
-
0.5 M Sodium Hydroxide (NaOH)
Procedure:
-
Place 1 g of defatted flaxseed meal in a microwave-safe vessel.
-
Add 50 mL of 0.5 M NaOH solution.
-
Irradiate the mixture in a microwave extractor at 135 W for 3 minutes, with the power applied intermittently (30 seconds on, 30 seconds off).[5]
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
The liquid extract is then ready for purification and analysis.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration for efficient extraction.
Materials:
-
Defatted flaxseed powder
-
Ionic Liquid (e.g., [C4mim]N(CN)2) or Ethanol
-
Water
Procedure:
-
Mix defatted flaxseed powder with the chosen solvent (e.g., 55.49% (w/w) ionic liquid in water) at a liquid-to-solid ratio of 24.5:1.
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic irradiation for 40 minutes at a controlled temperature.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The extract can then be further purified.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Materials:
-
Defatted flaxseed
-
Supercritical Carbon Dioxide (SC-CO₂)
-
Ethanol (as a co-solvent/modifier)
Procedure:
-
Load the ground, defatted flaxseed into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to its supercritical state (e.g., 45 MPa and 60°C).
-
Introduce ethanol as a co-solvent (e.g., 7.8 mol%) to the SC-CO₂ stream.
-
Pass the SC-CO₂ with the co-solvent through the flaxseed bed to extract the SDG.
-
Depressurize the fluid in a separator vessel to precipitate the extracted compounds.
-
The extracted material is collected for further purification.
Enzyme-Assisted Extraction (EAE)
EAE utilizes specific enzymes to break down the plant cell wall and the lignan complex, facilitating the release of SDG.
Materials:
-
Defatted flaxseed meal
-
Cellulase (from Trichoderma reesei)
-
β-glucosidase
-
Appropriate buffer solution (e.g., sodium acetate buffer)
Procedure:
-
Suspend the defatted flaxseed meal in the buffer solution.
-
Add a combination of cellulase and β-glucosidase to the slurry. Optimal enzyme concentrations and ratios need to be determined experimentally.
-
Incubate the mixture at a controlled temperature (e.g., 40-50°C) and pH for 24 to 48 hours with gentle agitation.
-
After incubation, inactivate the enzymes by heating the mixture.
-
Separate the liquid extract containing the released SDG from the solid residue by filtration or centrifugation.
-
The extract is then ready for purification.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described SDG extraction methods.
Caption: Workflow for Conventional Solvent Extraction of SDG.
Caption: Workflow for Microwave-Assisted Extraction of SDG.
Caption: Workflow for Ultrasound-Assisted Extraction of SDG.
Caption: Workflow for Supercritical Fluid Extraction of SDG.
Caption: Workflow for Enzyme-Assisted Extraction of SDG.
References
A Comparative Guide to Analytical Methods for Secoisolariciresinol Diglucoside (SDG) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Secoisolariciresinol diglucoside (SDG), a key lignan found in flaxseed with significant interest in the pharmaceutical and nutraceutical industries. We offer a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols to aid in method selection and validation.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance parameters of the four most common analytical techniques for SDG quantification.
| Parameter | HPLC-UV | LC-MS | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 20 - 160 µg/mL | 1.00 - 3000 ng/mL (for a similar lignan) | 0.16 - 1.6 mg/g | 321 - 1071 ng/spot |
| Limit of Detection (LOD) | 0.08 µg/mL | Not explicitly found for SDG | Estimated in the range of 1-25 µg/kg for similar compounds | Not explicitly found |
| Limit of Quantification (LOQ) | 0.27 µg/mL | 3.4 mg/L | Not explicitly found for SDG | Not explicitly found |
| Recovery (%) | 90 - 95% | 99.7 ± 3.2% | Not explicitly found for SDG | >95% |
| Precision (RSD %) | <5% | 1.36% | Not explicitly found for SDG | <3.61% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized yet detailed protocols for the extraction, hydrolysis, and analysis of SDG from flaxseed, a common matrix.
Sample Preparation: Extraction and Hydrolysis of SDG from Flaxseed
A common procedure for extracting SDG from flaxseed and hydrolyzing it from its polymeric form is as follows:
-
Defatting: Ground flaxseed is first defatted using a solvent like n-hexane in a Soxhlet apparatus. This step is crucial to remove lipids that can interfere with the analysis.
-
Extraction: The defatted flaxseed flour is then extracted with a solvent mixture, commonly dioxane/ethanol or aqueous methanol, to isolate the lignan macromolecule.
-
Alkaline Hydrolysis: The extract undergoes alkaline hydrolysis, for example, with sodium hydroxide, to release SDG from its complex with 3-hydroxy-3-methylglutaric acid.
-
Purification: The hydrolyzed sample is neutralized and then purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds before chromatographic analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of an aqueous solution of a weak acid (e.g., 1% acetic acid) and an organic solvent like acetonitrile. For instance, a gradient could start with a higher aqueous phase concentration and gradually increase the organic phase concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at 280 nm, the wavelength of maximum absorbance for SDG.
-
Quantification: Quantification is achieved by comparing the peak area of SDG in the sample to a calibration curve prepared from a certified SDG reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase for LC-MS analysis of SDG is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient program could be, for example: 0-5 min, 30:70 (A:B); 20-30 min, 70:30 (A:B); 50-65 min, 100:0 (A:B).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Mass Spectrometry: An electrospray ionization (ESI) source is typically used, and the analysis can be performed in either positive or negative ion mode. For SDG, negative ion mode is often preferred. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
-
Quantification: Quantification is based on the peak area of the specific m/z ion corresponding to SDG, compared against a calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A sub-2 µm particle size reversed-phase column (e.g., BEH Shield RP18, 100 x 2.1 mm, 1.7 µm) is used for higher resolution and faster analysis times.
-
Mobile Phase: A gradient elution with mobile phases similar to LC-MS, such as 0.5% acetic acid in water and methanol, is employed at a lower flow rate, typically around 0.2 mL/min.
-
Tandem Mass Spectrometry: ESI is used for ionization. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for SDG.
-
Quantification: Quantification is highly specific and sensitive, based on the MRM transition peak area relative to a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 RP-18W F254s are a suitable choice.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Eluent): A mixture of methanol and 0.1% formic acid (e.g., 40:60, v/v) can be used for development in a horizontal developing chamber.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at 282 nm.
-
Quantification: The peak area of the SDG band is used for quantification against a calibration curve prepared on the same plate.
Mandatory Visualizations
To further elucidate the experimental and biological context of SDG analysis, the following diagrams are provided.
Secoisolariciresinol Diglucoside: A Natural Antioxidant Powerhouse Outperforming Synthetic Alternatives
A comprehensive analysis of experimental data reveals the superior antioxidant efficacy of Secoisolariciresinol diglucoside (SDG), a naturally occurring lignan found in flaxseed, when compared to several widely used synthetic antioxidants. This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the quantitative data, experimental methodologies, and underlying mechanisms that underscore the potential of SDG as a potent natural alternative.
This compound (SDG) has demonstrated significant antioxidant properties in various in vitro assays, often exceeding the performance of synthetic counterparts such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox.[1] The antioxidant activity of SDG and its aglycone, secoisolariciresinol (SECO), is largely attributed to the presence of 3-methoxy-4-hydroxyl substituents in their chemical structures.[1][2]
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its ability to scavenge free radicals, a process that can be measured using various experimental assays. The following table summarizes key quantitative data from multiple studies, providing a direct comparison of SDG and synthetic antioxidants.
| Antioxidant Assay | This compound (SDG) | Secoisolariciresinol (SECO) | Trolox | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Ascorbic Acid (Vitamin C) | α-Tocopherol (Vitamin E) |
| DPPH Radical Scavenging (IC50/EC50) | 78.9 µg/ml[3], 83.94 ± 2.80 µM (Natural), 157.54 ± 21.30 µM (Synthetic)[4] | More effective than BHA and Trolox[1] | - | Mentioned as a standard[1] | Mentioned as less effective than flaxseed cake extract[5] | 1129.32 ± 88.79 µM[4] | 944.62 ± 148.00 µM[4] |
| Peroxyl Radical Absorbance Capacity (ORAC) | 2.20 ± 0.10 to 3.03 ± 0.04 (Trolox equivalents)[4] | - | Standard (1.0) | - | - | - | - |
| Hydroxyl Radical Averting Capacity (HORAC) | 1.96 ± 0.27 to 3.68 ± 0.27 (Gallic acid equivalents)[4] | - | - | - | - | - | - |
| Reducing Power | Comparable or higher than ascorbic acid and α-tocopherol[4] | - | - | - | - | Standard | Standard |
| Inhibition of Lipid Peroxidation | Effective[2] | SDG > SECO=ED=EL[2] | - | - | No significant difference with SECO/SDG[6] | - | - |
Note: IC50/EC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. ORAC and HORAC values are expressed as equivalents to the standard antioxidant (Trolox or Gallic Acid).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]
Protocol:
-
A stock solution of DPPH (e.g., 24 mg in 100 mL methanol) is prepared.
-
A working solution is made by diluting the stock solution with methanol to a specific absorbance at 515 nm (e.g., 1.1 ± 0.02).
-
Various concentrations of the antioxidant sample are mixed with the DPPH working solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 515 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a 96-well plate.
-
Peroxyl radicals are generated by adding a radical initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
The fluorescence decay is monitored over time at specific excitation and emission wavelengths.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank.
-
A standard curve is generated using a known antioxidant, typically Trolox.
-
The ORAC value of the sample is expressed as Trolox equivalents (TE).[9]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which SDG and other phenolic antioxidants exert their effect is through free radical scavenging. This involves the donation of a hydrogen atom from the hydroxyl groups on the phenolic rings to neutralize reactive oxygen species (ROS).
Caption: Free radical scavenging mechanism of SDG.
In addition to direct radical scavenging, some studies suggest that lignans may also influence endogenous antioxidant defense systems, although the precise signaling pathways are still under investigation.
Experimental Workflow for Antioxidant Capacity Assessment
The overall process of evaluating and comparing the antioxidant efficacy of a compound like SDG involves a series of systematic steps, from sample preparation to data analysis.
Caption: Workflow for antioxidant efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activities of the flaxseed lignan this compound, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of in vitro and in vivo antioxidant potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Secoisolariciresinol Diglucoside (SDG) Sources for Researchers and Drug Development Professionals
An in-depth guide to the natural and synthetic sources of Secoisolariciresinol diglucoside (SDG), providing a comparative analysis of their yield, purity, and biological activity supported by experimental data.
This compound (SDG) is a lignan phytoestrogen that has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and potential anticancer properties. As research into its therapeutic applications expands, a clear understanding of the advantages and disadvantages of SDG from various sources is crucial for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of SDG derived from its primary natural sources and through chemical synthesis, offering quantitative data, detailed experimental protocols, and visual representations of its biological pathways.
Natural vs. Synthetic this compound: A Comparative Overview
SDG can be obtained through extraction from various plant sources or produced via chemical synthesis. Flaxseed is the most well-known and richest natural source of SDG.[1][2] Other oilseeds, such as sesame, sunflower, and pumpkin seeds, also contain this valuable compound, albeit in smaller quantities.[3][4] Synthetic SDG offers an alternative with the potential for high purity and scalability.
Quantitative Comparison of SDG Sources
The yield and purity of SDG can vary significantly depending on the source and the extraction or synthesis method employed. The following table summarizes available data on the SDG content from different sources. It is important to note that a direct comparison of yields under identical conditions is not always available in the literature, and values can be influenced by factors such as plant cultivar, growing conditions, and extraction efficiency.[5]
| Source | SDG Content/Yield | Purity | Reference(s) |
| Natural Sources | |||
| Flaxseed (Linum usitatissimum) | 6.1 - 24.1 mg/g in defatted flour | Up to 98% after purification | [6][7][8] |
| Pumpkin Seed (Cucurbita pepo) | ~21 mg/100g dry weight (as secoisolariciresinol) | Not specified | [4] |
| Sesame Seed (Sesamum indicum) | Contains lignans like sesamin and episesamin; specific SDG content is lower than flaxseed. | Not specified for SDG | |
| Sunflower Seed (Helianthus annuus) | Contains SDG, but quantitative data is limited. | Not specified | [3] |
| Synthetic Source | |||
| Chemical Synthesis | High yield (specifics vary by method) | >98% | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines common experimental protocols for the extraction, purification, and quantification of SDG, as well as a method for assessing its antioxidant activity.
Extraction and Purification of SDG from Flaxseed
This protocol is a widely used method for obtaining high-purity SDG from flaxseed.[6][10][11][12]
1. Defatting of Flaxseed:
- Flaxseed is ground and then defatted using a Soxhlet extractor with n-hexane for 8-12 hours. The defatted meal is then air-dried.
2. Extraction of SDG Oligomers:
- The defatted flaxseed meal is extracted with a 1,4-dioxane/ethanol (1:1, v/v) mixture at room temperature with continuous stirring.
- The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude lignan extract.
3. Alkaline Hydrolysis:
- The crude extract is subjected to alkaline hydrolysis with 1 M sodium hydroxide (NaOH) at room temperature for at least 1 hour to release SDG from its polymeric form.
- The reaction mixture is then neutralized with an acid (e.g., hydrochloric acid).
4. Purification:
- The neutralized solution is passed through a solid-phase extraction (SPE) C18 cartridge to remove non-polar impurities.
- Further purification is achieved using column chromatography on Sephadex LH-20 or by preparative high-performance liquid chromatography (HPLC).[13]
5. Quantification by HPLC:
- The purity and concentration of the final SDG product are determined by analytical HPLC.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acetic or formic acid).
- Detection: UV detector at 280 nm.
- Quantification is performed by comparing the peak area of the sample to a standard curve generated with a purified SDG standard.[6][7][14][15]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant potential of SDG.
1. Preparation of DPPH Solution:
- A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.
2. Assay Procedure:
- Different concentrations of the SDG sample (dissolved in a suitable solvent) are mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
3. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualizations
To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing SDG from different sources.
References
- 1. Unveiling the Power of Flax Lignans: From Plant Biosynthesis to Human Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Flaxseed Interventions on Circulating Inflammatory Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for analysis of this compound in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans. | Sigma-Aldrich [sigmaaldrich.com]
- 7. High-yield production of this compound from flaxseed hull by extraction with alcoholic ammonium hydroxide and chromatography on microporous resin [agris.fao.org]
- 8. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolomics of Secoisolariciresinol Diglucoside (SDG) Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic consequences of Secoisolariciresinol diglucoside (SDG) administration, supported by experimental data. We delve into the metabolic pathways, detail the methodologies used for analysis, and present quantitative data to illuminate the biochemical impact of this potent flaxseed lignan.
Introduction: The Bioactivation of a Precursor
This compound (SDG) is a primary lignan found abundantly in flaxseed, recognized for a variety of health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The therapeutic potential of SDG is not derived from the parent compound itself, but from its biotransformation by intestinal microflora.[1][2][4] Upon ingestion, gut microbiota metabolize SDG into the biologically active mammalian lignans, enterodiol (END) and enterolactone (ENL).[2][4][5] Metabolomic studies are crucial for understanding this conversion process and the subsequent systemic effects of these active metabolites.
The Primary Metabolic Pathway of SDG
The journey from dietary SDG to bioactive enterolignans is a multi-step process mediated entirely by the gut microbiome. Initially, SDG is deglycosylated to form secoisolariciresinol (SECO). Subsequent dehydroxylation and demethylation steps convert SECO into enterodiol, which can then be oxidized to form enterolactone.[4][6] This bioactivation is essential, as the resulting enterolignans are considered more potent than their plant-based precursors.[7]
Experimental Protocols for SDG Metabolomics
A successful metabolomics study requires rigorous and consistent protocols from sample collection through data analysis.[8] Below is a synthesized protocol based on standard untargeted metabolomics workflows and specific parameters from SDG research.
Objective: To compare the metabolic profiles of biological samples (plasma, urine, tissue) from subjects administered SDG versus a control group.
Methodology:
-
Study Design & Administration:
-
Animal Model: C57BL/6J mice or Sprague Dawley rats are commonly used.[9][10]
-
Groups: A minimum of two groups: Control (vehicle) and SDG-treated. Dosages can vary, for example, low-dose (7 mg/kg) and high-dose (70 mg/kg) SDG administered daily via intragastric gavage for a specified period (e.g., 8 weeks).[9]
-
Sample Collection: Timed collection of blood (for plasma/serum), urine, and relevant tissues is performed. To quench metabolic activity, samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.[8]
-
-
Metabolite Extraction (Modified Bligh-Dyer Method):
-
Samples (e.g., plasma, homogenized tissue) are homogenized in a pre-chilled methanol/water solution to quench enzymatic activity and extract polar metabolites.[8]
-
Chloroform is added, and the mixture is vortexed, creating a biphasic system.
-
Centrifugation separates the sample into three layers: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a central protein disc.[8]
-
The aqueous layer is collected for analysis of water-soluble metabolites.
-
-
LC-MS/MS Analysis:
-
Platform: A high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC) is standard.[11][12]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar metabolites found in the aqueous extract.[11][12]
-
Data Acquisition: Data is collected in both positive and negative ionization modes to achieve wide coverage of the metabolome. Data-dependent acquisition (DDA) is used to collect MS2 spectra for metabolite identification.[12]
-
-
Data Processing and Statistical Analysis:
-
Raw data files are processed using software to perform peak picking, alignment, and integration.
-
Metabolite identification is achieved by matching mass-to-charge ratios (m/z) and retention times to known standards or databases.[7]
-
Multivariate statistical analyses (e.g., PCA, PLS-DA) are used to identify differences between the SDG and control groups. Differentially expressed metabolites are typically identified using a Volcano plot with VIP value > 1.0 and p-value < 0.05 as thresholds.[9]
-
Comparative Data from SDG Administration
Metabolomic and pharmacokinetic studies provide quantitative evidence of SDG's absorption, metabolism, and systemic effects.
Table 1: Pharmacokinetics of SDG and its Metabolites in Humans This table summarizes the time-dependent appearance of SDG metabolites in serum following oral administration, demonstrating the sequential conversion by gut microbiota.[4][5]
| Compound | Time to Peak Concentration (Hours) | Plasma Elimination Half-Life (Hours) |
| Secoisolariciresinol (SECO) | 5 - 7 | 4.8 |
| Enterodiol (END) | 12 - 24 | 9.4 |
| Enterolactone (ENL) | 24 - 36 | 13.2 |
| Data derived from studies on healthy postmenopausal women.[4][5] |
Table 2: Comparative Effects of SDG on Ovarian Metabolites in Aging Mice This study compared ovarian metabolites in old mice (control) versus old mice treated with low-dose (SDG-L) or high-dose (SDG-H) SDG, revealing a significant impact on nutrient metabolism.[9]
| Comparison Group | Differentially Expressed Metabolites | Key Metabolic Impact |
| Old Control vs. SDG-L | 122 | Improved uptake and transport of amino acids and glucose. |
| Old Control vs. SDG-H | 132 | Enhanced reduction in ROS generation markers; improved nutrient transport. |
| Data from a widely targeted metabolomics analysis of ovarian tissue.[9] |
Table 3: Comparative Effects of SDG on Arterial Blood Pressure in Rats This study demonstrates SDG's ability to act as an ACE inhibitor by comparing its effect on blood pressure in the presence and absence of the hypertensive agent Angiotensin I.[10]
| Parameter | % Decrease with SDG Alone (at 15 min) | % Decrease in Angiotensin I-induced Rise with SDG (at 15 min) |
| Systolic Pressure | 37% | 60% |
| Diastolic Pressure | 47% | 58% |
| Mean Arterial Pressure | 43% | 51% |
| Data from anesthetized Sprague Dawley rats.[10] |
Mechanisms of Action: Signaling Pathway Modulation
The bioactive metabolites of SDG, particularly enterolactone, exert their effects by modulating key cellular signaling pathways. One critical mechanism is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
In models of triple-negative breast cancer, SDG supplementation was found to reduce tumor growth.[13] Mechanistically, its metabolite ENL was shown to inhibit the phosphorylation of the p65 subunit of NF-κB. This prevents NF-κB from translocating to the nucleus and activating the transcription of target genes involved in inflammation and cell survival, thereby reducing local inflammation and suppressing tumor progression.[13]
Additionally, recent studies indicate SDG and its metabolites can ameliorate cognitive impairments in Alzheimer's models by activating the GPER/CREB/BDNF signaling pathway, further highlighting the diverse, systemic impact of this compound.[14]
Conclusion
Comparative metabolomics provides an indispensable lens through which to view the biological activity of this compound. The data clearly show that SDG is a precursor whose efficacy is unlocked by gut microbial metabolism, leading to the time-dependent formation of the active compounds enterodiol and enterolactone. These metabolites exert systemic effects, from altering nutrient transport in ovarian tissue to lowering blood pressure and modulating critical anti-inflammatory signaling pathways. For researchers, these findings underscore the importance of considering host-microbiome interactions in drug development and nutraceutical studies.
References
- 1. Frontiers | this compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]
- 2. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | this compound Improves Ovarian Reserve in Aging Mouse by Inhibiting Oxidative Stress [frontiersin.org]
- 10. This compound (SDG) Isolated from Flaxseed, an Alternative to ACE Inhibitors in the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates neuroinflammation and cognitive impairment in female Alzheimer's disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Secoisolariciresinol Diglucoside and Resveratrol for Researchers and Drug Development Professionals
A comprehensive comparison of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent polyphenols.
This guide provides a detailed, evidence-based comparison of Secoisolariciresinol diglucoside (SDG) and resveratrol, two naturally occurring polyphenolic compounds with significant interest in the scientific and pharmaceutical communities. This analysis is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of their respective and comparative bioactivities.
Biochemical and Pharmacokinetic Profiles
A fundamental aspect of any therapeutic agent is its journey through the body. The bioavailability and metabolic pathways of SDG and resveratrol differ significantly, influencing their mechanisms of action and potential clinical applications.
This compound (SDG) is a lignan found abundantly in flaxseed. It is a prodrug that requires metabolic activation by the gut microbiota. Following ingestion, SDG is hydrolyzed to secoisolariciresinol (SECO), which is then converted by intestinal bacteria into the bioactive mammalian lignans, enterodiol (ED) and enterolactone (EL). These metabolites are then absorbed into the bloodstream.
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, is readily absorbed after oral administration. However, it undergoes rapid and extensive metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This first-pass metabolism results in low bioavailability of free resveratrol, with its metabolites being the predominant forms circulating in the plasma.
The following table summarizes the key pharmacokinetic parameters for SDG and resveratrol.
| Parameter | This compound (SDG) | Resveratrol |
| Bioactive Form(s) | Enterodiol (ED) and Enterolactone (EL) | Resveratrol, Resveratrol-3-O-glucuronide, Resveratrol-4'-O-glucuronide, Resveratrol-3-O-sulfate |
| Peak Plasma Time (Tmax) of Metabolites | ED: 12-24 hours, EL: 24-36 hours | Resveratrol: ~1 hour |
| Bioavailability | Dependent on gut microbiota composition and activity | Low (<1%) for free resveratrol due to extensive first-pass metabolism |
Comparative Bioactivity: Antioxidant, Anti-inflammatory, and Anti-Cancer Effects
Both SDG and resveratrol have garnered attention for their pleiotropic effects, particularly their antioxidant, anti-inflammatory, and anti-cancer properties. This section provides a comparative analysis of these activities, supported by experimental data.
Antioxidant Activity
The ability to neutralize reactive oxygen species (ROS) is a key feature of many polyphenols. Both SDG and resveratrol exhibit potent antioxidant activities through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzymes.
| Antioxidant Assay | This compound (SDG) | Resveratrol |
| DPPH Radical Scavenging (IC50) | 78.9 µg/mL (~115 µM)[1] | 0.131 mM (131 µM)[2] |
| Other Antioxidant Mechanisms | Protects against DNA damage[1], reduces lipid peroxidation | Scavenges various free radicals, enhances the expression of antioxidant enzymes |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate the antioxidant activity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The protocol generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Sample preparation: The test compound (SDG or resveratrol) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1][3]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Both SDG and resveratrol have demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
SDG's Anti-inflammatory Mechanism: The anti-inflammatory effects of SDG are largely attributed to its metabolite, enterolactone (ENL). ENL has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[4][5] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[6]
Resveratrol's Anti-inflammatory Mechanism: Resveratrol exerts its anti-inflammatory effects through multiple pathways. It is a well-known activator of Sirtuin 1 (SIRT1), a deacetylase that can suppress NF-κB signaling by deacetylating the p65 subunit of NF-κB.[7][8][9][10] This leads to a decrease in the transcription of NF-κB target genes. Resveratrol has also been shown to inhibit the IκB kinase (IKK) complex, which is crucial for NF-κB activation.[11]
| Parameter | This compound (via Enterolactone) | Resveratrol |
| Primary Mechanism | Inhibition of NF-κB signaling[4][5] | SIRT1 activation leading to NF-κB inhibition[7][8][9][10], direct inhibition of IKK |
| Effect on Pro-inflammatory Cytokines | Decreases TNF-α, IL-6, and IL-1β[6] | Decreases TNF-α, IL-1β, IL-6 |
| IC50 for Cytokine Reduction | Not readily available | IC50 ≈ 20 µM for secreted IL-6 and PGE2 in adipocytes[12] |
Signaling Pathway Diagrams
Anti-Cancer Activity
Both SDG and resveratrol have been investigated for their potential as anti-cancer agents, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).
SDG's Anti-Cancer Effects: SDG has been shown to induce apoptosis in various cancer cell lines, including colon carcinoma cells.[13] Clinical trials have also suggested a role for SDG in reducing breast cancer risk.[14][15][16]
Resveratrol's Anti-Cancer Effects: Resveratrol exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in a variety of cancer cell lines.[16] It has been shown to modulate multiple signaling pathways involved in cancer progression.[17]
| Cancer Cell Line | This compound (IC50) | Resveratrol (IC50 for Growth Inhibition) |
| SW480 (Colon Cancer) | Induces apoptosis at 40-200 µM[13] | ~70-150 µM[16] |
| MCF7 (Breast Cancer) | Reduces tumor cell proliferation in vivo | ~70-150 µM[16] |
| HCE7 (Colon Cancer) | Not readily available | ~70-150 µM[16] |
| Seg-1 (Esophageal Cancer) | Not readily available | ~70-150 µM[16] |
| Bic-1 (Esophageal Cancer) | Not readily available | Partial inhibition[16] |
| HL60 (Leukemia) | Not readily available | ~70-150 µM[16] |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The general protocol is as follows:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound (SDG or resveratrol) at various concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Clinical Evidence and Therapeutic Potential
While preclinical studies have provided a strong rationale for the therapeutic potential of both SDG and resveratrol, clinical evidence is crucial for their translation into practice.
This compound (SDG): Clinical trials have investigated the effects of SDG, primarily through flaxseed consumption, on various health outcomes. Some studies suggest that SDG may help lower LDL cholesterol and total cholesterol levels, particularly in men with borderline high cholesterol.[14] In the context of cancer, a phase IIB trial in premenopausal women at increased risk for breast cancer showed that daily supplementation with 50 mg of SDG was safe and well-tolerated, although it did not significantly change the primary biomarker of proliferation (Ki-67) compared to placebo.[15][16]
Resveratrol: Resveratrol has been the subject of numerous clinical trials for a wide range of conditions, including cardiovascular disease, cancer, and metabolic disorders.[18][19][20] In cardiovascular health, some trials have shown that resveratrol can improve endothelial function and reduce inflammatory markers.[19] In oncology, clinical studies are exploring its potential as a single agent or in combination with chemotherapy to enhance efficacy and reduce side effects.[20]
Summary and Future Directions
Both this compound and resveratrol are promising natural compounds with a broad spectrum of biological activities.
-
SDG , acting through its metabolites enterodiol and enterolactone, shows potential in cardiovascular health and cancer prevention. Its dependence on gut microbiota for activation presents both a challenge and an opportunity for personalized therapeutic approaches.
-
Resveratrol has been more extensively studied, with a well-defined mechanism of action involving SIRT1 and NF-κB. However, its low bioavailability remains a significant hurdle for clinical application, and research is ongoing to develop formulations and analogs with improved pharmacokinetic profiles.
For researchers and drug development professionals, both compounds offer exciting avenues for further investigation. Future research should focus on:
-
Conducting head-to-head clinical trials to directly compare the efficacy of SDG and resveratrol for specific indications.
-
Investigating the impact of gut microbiome modulation on the bioavailability and efficacy of SDG.
-
Developing novel delivery systems and synthetic analogs of resveratrol to enhance its bioavailability and therapeutic potential.
-
Elucidating the detailed molecular mechanisms underlying the synergistic effects of these compounds with existing therapies.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of these remarkable natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Sirt1 by resveratrol inhibits TNF-α induced inflammation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits Ionising Irradiation-Induced Inflammation in MSCs by Activating SIRT1 and Limiting NLRP-3 Inflammasome Activation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Phase IIB Trial of the Lignan this compound in Premenopausal Women at Increased Risk for Development of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Low-cost supplement mix shows striking results in cancer study from India [nutraceuticalbusinessreview.com]
- 20. cancer.org.au [cancer.org.au]
Unraveling the Molecular Mechanisms of Secoisolariciresinol Diglucoside: A Comparative Guide Based on Knockout Model Confirmation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the confirmed mechanisms of action for Secoisolariciresinol diglucoside (SDG), a prominent lignan found in flaxseed. This analysis is supported by experimental data from studies utilizing knockout or functionally equivalent models to validate its therapeutic pathways.
This compound (SDG) is a phytoestrogen that has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and hormone-modulating properties.[1][2] Following ingestion, SDG is metabolized by gut microbiota into the bioactive compounds enterodiol (END) and enterolactone (ENL), which are believed to mediate many of its physiological effects.[1] This guide synthesizes key findings from preclinical studies that have employed genetic or pharmacological knockout approaches to confirm the signaling pathways through which SDG and its metabolites exert their effects.
Confirmed Mechanisms of Action
Current research, corroborated by knockout and functionally similar models, has solidified our understanding of two primary mechanisms of action for SDG and its metabolites: inhibition of the NF-κB signaling pathway and modulation of estrogen receptor signaling, particularly through the G protein-coupled estrogen receptor (GPER). While strong evidence also points to potent antioxidant effects, the precise underlying pathways are yet to be fully elucidated with specific knockout models.
Inhibition of NF-κB Signaling
SDG has demonstrated significant anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3] This has been compellingly demonstrated in a mouse model of triple-negative breast cancer.
A pivotal study revealed that dietary supplementation with SDG significantly reduced tumor volume in mice.[3] This anti-tumor effect was directly linked to the inhibition of the NF-κB pathway, as evidenced by decreased levels of phosphorylated p65 (a key activated component of NF-κB) and the downregulation of numerous NF-κB target genes within the tumor tissue.[3]
To further validate this mechanism, in vitro experiments were conducted where the inhibitory effects of SDG's metabolite, enterolactone, on breast cancer cell viability were reversed by the overexpression of Rela, the gene encoding the p65 subunit of NF-κB.[3] This genetic "rescue" experiment provides strong confirmation that the anti-cancer effects of SDG are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.
Table 1: Quantitative Data on the Inhibition of NF-κB Signaling by SDG
| Parameter | Control Group | SDG-Supplemented Group | P-value | Reference |
| Tumor Volume (mm³) | Higher | Significantly Reduced | < 0.05 | [3] |
| Tumor p-p65 (Ser276) Expression | Higher | Significantly Lower | < 0.05 | [3] |
| NF-κB Target Gene Expression | Upregulated | Significantly Downregulated (41 of 84 genes) | < 0.05 | [3] |
Experimental Protocol: In Vivo Murine Breast Cancer Model
-
Animal Model: C57BL/6 mice.[3]
-
Diet: Mice were fed either a control diet (10% kcal from fat) or a control diet supplemented with SDG (100 mg/kg diet) for 8 weeks.[3]
-
Tumor Induction: After 8 weeks on the respective diets, mice were orthotopically injected with syngeneic E0771 mammary tumor cells, a model for triple-negative breast cancer.[3]
-
Monitoring: Tumor growth was monitored for 3 weeks following injection.[3]
-
Analysis: At the end of the study, tumors were excised and analyzed for the expression of phospho-p65 and NF-κB target genes via Western blot and PCR array, respectively.[3]
Experimental Protocol: In Vitro Rela Overexpression
-
Cell Lines: Murine E0771 mammary tumor cells.[3]
-
Genetic Modification: Cells were transfected with a vector to overexpress the Rela gene.[3]
-
Treatment: Both control and Rela-overexpressing cells were treated with enterolactone.
-
Analysis: Cell viability and survival were assessed to determine if the overexpression of Rela could rescue the cells from the inhibitory effects of enterolactone.[3]
Modulation of Estrogen Receptor Signaling via GPER
SDG and its metabolites are classified as phytoestrogens due to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors. Recent evidence points towards the G protein-coupled estrogen receptor (GPER) as a key mediator of the neuroprotective effects of SDG's metabolites.
In a study investigating the effects of SDG in a mouse model of Alzheimer's disease, administration of SDG led to improved cognitive function and reduced neuroinflammation.[1] These beneficial effects were found to be dependent on the gut microbiota's conversion of SDG to enterodiol and enterolactone.
To confirm the involvement of GPER, a pharmacological knockout approach was employed. The neuroprotective effects of SDG were significantly diminished when mice were co-treated with G15, a specific GPER inhibitor.[1] This finding strongly suggests that the beneficial actions of SDG's metabolites in the brain are mediated through the activation of the GPER signaling pathway, which in turn leads to the activation of CREB and the expression of brain-derived neurotrophic factor (BDNF).[1]
Table 2: Quantitative Data on the GPER-Mediated Effects of SDG
| Parameter | SDG Treatment | SDG + G15 (GPER Inhibitor) | P-value | Reference |
| Cognitive Performance | Improved | Improvement Abolished | < 0.05 | [1] |
| CREB Activation | Increased | Increase Prevented | < 0.05 | [1] |
| BDNF Expression | Increased | Increase Prevented | < 0.05 | [1] |
| Neuroinflammation (TNF-α, IL-6) | Decreased | Decrease Reversed | < 0.05 | [1] |
Experimental Protocol: Pharmacological Knockout of GPER in a Neuroinflammation Model
-
Animal Model: C57BL/6J mice.[1]
-
Neuroinflammation Induction: Acute neuroinflammation was induced by lipopolysaccharide (LPS) administration.[1]
-
Treatment Groups:
-
Control
-
LPS only
-
LPS + SDG
-
LPS + SDG + G15 (GPER inhibitor)[1]
-
-
G15 Administration: The GPER inhibitor G15 was administered via intracerebroventricular (i.c.v.) injection.[1]
-
Analysis: Cognitive function was assessed using behavioral tests. Brain tissue was analyzed for markers of neuroinflammation (cytokines) and the activation of the GPER/CREB/BDNF signaling pathway (protein expression).[1]
Antioxidant Effects: A Promising but Unconfirmed Mechanism by Knockout Models
Numerous studies have robustly demonstrated the antioxidant properties of SDG and its metabolites. In vivo studies have shown that SDG can reduce reactive oxygen species (ROS) and increase the copy number of mitochondrial DNA, which is susceptible to oxidative damage.[2] These findings suggest that SDG's therapeutic effects in conditions like age-related ovarian decline are linked to its ability to mitigate oxidative stress.[2]
Table 3: Quantitative Data on the Antioxidant Effects of SDG
| Parameter | Aging Control Group | SDG-Treated Aging Group | P-value | Reference |
| Reactive Oxygen Species (ROS) | Increased | Reduced | Not specified | [2] |
| Mitochondrial DNA Copy Number | Decreased | Increased | Not specified | [2] |
| Ovarian Follicle Number | Decreased | Increased | Not specified | [2] |
Despite this strong evidence, to date, specific knockout mouse models (e.g., Nrf2 knockout) have not been reported in the literature to definitively confirm the precise antioxidant signaling pathway through which SDG operates. The Nrf2 pathway is a master regulator of the antioxidant response, and its investigation in the context of SDG treatment would provide valuable insights.
Conclusion and Future Directions
The use of knockout and functionally equivalent models has been instrumental in confirming that this compound and its metabolites exert their biological effects through at least two distinct mechanisms: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the GPER-mediated estrogenic signaling pathway. These findings provide a solid foundation for the continued investigation and development of SDG as a potential therapeutic agent for a range of conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders.
Future research should prioritize the use of specific knockout models to further delineate the antioxidant mechanisms of SDG. Utilizing models such as Nrf2 knockout mice will be crucial in determining the precise molecular pathways involved in its protective effects against oxidative stress. Such studies will not only enhance our fundamental understanding of this promising natural compound but also pave the way for more targeted and effective therapeutic applications.
References
- 1. This compound attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Ovarian Reserve in Aging Mouse by Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flaxseed lignan this compound decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Secoisolariciresinol Diglucoside (SDG) Quantification: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of Secoisolariciresinol diglucoside (SDG), a key lignan in flaxseed with significant health-promoting properties, is paramount. This guide provides a comprehensive comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
Comparative Analysis of Quantitative Methods
The quantification of SDG from flaxseed and its products is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detection. A critical step preceding chromatographic analysis is the extraction and hydrolysis of the SDG oligomeric complex to release the SDG monomer.
The following table summarizes the performance of various validated methods, providing a snapshot of their accuracy, precision, and the range of SDG content observed in flaxseed samples.
| Method | Extraction Solvent | Hydrolysis | Analytical Technique | Recovery (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) | SDG Content (mg/g in whole flaxseed) | Reference |
| HPLC-UV | Dioxane/Ethanol | Aqueous Base | HPLC-UV | Not Reported | Not Reported | Not Reported | 6.1 - 13.3 | [2][3] |
| HPTLC-Densitometry | Not specified (direct hydrolysis) | Aqueous Alkaline | HPTLC | Not Reported | < 3.61 | < 3.61 | Not Reported | [4] |
| HPLC-UV | Methanol (60%) | NaOH (1 mol/L) | HPLC-UV | 95.3 | 0.46 (peak area) | < 5.0 (Intra-day) | 5.67 - 12.96 | [5] |
| HPLC-UV | Not specified | Alkaline Hydrolysis | HPLC-UV | 104.5 ± 8.8 | Not Reported | Not Reported | 6.0 - 10.9 | [6] |
| UPLC-MS | Not specified | Alkaline Hydrolysis | UHPLC-MS (SRM) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| UPLC | Not specified | Alkali-hydrolysis (NaOH, 20 mmol/L) | UPLC-PDA | Not Reported | Not Reported | Not Reported | 0.16 - 1.6 (in germinated flaxseed) | [8] |
RSD: Relative Standard Deviation; SRM: Selected Reaction Monitoring; PDA: Photodiode Array.
Experimental Protocols: A Closer Look
The choice of extraction and hydrolysis methods significantly impacts the final quantified value of SDG. Here are detailed protocols for commonly cited methodologies.
Method 1: Dioxane/Ethanol Extraction with Alkaline Hydrolysis (Johnsson et al., 2000)
This method is a foundational technique for SDG analysis.
-
Defatting: Flaxseed is first defatted to remove lipid interference.
-
Extraction: The defatted flour is extracted with a mixture of dioxane and ethanol.[2]
-
Hydrolysis: The extract undergoes aqueous base hydrolysis to break the ester bonds of the SDG oligomer, releasing SDG.[2][3]
-
Purification: A solid-phase extraction (SPE) step is employed to purify the SDG-containing fraction.[2]
-
Quantification: The purified fraction is analyzed by HPLC with UV detection.[2]
Method 2: Direct Alkaline Hydrolysis
This approach simplifies the extraction process by directly hydrolyzing the sample material.
-
Sample Preparation: Undefatted or defatted flaxseed samples are used.
-
Hydrolysis: The sample is directly treated with an aqueous alkaline solution (e.g., NaOH) to liberate SDG.[4][9][10] This method has been reported to yield higher SDG content compared to initial solvent extraction followed by hydrolysis.[10]
-
Neutralization and Filtration: The reaction mixture is neutralized and filtered before analysis.
-
Quantification: The resulting solution is analyzed by HPLC or HPTLC.[4]
Method 3: Methanol Extraction with Alkaline Hydrolysis (Li et al., 2007)
This method utilizes a more common and less hazardous solvent for extraction.
-
Extraction: Defatted flaxseed is extracted with 60% methanol.[5]
-
Hydrolysis: The extract is subjected to base hydrolysis with 1 M NaOH for 1 hour at 40°C.[5]
-
Quantification: The hydrolyzed extract is then quantified by HPLC.[5]
Visualizing Experimental Workflow and Biological Impact
To better understand the analytical process and the biological relevance of SDG, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by SDG.
Caption: A generalized workflow for the quantification of this compound (SDG).
SDG is recognized for its antioxidant and phytoestrogenic properties, which are linked to its potential role in preventing chronic diseases.[11][12] One of its studied mechanisms of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[13]
Caption: The inhibitory effect of SDG on the Renin-Angiotensin System.
References
- 1. supplysidesj.com [supplysidesj.com]
- 2. HPLC method for analysis of this compound in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of a reversed phase high performance thin layer chromatographic-densitometric method for this compound determination in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization | MDPI [mdpi.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ocl-journal.org [ocl-journal.org]
- 11. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound (SDG) Isolated from Flaxseed, an Alternative to ACE Inhibitors in the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Gut Microbiome's Metabolic Machinery: A Comparative Analysis of Phytoestrogen Transformation
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the gut microbiome's role in metabolizing isoflavones, lignans, and coumestans, supported by experimental data and detailed protocols.
The human gut microbiome plays a pivotal role in human health and disease, in part by metabolizing dietary compounds that are otherwise indigestible by the host. Among these are phytoestrogens, plant-derived compounds with structural similarities to mammalian estrogens. The biotransformation of these compounds by gut bacteria can significantly alter their bioavailability and biological activity, with profound implications for human health, including roles in hormone-dependent cancers, cardiovascular disease, and menopausal symptoms. This guide provides a comparative analysis of the gut microbiome's metabolism of three major classes of phytoestrogens: isoflavones, lignans, and coumestans.
Comparative Metabolism of Phytoestrogens by the Gut Microbiota
The metabolism of phytoestrogens by the gut microbiota is a complex process involving a series of enzymatic reactions that vary depending on the substrate and the composition of an individual's gut microbial community. This leads to significant inter-individual differences in the production of bioactive metabolites.[1][2]
Table 1: Key Phytoestrogens, their Dietary Sources, and Bioactive Metabolites Produced by the Gut Microbiome.
| Phytoestrogen Class | Precursor Phytoestrogen | Major Dietary Sources | Key Bioactive Metabolites |
| Isoflavones | Daidzein, Genistein, Glycitein | Soybeans, soy products, red clover[2][3] | Equol, O-Desmethylangolensin (O-DMA) |
| Lignans | Secoisolariciresinol, Matairesinol | Flaxseed, sesame seeds, whole grains | Enterodiol, Enterolactone |
| Coumestans | Coumestrol | Alfalfa sprouts, clover sprouts | Metabolites not well-characterized in vitro |
Quantitative Analysis of Phytoestrogen Metabolism
The efficiency of phytoestrogen metabolism varies greatly among individuals, leading to different "metabotypes." For instance, only about 30-50% of the Western population can produce equol from daidzein.[4] The following tables summarize quantitative data from in vitro fermentation studies and human intervention trials, highlighting the variable production of key metabolites.
Table 2: In Vitro Metabolism of Isoflavones and Lignans by Human Fecal Microbiota.
Data adapted from an in vitro fermentation study using human fecal samples. Concentrations are expressed as mean ± standard deviation.
| Phytoestrogen Precursor | Incubation Time (h) | Precursor Concentration (µM) | Metabolite | Metabolite Concentration (µM) |
| Daidzein | 24 | 100 | Equol | 15.2 ± 8.1 |
| O-DMA | 25.6 ± 11.3 | |||
| Secoisolariciresinol | 24 | 100 | Enterodiol | 32.4 ± 15.7 |
| Enterolactone | 45.1 ± 20.9 |
Table 3: Urinary Excretion of Isoflavone Metabolites in Postmenopausal Women After Soy Supplementation.
Data from a human intervention study showing urinary concentrations of isoflavone metabolites after four days of soy bar consumption. Concentrations are expressed as mean ± standard deviation (nM).[5][6]
| Metabolite | Concentration (nM) |
| Daidzein | 5223.3 ± 2887.6 |
| Genistein | 4890.1 ± 2543.2 |
| Glycitein | 3394.2 ± 2077.9 |
| Equol | Highly variable (4.72 to 4155) |
| O-Desmethylangolensin (O-DMA) | Highly variable (22.4 to 3375) |
Table 4: Urinary Excretion of Lignan Metabolites in a Cross-Sectional Analysis Based on Isoflavone Metabotypes.
Data from a study categorizing individuals based on their ability to produce O-desmethylangolensin (O-DMA) and equol (EQP). Concentrations are geometric means (μmol/g-Cr).[7]
| Isoflavone Metabotype | Enterodiol (END) | Enterolactone (ENL) |
| non-O-DMAP/non-EQP | 0.0473 | 0.355 |
| O-DMAP/non-EQP | 0.119 | 0.891 |
| non-O-DMAP/EQP | 0.091 | 1.122 |
| O-DMAP/EQP | 0.180 | 2.138 |
Note on Coumestans: Quantitative data from in vitro fermentation studies on the metabolism of coumestrol by human gut microbiota are limited. While coumestrol is known to be a potent phytoestrogen, its specific microbial metabolites and their production rates are not as well-characterized as those of isoflavones and lignans.
Experimental Protocols
1. In Vitro Anaerobic Fermentation of Phytoestrogens with Human Fecal Slurry
This protocol describes a general method for studying the metabolism of phytoestrogens by the human gut microbiota in a controlled laboratory setting.[1][2][8][9]
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine).
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare a basal fermentation medium containing nutrients for bacterial growth (e.g., yeast extract, peptone, and a carbohydrate source).
-
Dispense the medium into anaerobic culture tubes or a bioreactor.
-
Add the phytoestrogen of interest (e.g., daidzein, secoisolariciresinol, or coumestrol) to the medium at a defined concentration.
-
Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).
-
Incubate the cultures under anaerobic conditions at 37°C.
-
-
Sample Collection and Analysis:
-
Collect aliquots of the fermentation broth at various time points (e.g., 0, 12, 24, 48 hours).
-
Stop the metabolic activity by adding a quenching agent (e.g., ice-cold methanol) or by flash-freezing.
-
Centrifuge the samples to pellet the bacterial cells and debris.
-
Analyze the supernatant for the disappearance of the parent phytoestrogen and the appearance of metabolites using HPLC-PAD and/or HPLC-ESI/MS.
-
2. HPLC-PAD and HPLC-ESI/MS Analysis of Phytoestrogens and their Metabolites
This method allows for the separation, identification, and quantification of phytoestrogens and their metabolites.[1][2]
-
Sample Preparation:
-
Acidify the fermentation supernatant to protonate the phenolic compounds.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate to isolate the phytoestrogens and their metabolites.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for HPLC analysis.
-
-
HPLC-PAD Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with acetic acid) and an organic solvent (e.g., acetonitrile).
-
Detect the compounds using a photodiode array (PAD) detector at wavelengths specific for the different classes of phytoestrogens.
-
-
HPLC-ESI/MS Analysis:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer (MS) for identification and confirmation of the metabolites.
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated molecular ions of the phenolic compounds.
-
Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown metabolites.
-
Signaling Pathways and Metabolic Transformations
The bioactive metabolites of phytoestrogens exert their effects primarily through interaction with estrogen receptors (ERs), particularly ERα and ERβ. The differential activation of these receptors can lead to a range of physiological responses.
Conclusion
The gut microbiome is a critical determinant of the biological activity of dietary phytoestrogens. The transformation of isoflavones, lignans, and coumestans into more bioactive metabolites highlights the importance of considering the gut microbiota in nutritional and pharmacological research. Significant inter-individual variations in metabolic capacity underscore the need for personalized approaches in nutrition and medicine. Further research is warranted to fully elucidate the metabolic pathways of less-characterized phytoestrogens like coumestrol and to identify the specific bacterial enzymes involved. This knowledge will be instrumental in developing novel therapeutic strategies targeting the gut microbiome to modulate phytoestrogen metabolism for improved health outcomes.
References
- 1. Phytoestrogens induce differential estrogen receptor alpha- or Beta-mediated responses in transfected breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumestrol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sketchviz.com [sketchviz.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. mdpi.com [mdpi.com]
- 9. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Secoisolariciresinol Diglucoside: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Secoisolariciresinol diglucoside (SDG), ensuring compliance with laboratory safety standards. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of SDG safely and effectively.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment.
Key Safety and Handling Information
While SDG is not considered hazardous, standard laboratory safety precautions should always be observed during handling and disposal.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [4] |
| Ventilation | Work in a well-ventilated area. | [3][4] |
| Spill Response | For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal. | [2][4][5] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and local regulations.
For Small Quantities (Research Scale):
-
Solid Waste:
-
Carefully sweep or transfer the solid SDG into a designated, clearly labeled, non-hazardous waste container.
-
This container can typically be disposed of as regular laboratory waste, similar to other non-hazardous chemical solids. Some sources suggest that very small quantities can be disposed of with household waste, but it is best practice to follow institutional guidelines.[1]
-
-
Solutions:
-
Do not pour solutions containing SDG down the drain.[2]
-
Absorb the liquid onto an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Place the absorbent material into a sealed, labeled container for non-hazardous waste.
-
For Large Quantities (Bulk Scale):
-
Consult Institutional Guidelines:
-
For the disposal of larger quantities of SDG, it is imperative to consult your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
They will provide specific instructions based on local, state, and federal regulations.
-
-
Professional Waste Disposal:
-
Contact a licensed chemical waste disposal company to handle the collection and disposal of bulk SDG waste.
-
Ensure the waste is properly packaged and labeled according to the disposal company's requirements and Department of Transportation (DOT) regulations, although SDG is not regulated for transport.[1]
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, and empty containers, that have come into contact with this compound should be disposed of as non-hazardous solid waste.
-
For uncleaned packaging, disposal must be made according to official regulations.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling Secoisolariciresinol diglucoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Secoisolariciresinol diglucoside (SDG). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
Although this compound is not considered a hazardous material, wearing appropriate PPE is a fundamental laboratory practice to prevent contamination and ensure personal safety, particularly when handling it in powdered form to avoid dust dispersion.[1][4]
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential contamination of the substance. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills and dust. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or when there is a potential for dust generation to avoid inhalation.[4][5] |
Operational Plan and Procedural Guidance
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed to prevent contamination.[1]
-
Conditions: Store in a refrigerator and protect from light to maintain stability.[1]
2. Handling and Preparation:
-
Ventilation: Handle the compound in a well-ventilated area.[2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust.[1]
-
Weighing: When weighing the powder, do so carefully to minimize the creation of airborne dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Always wash hands and face thoroughly after handling the material.[1]
3. Spill Management:
-
Precaution: In case of a spill, wear appropriate PPE, including respiratory protection, to avoid dust inhalation.
-
Cleanup: Carefully pick up the spilled solid to avoid creating dust and place it in a designated, sealed container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
4. Disposal Plan:
-
Waste Characterization: Although not classified as hazardous, dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Containerization: Place waste material in a clearly labeled, sealed container.
-
Disposal Route: For smaller quantities, disposal with household waste may be permissible, but always consult your institution's specific guidelines.[3]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
